molecular formula C8H3F2NO B134528 2,4-Difluoro-3-formylbenzonitrile CAS No. 149489-14-5

2,4-Difluoro-3-formylbenzonitrile

Cat. No.: B134528
CAS No.: 149489-14-5
M. Wt: 167.11 g/mol
InChI Key: SONFDGCKTXJMSD-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-formylbenzonitrile is a high-value building block in medicinal chemistry and materials science, prized for its multifunctional reactivity. Its key application is in the discovery of potent Poly (ADP-ribose) polymerase 1 (PARP1) inhibitors for cancer therapy. Researchers have used this compound to develop novel olaparib analogs, where it serves as a critical intermediate. The resulting inhibitors show enhanced potency and water solubility, with high in vivo efficacy in BRCA-mutated xenograft models, making it a vital scaffold for targeted cancer treatments . The strategic incorporation of fluorine atoms influences the pKa, lipophilicity, and overall pharmacokinetic profile of the resulting drug candidates, improving their binding affinity and metabolic stability . Beyond pharmaceuticals, this benzonitrile derivative is a versatile precursor in organic electronic materials. It is employed in synthesizing host materials for organic light-emitting diodes (OLEDs), contributing to compounds with thermally activated delayed fluorescence (TADF) and bipolar charge transport properties, which are essential for high-efficiency devices . The formyl and cyano groups offer orthogonal reaction sites for constructing complex molecular architectures, facilitating the development of compounds with tailored electronic characteristics and horizontal molecular orientation to enhance device performance .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-3-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONFDGCKTXJMSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-3-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical properties, potential synthetic routes, and toxicological information for 2,4-Difluoro-3-formylbenzonitrile. Due to the limited availability of experimental data for this specific isomer, this guide leverages data from closely related analogs to provide estimations and context for its chemical behavior. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the potential applications of this and similar fluorinated benzonitrile derivatives.

Introduction

This compound is a substituted aromatic compound containing fluoro, formyl, and nitrile functional groups. The presence of these functionalities suggests its potential as a versatile building block in medicinal chemistry and materials science. Fluorinated organic molecules are of significant interest in drug discovery due to their ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The nitrile group can act as a bioisostere for a carbonyl group, participating in hydrogen bonding interactions with biological targets. This guide summarizes the known information and provides a framework for understanding the properties and potential of this compound.

Physicochemical Properties

Table 1: General Properties of this compound and Related Compounds

PropertyThis compound3-Formylbenzonitrile[1]3,5-Difluoro-4-formylbenzonitrile[2]2-Fluoro-4-formylbenzonitrile[2]
CAS Number Not Found24964-64-5[1]467442-15-5[2]101048-76-4[2]
Molecular Formula C₈H₃F₂NOC₈H₅NO[1]C₈H₃F₂NO[2]C₈H₄FNO[2]
Molecular Weight 167.12 g/mol 131.13 g/mol 167.12 g/mol [2]149.12 g/mol [2]
Appearance -PowderSolid[2]White to light yellow solid[2]

Table 2: Thermal and Density Properties of Related Benzonitriles

Property3-Formylbenzonitrile3,5-Difluoro-4-formylbenzonitrile (Predicted)[2]2-Fluoro-4-formylbenzonitrile[2]2,4-Difluorobenzonitrile
Melting Point (°C) 75-7897-101[2]86-90[2]47-49
Boiling Point (°C) 210261.9 ± 40.0[2]--
Density (g/cm³) -1.35 ± 0.1[2]--

Spectral Data

Specific spectral data for this compound is not available. However, the expected spectral characteristics can be inferred from related structures.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the fluorine atoms. The aldehyde proton should appear as a singlet at approximately 10 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the nitrile carbon, and the carbonyl carbon of the formyl group. The carbon atoms attached to fluorine will show characteristic splitting.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C≡N stretch (around 2230 cm⁻¹), the C=O stretch of the aldehyde (around 1700 cm⁻¹), and C-F bonds (in the 1100-1300 cm⁻¹ region).

Experimental Protocols: Potential Synthetic Routes

While a specific, validated protocol for the synthesis of this compound is not documented in readily accessible literature, plausible synthetic strategies can be devised based on established organic chemistry reactions. A likely precursor for this synthesis is 2,4-difluorobenzonitrile.

4.1. Synthesis of 2,4-Difluorobenzonitrile (Precursor)

A common method for the synthesis of 2,4-difluorobenzonitrile is through the cyanation of 2,4-difluorobromobenzene.[3]

  • Reaction: 2,4-difluorobromobenzene is reacted with a cyanide source, such as copper(I) cyanide or a combination of an alkali metal cyanide and a catalyst, in a suitable solvent.

  • Example Protocol Outline:

    • To a reaction vessel containing a solvent (e.g., DMF or NMP), add 2,4-difluorobromobenzene and copper(I) cyanide.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) for several hours.

    • Monitor the reaction progress using techniques like TLC or GC-MS.

    • Upon completion, the reaction mixture is cooled and worked up by pouring it into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

    • The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

    • Purification is typically achieved by distillation or chromatography.

4.2. Formylation of 2,4-Difluorobenzonitrile

The introduction of a formyl group onto the 2,4-difluorobenzonitrile ring at the 3-position presents a regiochemical challenge. Directed ortho-metalation followed by formylation is a potential strategy.

  • Directed Ortho-Metalation Strategy:

    • The fluorine atom at the 2-position and the nitrile group can potentially direct lithiation to the 3-position.

    • 2,4-difluorobenzonitrile would be treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures in an anhydrous solvent like THF.

    • The resulting aryllithium intermediate would then be quenched with a formylating agent, such as N,N-dimethylformamide (DMF).

    • An acidic workup would then yield the desired this compound.

Below is a conceptual workflow for this proposed synthesis.

G Potential Synthetic Workflow for this compound cluster_0 Step 1: Lithiation cluster_1 Step 2: Formylation cluster_2 Step 3: Workup & Purification 2,4-Difluorobenzonitrile 2,4-Difluorobenzonitrile LDA in THF, -78°C LDA in THF, -78°C 2,4-Difluorobenzonitrile->LDA in THF, -78°C Lithium Intermediate Lithium Intermediate LDA in THF, -78°C->Lithium Intermediate DMF DMF Lithium Intermediate->DMF Formylated Intermediate Formylated Intermediate DMF->Formylated Intermediate Acidic Workup Acidic Workup Formylated Intermediate->Acidic Workup Crude Product Crude Product Acidic Workup->Crude Product Purification (Chromatography) Purification (Chromatography) Crude Product->Purification (Chromatography) Final Product This compound Purification (Chromatography)->Final Product

Caption: Proposed synthetic pathway for this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the benzonitrile scaffold is present in numerous biologically active molecules.

  • Enzyme Inhibition: Substituted benzonitriles are known to act as enzyme inhibitors. For instance, certain benzonitrile derivatives are inhibitors of aromatase, an enzyme involved in estrogen biosynthesis, making them relevant in the treatment of breast cancer.[4] The nitrile group can mimic a carbonyl group and interact with active site residues.

  • Tubulin Polymerization Inhibition: Some N-substituted benzimidazole acrylonitriles have shown potent in vitro antiproliferative activity by inhibiting tubulin polymerization.[5] This suggests that benzonitrile-containing compounds can interfere with microtubule dynamics, a key target in cancer chemotherapy.

The potential mechanism of action for a benzonitrile-based enzyme inhibitor is depicted below.

Conceptual Mechanism of Enzyme Inhibition Enzyme Enzyme No_Reaction Inhibition of Biological Process Enzyme->No_Reaction Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Normal Binding Benzonitrile_Inhibitor 2,4-Difluoro-3- formylbenzonitrile Binding Binds to Active Site Benzonitrile_Inhibitor->Binding Binding->Enzyme

Caption: Potential mechanism of action via enzyme inhibition.

Safety and Toxicology

A specific Safety Data Sheet (SDS) for this compound is not available. However, based on the hazard information for related benzonitriles, the following hazards should be anticipated:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Toxicity: Some formylbenzonitriles are harmful if swallowed or in contact with skin.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

The general workflow for handling and assessing the safety of a novel chemical compound is outlined below.

G Chemical Safety and Handling Workflow Compound_Receipt Receive Chemical SDS_Review Review Safety Data Sheet (or analogous data) Compound_Receipt->SDS_Review Risk_Assessment Perform Risk Assessment SDS_Review->Risk_Assessment PPE_Selection Select Appropriate PPE Risk_Assessment->PPE_Selection Handling Handle in Fume Hood PPE_Selection->Handling Waste_Disposal Dispose of Waste Properly Handling->Waste_Disposal

Caption: General workflow for chemical safety and handling.

Conclusion

This compound is a chemical entity with significant potential for applications in medicinal chemistry and materials science. While direct experimental data for this compound is scarce, this guide provides a comprehensive summary of its inferred properties based on closely related analogs. The outlined potential synthetic routes offer a starting point for its laboratory preparation. Further research is warranted to fully characterize its physicochemical properties, explore its reactivity, and evaluate its biological activity. This document serves as a foundational resource to stimulate and guide future investigations into this promising molecule.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Difluoro-3-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-Difluoro-3-formylbenzonitrile, a fluorinated aromatic aldehyde of interest in medicinal chemistry and materials science. This document details a plausible synthetic pathway, experimental protocols, and the analytical characterization of the target compound.

Introduction

This compound is a substituted benzonitrile featuring two fluorine atoms and a formyl group. The presence of fluorine atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making fluorinated compounds highly valuable in drug discovery. The aldehyde and nitrile functionalities serve as versatile synthetic handles for further molecular elaboration, rendering this compound a key building block for the synthesis of more complex molecules, including heterocyclic compounds with potential therapeutic applications. Substituted benzonitriles, for instance, have been investigated as selective inhibitors of enzymes like aromatase.

Synthesis Pathway

The synthesis of this compound can be envisioned as a two-step process. The first step involves the formation of the precursor, 2,4-difluorobenzonitrile, followed by the regioselective introduction of a formyl group at the 3-position. A probable and effective method for this formylation is the directed ortho-metalation of 2,4-difluorobenzonitrile.

Synthesis_of_this compound start 2,4-Difluorobromobenzene intermediate 2,4-Difluorobenzonitrile start->intermediate Cyanation product This compound intermediate->product Directed Ortho-metalation and Formylation reagents1 Palladium Catalyst Alkali Metal Ferrocyanide Alkali Metal Carbonate N,N-Dimethylacetamide reagents2 1. n-Butyllithium (n-BuLi), THF, -78 °C 2. N,N-Dimethylformamide (DMF) 3. Aqueous Workup

Caption: Proposed synthesis of this compound.

Experimental Protocols

Synthesis of 2,4-Difluorobenzonitrile (Precursor)

This protocol is adapted from a patented procedure for the cyanation of an aryl halide.[1]

Reaction:

  • 2,4-Difluorobromobenzene is reacted with an alkali metal ferrocyanide in the presence of a palladium catalyst and an alkali metal carbonate in N,N-dimethylacetamide (DMAc) to yield 2,4-difluorobenzonitrile.

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add N,N-dimethylacetamide (solvent), 2,4-difluorobromobenzene, an alkali metal ferrocyanide (e.g., potassium ferrocyanide), and an alkali metal carbonate (e.g., sodium carbonate).

  • Purge the flask with nitrogen for 15-20 minutes.

  • Add the palladium catalyst (e.g., palladium acetate).

  • Heat the reaction mixture to 100-150 °C with vigorous stirring for 1-6 hours, monitoring the reaction progress by an appropriate method (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove solid byproducts.

  • The filtrate is then subjected to vacuum distillation to isolate the 2,4-difluorobenzonitrile.

Synthesis of this compound

This is a plausible protocol based on the general principles of directed ortho-metalation and formylation.[2]

Reaction:

  • 2,4-Difluorobenzonitrile is treated with n-butyllithium to generate a lithiated intermediate, which is then quenched with N,N-dimethylformamide (DMF) to introduce the formyl group.

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2,4-difluorobenzonitrile in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the stirred solution. The cyano group directs the lithiation to the ortho position (C3).

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Characterization Data

The following tables summarize the expected and reported physical and spectral data for this compound.

Physical and Chemical Properties
PropertyValue
CAS Number 149489-14-5
Molecular Formula C₈H₃F₂NO
Molecular Weight 167.12 g/mol
Appearance Expected to be a solid at room temperature
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~10.3Singlet-Aldehyde proton
~7.8-8.0Multiplet-Aromatic proton
~7.2-7.4Multiplet-Aromatic proton

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)Assignment
~185-190Aldehyde carbonyl (C=O)
~160-165 (d)Aromatic C-F
~115-135Aromatic carbons
~110-115Nitrile carbon (C≡N)

FTIR (Fourier-Transform Infrared Spectroscopy)

Wavenumber (cm⁻¹)Assignment
~2220-2240C≡N (nitrile) stretching
~1690-1715C=O (aldehyde) stretching
~1600-1620C=C aromatic ring stretching
~1100-1300C-F stretching

MS (Mass Spectrometry)

m/z ValueAssignment
167[M]⁺
166[M-H]⁺
138[M-CHO]⁺

Note: The spectral data presented are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy. Actual experimental values may vary.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the purification and characterization of the final product.

Purification_and_Characterization_Workflow crude Crude Product from Workup purification Column Chromatography (Silica Gel) crude->purification fractions Collect Fractions purification->fractions tlc TLC Analysis of Fractions fractions->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Solvent Evaporation combine->evaporate pure_product Pure this compound evaporate->pure_product characterization Characterization pure_product->characterization nmr NMR (¹H, ¹³C) characterization->nmr ftir FTIR characterization->ftir ms Mass Spectrometry characterization->ms

Caption: Purification and characterization workflow.

Potential Applications and Further Research

The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of novel bioactive molecules and functional materials. The strategic placement of fluorine atoms can enhance the pharmacological properties of derivative compounds.[3] Research into the biological activity of substituted benzimidazoles and other nitrogen-containing heterocycles has shown promise in areas such as tubulin polymerization inhibition for anticancer applications.[4] The aldehyde and nitrile groups can be readily transformed into a variety of other functionalities, allowing for the construction of diverse chemical libraries for screening in drug discovery programs. Further research could focus on the incorporation of this building block into novel heterocyclic scaffolds to explore their potential as therapeutic agents.

References

2,4-Difluoro-3-formylbenzonitrile CAS number and supplier information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

2,4-Difluoro-3-formylbenzonitrile, also known as 3-cyano-2,6-difluorobenzaldehyde, is a trifunctional aromatic compound containing nitrile, aldehyde, and two fluoride moieties. This combination of functional groups makes it a potentially valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, often enhancing metabolic stability, binding affinity, and lipophilicity, which are desirable traits in drug candidates.

While a specific CAS number for this compound is not definitively cataloged, some suppliers may offer it through custom synthesis. Researchers are advised to inquire with chemical suppliers specializing in custom synthesis for its availability.

Physicochemical Properties (Inferred from Related Isomers)

The following table summarizes the expected and observed properties of this compound, based on data from closely related isomers. These values should be considered estimates and require experimental verification.

PropertyInferred/Observed ValueData Source (Related Compound)
Molecular Formula C₈H₃F₂NO-
Molecular Weight 167.12 g/mol -
Appearance Expected to be a white to light yellow solidBased on isomers like 2-Fluoro-4-formylbenzonitrile[1]
Melting Point (°C) 97 - 1013,5-Difluoro-4-formylbenzonitrile[2]
Boiling Point (°C) 261.9 ± 40.0 (Predicted)3,5-Difluoro-4-formylbenzonitrile[2]
Density (g/cm³) 1.35 ± 0.1 (Predicted)3,5-Difluoro-4-formylbenzonitrile[2]
Storage Conditions Store under inert gas (nitrogen or Argon) at 2-8°C3,5-Difluoro-4-formylbenzonitrile[2]

Supplier Information

As of late 2025, this compound is not widely listed by major chemical suppliers with a dedicated CAS number. However, companies specializing in custom synthesis may be able to provide this compound upon request. One such supplier that has listed the compound for quotation is:

  • ChemUniverse

It is recommended to contact them and other custom synthesis providers directly to inquire about availability, lead times, and purity specifications.

Potential Applications in Research and Drug Development

Substituted benzonitriles and benzaldehydes are crucial building blocks in the development of pharmaceuticals and advanced materials.

  • Medicinal Chemistry: The unique substitution pattern of this compound makes it an attractive scaffold for the synthesis of novel therapeutic agents. The nitrile group is a versatile functional handle that can be converted into various other groups, while the fluorinated aromatic ring can enhance drug-like properties. It could potentially serve as an intermediate for kinase inhibitors, antiviral drugs, or central nervous system agents.

  • Materials Science: The presence of fluorine can impart desirable properties to polymers and other materials, such as thermal stability and chemical resistance. This compound could be explored as a monomer or cross-linking agent in the synthesis of high-performance polymers.

  • Agrochemicals: Fluorinated aromatic compounds are frequently used in the development of modern pesticides and herbicides due to their enhanced biological activity.

Experimental Protocols: A Proposed Synthesis Route

A definitive, published experimental protocol for the synthesis of this compound is not available. However, a plausible synthetic route can be proposed based on established organic chemistry reactions for analogous compounds. A potential starting material is 1,3-difluorobenzene.

Proposed Synthesis of this compound

G cluster_start Starting Material cluster_step1 Step 1: Ortho-lithiation and Formylation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction of Nitro Group cluster_step4 Step 4: Sandmeyer Reaction 1_3_Difluorobenzene 1,3-Difluorobenzene Step1_Reagents 1. n-BuLi, THF, -78 °C 2. DMF 1_3_Difluorobenzene->Step1_Reagents Reacts with 2_6_Difluorobenzaldehyde 2,6-Difluorobenzaldehyde Step1_Reagents->2_6_Difluorobenzaldehyde Step2_Reagents HNO₃, H₂SO₄ 2_6_Difluorobenzaldehyde->Step2_Reagents Reacts with Intermediate_Nitro 2,6-Difluoro-3-nitrobenzaldehyde Step2_Reagents->Intermediate_Nitro Step3_Reagents Fe, HCl or H₂, Pd/C Intermediate_Nitro->Step3_Reagents Reacts with Intermediate_Amine 3-Amino-2,6-difluorobenzaldehyde Step3_Reagents->Intermediate_Amine Step4_Reagents 1. NaNO₂, HCl 2. CuCN, KCN Intermediate_Amine->Step4_Reagents Reacts with Final_Product This compound Step4_Reagents->Final_Product

Caption: Proposed multi-step synthesis pathway for this compound.

Detailed Methodologies for Key Steps (Hypothetical):

  • Step 1: Ortho-lithiation and Formylation of 1,3-Difluorobenzene to yield 2,6-Difluorobenzaldehyde.

    • Dissolve 1,3-difluorobenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

    • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes while maintaining the low temperature.

    • Stir the reaction mixture at -78 °C for a specified time to allow for complete lithiation.

    • Add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture and allow it to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

  • Step 4: Sandmeyer Reaction of 3-Amino-2,6-difluorobenzaldehyde.

    • Dissolve the 3-amino-2,6-difluorobenzaldehyde in an aqueous solution of hydrochloric acid and cool to 0-5 °C.

    • Slowly add an aqueous solution of sodium nitrite (NaNO₂) to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical workflow from compound identification to its potential application in a research context.

G Start Identify Need for This compound Supplier_Search Search for Commercial Suppliers Start->Supplier_Search In_House_Synthesis Consider In-House Synthesis Start->In_House_Synthesis Custom_Synthesis Engage Custom Synthesis Provider Supplier_Search->Custom_Synthesis If not available QC Quality Control of Starting Material (NMR, MS, Purity) Supplier_Search->QC If available Custom_Synthesis->QC In_House_Synthesis->QC Reaction_Optimization Optimize Reaction Conditions for Derivative Synthesis QC->Reaction_Optimization Product_Isolation Isolate and Purify Target Molecule Reaction_Optimization->Product_Isolation Characterization Structural Characterization (NMR, MS, X-ray if possible) Product_Isolation->Characterization Biological_Screening Biological/Materials Screening Characterization->Biological_Screening SAR Structure-Activity Relationship (SAR) Studies Biological_Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: General experimental workflow for utilizing this compound.

References

An In-Depth Technical Guide to 2,4-Difluoro-3-formylbenzonitrile: Safety, Handling, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available safety information, handling procedures, and potential synthetic routes for 2,4-Difluoro-3-formylbenzonitrile, tailored for researchers, scientists, and drug development professionals. Due to the limited specific data on this compound, this guide emphasizes best practices based on related chemical structures.

Safety and Handling

Based on the safety data sheets of analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to include skin irritation, serious eye irritation, and respiratory irritation. Ingestion and dermal contact may also be harmful.

1.1. Hazard Identification and Classification

The following table summarizes the likely hazard classifications based on data from structurally related compounds.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Acute Toxicity, Oral4 (Anticipated)H302: Harmful if swallowed
Acute Toxicity, Dermal4 (Anticipated)H312: Harmful in contact with skin
Acute Toxicity, Inhalation4 (Anticipated)H332: Harmful if inhaled

1.2. Precautionary Measures and Personal Protective Equipment (PPE)

A stringent safety protocol should be implemented when handling this compound.

Precautionary CategoryP-StatementDescription
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER or doctor/physician if you feel unwell.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

1.3. First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Physical and Chemical Properties

Quantitative physical and chemical data for this compound is not available. The following table provides estimated values based on its isomers and related compounds.

PropertyEstimated Value
Molecular Formula C₈H₃F₂NO
Molecular Weight 167.12 g/mol
Appearance Likely a white to off-white solid
Melting Point Not available (Isomers range from 86-101°C)
Boiling Point Not available (Isomers have predicted boiling points around 260°C)
Solubility Expected to be soluble in common organic solvents.

Experimental Protocols: A Generalized Synthetic Approach

Generalized Protocol for the Synthesis of a Fluorinated Benzonitrile (Illustrative Example)

This protocol is a general representation and would require significant optimization for the synthesis of this compound.

Reaction: Introduction of a nitrile group to a difluoro-bromobenzaldehyde precursor via a palladium-catalyzed cyanation reaction.

Reagents and Materials:

  • 3-Bromo-2,6-difluorobenzaldehyde (precursor)

  • Zinc cyanide (Zn(CN)₂)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous solvent (e.g., DMF or DMA)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add the 3-Bromo-2,6-difluorobenzaldehyde, zinc cyanide, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a suitable aqueous solution (e.g., ammonium chloride solution).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Visualization of a Drug Development Workflow

As no specific signaling pathways involving this compound have been identified, the following diagram illustrates a generalized workflow for the development of a novel chemical entity, a process in which this compound could serve as a key intermediate.

DrugDevelopmentWorkflow cluster_Discovery Discovery & Synthesis cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials cluster_Regulatory Regulatory Approval & Post-Market CompoundSynthesis Compound Synthesis (e.g., this compound as intermediate) LibraryScreening High-Throughput Screening CompoundSynthesis->LibraryScreening HitIdentification Hit Identification LibraryScreening->HitIdentification LeadOptimization Lead Optimization HitIdentification->LeadOptimization InVitroAssays In Vitro Assays (Target Validation, MOA) LeadOptimization->InVitroAssays InVivoStudies In Vivo Studies (Animal Models) InVitroAssays->InVivoStudies ToxSafety Toxicology & Safety Pharmacology InVivoStudies->ToxSafety PhaseI Phase I ToxSafety->PhaseI PhaseII Phase II PhaseI->PhaseII PhaseIII Phase III PhaseII->PhaseIII NDA_Submission NDA Submission PhaseIII->NDA_Submission FDA_Review FDA Review NDA_Submission->FDA_Review PhaseIV Phase IV (Post-Market Surveillance) FDA_Review->PhaseIV

A generalized workflow for drug discovery and development.

This document is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety or handling guide. All laboratory work should be conducted in accordance with institutional safety policies and with the direct supervision of a qualified individual.

An In-depth Technical Guide to the Synthesis of 2,4-Difluoro-3-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluoro-3-formylbenzonitrile is a highly functionalized aromatic building block with significant potential in the synthesis of complex pharmaceutical intermediates and novel materials. The strategic placement of two fluorine atoms, a nitrile group, and a formyl group on the benzene ring offers multiple reaction sites for further chemical elaboration. However, the synthesis of this specific isomer is not widely documented in the existing literature, presenting a unique synthetic challenge. This technical guide provides a comprehensive review of plausible synthetic strategies, focusing on the preparation of the key precursor, 2,4-difluorobenzonitrile, and subsequent regioselective formylation. Detailed experimental protocols, based on analogous and well-established reactions, are presented alongside quantitative data to aid researchers in the practical synthesis of this valuable compound.

Introduction: Synthetic Challenges and Strategic Overview

The synthesis of this compound requires the precise introduction of a formyl group onto the 2,4-difluorobenzonitrile backbone. The electronic properties of the substituents pose a significant challenge to regioselectivity. The fluorine atoms at positions 2 and 4, along with the nitrile group at position 1, are all electron-withdrawing, rendering the aromatic ring deactivated towards traditional electrophilic aromatic substitution reactions like the Vilsmeier-Haack formylation.[1][2][3]

Therefore, the most promising synthetic strategy involves a two-step process:

  • Synthesis of the Precursor: Preparation of the starting material, 2,4-difluorobenzonitrile.

  • Regioselective Formylation: Introduction of the formyl group at the C-3 position, ortho to the nitrile group.

This guide will first detail the synthesis of the 2,4-difluorobenzonitrile precursor and then explore the most viable method for its subsequent formylation: Directed ortho-Metalation (DoM) .

Synthesis of the Precursor: 2,4-Difluorobenzonitrile

2,4-Difluorobenzonitrile is a known compound that serves as the foundational starting material.[4][5] It can be efficiently synthesized from 2,4-difluorobromobenzene via a palladium-catalyzed cyanation reaction. This method avoids the use of highly toxic cyanide reagents by employing alkali metal ferrocyanides as the cyanide source.[6]

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is adapted from a patented procedure for the synthesis of 2,4-difluorobenzonitrile.[6]

  • To a dry 1000 mL three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add N,N-dimethylacetamide (500 mL), 2,4-difluorobromobenzene (57.6 g, 300 mmol), potassium ferrocyanide trihydrate (25 g, 60 mmol), and sodium carbonate (35 g, 330 mmol).

  • Purge the flask with nitrogen for 15 minutes.

  • Add the palladium catalyst (e.g., palladium acetate, 0.3 mmol, 0.1 mol%) to the mixture.

  • Heat the reaction mixture to 120 °C and stir vigorously for 3-4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • The filtrate is subjected to vacuum distillation to isolate the product. The fraction boiling at 84-86 °C (at 20 mmHg) is collected.

  • The product, 2,4-difluorobenzonitrile, is obtained as a white crystalline solid.

Quantitative Data for Precursor Synthesis
ParameterValueReference
Starting Material 2,4-Difluorobromobenzene[6]
Cyanide Source Potassium Ferrocyanide[6]
Catalyst Palladium Acetate or bis(dibenzylideneacetone)palladium[6]
Solvent N,N-Dimethylacetamide (DMAc)[6]
Base Sodium Carbonate or Potassium Carbonate[6]
Temperature 100-150 °C[6]
Reaction Time 1-6 hours[6]
Reported Yield 70-90%[6]
Purity 97-99%[6]

Workflow for Precursor Synthesis

G Synthesis of 2,4-Difluorobenzonitrile A 2,4-Difluorobromobenzene C 2,4-Difluorobenzonitrile A->C 120 °C, 3-4h B Pd Catalyst (e.g., Pd(OAc)₂) K₄[Fe(CN)₆] Na₂CO₃, DMAc B->A

Caption: Palladium-catalyzed cyanation of 2,4-difluorobromobenzene.

Pathway 1 (Recommended): Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[7][8][9] The reaction utilizes a directing metalation group (DMG) to coordinate with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the case of 2,4-difluorobenzonitrile, the nitrile group (-CN) is a known DMG.[7] The acidity of the C-3 proton is also enhanced by the inductive effect of the adjacent fluorine atom at C-4. This combination makes the C-3 position highly susceptible to selective deprotonation by a strong base like Lithium Diisopropylamide (LDA), followed by trapping with an electrophile.

Logical Pathway for Directed ortho-Metalation

G Directed ortho-Metalation Pathway cluster_0 Step 1: Lithiation cluster_1 Step 2: Formylation Start 2,4-Difluorobenzonitrile Intermediate Ortho-lithiated Intermediate Start->Intermediate Deprotonation at C-3 Reagent1 LDA or s-BuLi THF, -78 °C Reagent1->Start Reagent2 DMF -78 °C to RT Reagent2->Intermediate_ref Product This compound Intermediate_ref->Product Electrophilic Quench

Caption: Two-step sequence of DoM: lithiation followed by formylation.

Detailed Experimental Protocol: DoM Formylation

This protocol is based on general procedures for the ortho-lithiation and formylation of substituted arenes.[10][11]

  • Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add n-butyllithium (1.6 M in hexanes, 24.4 mL, 39 mmol) to a solution of diisopropylamine (4.3 mL, 39 mmol) in THF at -78 °C to generate LDA in situ. Stir for 30 minutes.

  • Substrate Addition: Prepare a solution of 2,4-difluorobenzonitrile (5.0 g, 36 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LDA solution at -78 °C.

  • Lithiation: Stir the resulting mixture at -78 °C for 1-2 hours. The formation of the ortho-lithiated species is expected.

  • Electrophilic Quench: Slowly add anhydrous N,N-dimethylformamide (DMF, 4.2 mL, 54 mmol) to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature over 1 hour.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the final product, this compound.

Quantitative Data for DoM Pathway
ParameterProposed Value/ReagentRationale/Reference
Starting Material 2,4-Difluorobenzonitrile-
Base Lithium Diisopropylamide (LDA)Standard for ortho-lithiation[11]
Base Stoichiometry 1.1 equivalentsTo ensure complete deprotonation[11]
Solvent Anhydrous Tetrahydrofuran (THF)Standard for organolithium reactions[11]
Temperature -78 °CTo maintain stability of the lithiated intermediate[11]
Formylating Agent N,N-Dimethylformamide (DMF)Common electrophile for formylation[10]
DMF Stoichiometry 1.5 equivalentsTo ensure complete reaction with the lithiated species[11]
Expected Yield 30-60%Typical range for DoM on complex substrates

Pathway 2 (Alternative): Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds using a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride (POCl₃).[1][12][13] However, its application to electron-deficient substrates like 2,4-difluorobenzonitrile is expected to be low-yielding or unsuccessful due to the deactivated nature of the ring.[2] This pathway is presented for completeness but is considered less viable than the DoM approach.

Vilsmeier-Haack Reaction Workflow

G Vilsmeier-Haack Pathway cluster_0 Reagent Formation cluster_1 Formylation (Low Feasibility) DMF DMF Vilsmeier Vilsmeier Reagent ([CHCl=N(CH₃)₂]⁺Cl⁻) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Start 2,4-Difluorobenzonitrile Product This compound Start->Product High Temp, Expected Low Yield Vilsmeier_ref->Start

Caption: Vilsmeier-Haack reaction on a deactivated aromatic ring.

Conclusion

The synthesis of this compound represents a significant, though achievable, challenge in synthetic organic chemistry. While direct literature precedent is scarce, a robust synthetic strategy can be formulated based on well-established reaction principles. The recommended pathway involves a two-step sequence: the reliable, palladium-catalyzed synthesis of the 2,4-difluorobenzonitrile precursor, followed by a regioselective Directed ortho-Metalation (DoM) . The DoM strategy leverages the directing capacity of the nitrile group to achieve formylation at the sterically accessible and electronically favorable C-3 position. The detailed protocols and quantitative data provided in this guide offer a strong foundation for researchers to successfully synthesize this valuable and versatile chemical building block.

References

Navigating the Solubility of 2,4-Difluoro-3-formylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of 2,4-Difluoro-3-formylbenzonitrile features a combination of polar and non-polar characteristics that will dictate its interaction with different solvents.

  • Polar Moieties: The nitrile (-C≡N) and formyl (-CHO) groups are strongly polar, capable of forming dipole-dipole interactions and hydrogen bonds (with protic solvents).

  • Non-polar Moiety: The difluorinated benzene ring is the non-polar component of the molecule. The fluorine atoms increase the electron-withdrawing nature of the ring, but the overall aromatic system contributes to van der Waals forces and potential π-π stacking interactions with aromatic solvents.

Based on these features, a predicted qualitative solubility profile in a range of common organic solvents is presented in Table 1.

Data Presentation: Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolSolubleThe hydroxyl group can hydrogen bond with the nitrile and formyl groups.
EthanolSolubleSimilar to methanol, but the slightly lower polarity may marginally decrease solubility compared to methanol.
Polar Aprotic AcetoneVery SolubleThe polar carbonyl group of acetone can interact favorably with the polar nitrile and formyl groups of the solute.
AcetonitrileVery SolubleAs a polar aprotic solvent containing a nitrile group, it is expected to be an excellent solvent.
Dimethylformamide (DMF)Very SolubleA highly polar aprotic solvent capable of strong dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)Very SolubleA highly polar aprotic solvent that is a good solvent for a wide range of organic compounds.
Non-polar TolueneSparingly SolubleThe aromatic ring of toluene can engage in π-π stacking with the benzene ring of the solute, but it may not effectively solvate the polar functional groups.
HexaneInsolubleAs a non-polar aliphatic solvent, hexane is unlikely to effectively solvate the polar nitrile and formyl groups.
Chlorinated Dichloromethane (DCM)SolubleThe polarity of dichloromethane is intermediate and should be able to solubilize molecules with a mix of polar and non-polar characteristics.
ChloroformSolubleSimilar in polarity to dichloromethane.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a standard protocol for determining the equilibrium solubility of a compound like this compound using the shake-flask method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid.

  • Sample Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the filtered sample solutions by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

3. Data Calculation:

  • The solubility is expressed as the concentration of the analyte in the saturated solution (e.g., in mg/mL or mol/L).

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to known volume of solvent prep1->prep2 equil1 Seal vials and place in shaker prep2->equil1 equil2 Agitate at constant temperature (e.g., 24-48h) equil1->equil2 sample1 Allow excess solid to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm syringe filter sample2->sample3 analysis2 Analyze samples and standards by HPLC sample3->analysis2 analysis1 Prepare standard solutions analysis1->analysis2 analysis3 Construct calibration curve analysis2->analysis3 analysis4 Determine sample concentration analysis3->analysis4 result result analysis4->result Solubility Data

Caption: Workflow for Solubility Determination.

In-depth Technical Guide: ¹H and ¹³C NMR Spectral Data of 2,4-Difluoro-3-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2,4-Difluoro-3-formylbenzonitrile. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific endeavors where the precise characterization of this molecule is essential.

Compound Information

  • Compound Name: this compound

  • CAS Number: 149489-14-5

  • Molecular Formula: C₈H₃F₂NO

  • Molecular Weight: 167.11 g/mol

  • Chemical Structure: A benzene ring substituted with a cyano (CN) group at position 1, a fluorine (F) atom at position 2, a formyl (CHO) group at position 3, and a fluorine (F) atom at position 4.

Experimental Protocols

While the specific experimental parameters for the acquisition of the presented NMR data are not publicly available in full detail, a general protocol for obtaining ¹H and ¹³C NMR spectra for benzonitrile derivatives is outlined below. This protocol is based on standard laboratory practices.

General NMR Spectroscopy Protocol:

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), at a concentration of approximately 5-10 mg/mL. The solution would then be transferred to a 5 mm NMR tube.

NMR spectra would be recorded on a spectrometer operating at a proton frequency of 300 MHz or higher. For ¹H NMR, the spectral width would be set to approximately 12 ppm, centered around 6 ppm. A sufficient number of scans would be acquired to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence would be used with a spectral width of approximately 220 ppm. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. Please note that as of the last update, publicly accessible, peer-reviewed spectral data for this specific compound remains limited. The data presented here is based on typical chemical shifts and coupling patterns expected for a molecule with this substitution pattern and should be confirmed by experimental analysis.

¹H NMR Spectral Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~10.3s-1HCHO
~7.9t~8.01HH-6
~7.3t~8.01HH-5

Note: The predicted chemical shifts and coupling constants are estimations based on the analysis of similar fluorinated and formyl-substituted benzonitrile derivatives. Actual experimental values may vary.

¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ, ppm)Assignment
~185 (d)C=O (formyl)
~165 (dd)C-F
~162 (dd)C-F
~135 (t)C-H
~120 (t)C-H
~115 (d)C-CN
~115CN
~110 (dd)C-CHO

Note: The predicted chemical shifts are estimations. The multiplicities (d for doublet, t for triplet, dd for doublet of doublets) arise from coupling with adjacent fluorine atoms.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for obtaining and analyzing NMR spectral data for a chemical compound like this compound.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Compound This compound NMR_Tube Dissolve and Transfer to NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acquisition ¹H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition Spectrometer->C13_Acquisition FID Free Induction Decay (FID) H1_Acquisition->FID C13_Acquisition->FID FT Fourier Transform FID->FT Phase_Correction Phase Correction FT->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction H1_Spectrum ¹H NMR Spectrum Baseline_Correction->H1_Spectrum C13_Spectrum ¹³C NMR Spectrum Baseline_Correction->C13_Spectrum Integration Integration H1_Spectrum->Integration Chemical_Shift Chemical Shift Analysis H1_Spectrum->Chemical_Shift Coupling Coupling Constant Analysis H1_Spectrum->Coupling C13_Spectrum->Chemical_Shift Structure_Elucidation Structure Elucidation Integration->Structure_Elucidation Chemical_Shift->Structure_Elucidation Coupling->Structure_Elucidation

Caption: Generalized workflow for NMR sample preparation, data acquisition, processing, and analysis.

Disclaimer: The NMR spectral data presented in this guide is predictive and intended for informational purposes. For definitive characterization, it is imperative to acquire and interpret experimental NMR data for this compound. Researchers should consult peer-reviewed literature and spectral databases for experimentally verified data as it becomes available.

The Synthetic Versatility of 2,4-Difluoro-3-formylbenzonitrile: A Gateway to Novel Heterocycles and Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluoro-3-formylbenzonitrile is a strategically functionalized aromatic building block with significant potential in medicinal chemistry and materials science. The presence of three distinct reactive sites—a nitrile group, an aldehyde moiety, and a difluorinated phenyl ring—offers a versatile platform for the synthesis of a diverse array of complex molecules. The electron-withdrawing nature of the fluorine atoms and the nitrile group activates the aromatic ring for nucleophilic substitution, while the aldehyde function serves as a key handle for condensation and cyclization reactions. This technical guide explores the potential research applications of this compound, providing a proposed synthetic pathway and detailed experimental protocols for its use in the construction of novel heterocyclic scaffolds, which are of significant interest in drug discovery.

Physicochemical Properties and Safety Information

While specific experimental data for this compound is not widely available in public literature, its properties can be inferred from structurally similar compounds. The data presented below is a compilation of information for related benzonitrile derivatives and should be used as a general guideline.

Table 1: Physicochemical and Safety Data of Related Benzonitrile Derivatives

Property3-Formylbenzonitrile[1][2]2,4-Difluorobenzonitrile4-Formylbenzonitrile
CAS Number 24964-64-5[1][2]3939-09-1105-07-7
Molecular Formula C₈H₅NO[1][2]C₇H₃F₂NC₈H₅NO
Molecular Weight 131.13 g/mol [1]139.10 g/mol 131.13 g/mol
Melting Point 75-78 °C[1]47-49 °C100-102 °C
Boiling Point 210 °C[1]Not available133 °C at 12 mmHg
Appearance Powder[1]White/Off-White SolidPowder
Hazard Statements H315, H319, H335[1][2]H302, H312, H332, H315, H319, H335H302 + H312 + H332
Precautionary Statements P261, P264, P271, P280, P302 + P352, P305 + P351 + P338[1]P261, P280, P301 + P312, P302 + P352 + P312, P304 + P340 + P312, P305 + P351 + P338P261, P264, P280, P301 + P312, P302 + P352 + P312, P304 + P340 + P312

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the formylation of 2,4-difluorobenzonitrile. A common method for introducing a formyl group onto an activated aromatic ring is the Vilsmeier-Haack reaction.

Synthesis 2,4-Difluorobenzonitrile 2,4-Difluorobenzonitrile Intermediate Iminium Salt Intermediate 2,4-Difluorobenzonitrile->Intermediate Vilsmeier-Haack Reaction Vilsmeier_Reagent DMF, POCl3 Vilsmeier_Reagent->Intermediate Product This compound Intermediate->Product Aqueous Workup Hydrolysis H2O Hydrolysis->Product Friedlander_Annulation Reactant1 This compound Reaction Friedländer Annulation Reactant1->Reaction Reactant2 Substituted Aniline (with α-methylene ketone) Reactant2->Reaction Product Substituted Fluoro-cyano-quinoline Reaction->Product Multicomponent_Reaction cluster_reactants Reactants Reactant1 This compound Reaction Biginelli Reaction Reactant1->Reaction Reactant2 β-Ketoester Reactant2->Reaction Reactant3 Urea/Thiourea Reactant3->Reaction Product Substituted Dihydropyrimidin(thi)one Reaction->Product

References

An In-depth Technical Guide to the Thermodynamic and Kinetic Properties of 2,4-Difluoro-3-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted thermodynamic and kinetic properties of 2,4-Difluoro-3-formylbenzonitrile (CAS No. 149489-14-5). Due to the limited publicly available experimental data for this specific compound, this document leverages data from structurally similar molecules and computational predictions to offer valuable insights for researchers, particularly those in the field of drug development and chemical synthesis. This guide also outlines detailed experimental protocols for the determination of key thermodynamic and kinetic parameters, alongside a plausible synthetic route.

Introduction

This compound is a fluorinated aromatic compound with potential applications as a building block in medicinal chemistry and materials science. The presence of two electron-withdrawing fluorine atoms, a nitrile group, and a reactive formyl group makes it an interesting candidate for the synthesis of novel heterocyclic compounds and active pharmaceutical ingredients (APIs). Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The formyl and nitrile moieties offer versatile handles for a variety of chemical transformations.

This guide serves as a foundational resource, summarizing the current state of knowledge and providing a roadmap for future experimental investigation.

Physicochemical and Thermodynamic Properties

Direct experimental data for the thermodynamic properties of this compound are not extensively reported in the public domain. However, we can infer and estimate its properties by comparing them with structurally related compounds.

General Properties
PropertyValueSource
CAS Number 149489-14-5[1]
Molecular Formula C₈H₃F₂NO[1]
Molecular Weight 167.11 g/mol [1]
Physical Form SolidSigma-Aldrich
Purity ≥ 98%Sigma-Aldrich
Comparative Thermodynamic Data of Related Isomers and Analogs

The following table presents experimental data for compounds with similar structural motifs to provide a basis for estimating the properties of this compound.

CompoundStructureMelting Point (°C)Boiling Point (°C)
3,5-Difluoro-4-formylbenzonitrile 97-101261.9 ± 40.0 (Predicted)
2,4-Difluorobenzonitrile 47-49-
3-Formylbenzonitrile 75-78210
4-Formylbenzonitrile 100-102133 @ 12 mmHg

Note: The predicted boiling point for 3,5-Difluoro-4-formylbenzonitrile is provided as a reference from chemical databases.

Based on these comparisons, this compound is expected to be a solid at room temperature with a melting point likely in the range of its isomers. Its boiling point is anticipated to be above 200°C at atmospheric pressure.

Kinetic Properties and Reactivity

The kinetic properties of this compound have not been experimentally determined. However, its reactivity can be predicted based on its functional groups.

  • Formyl Group (-CHO): The aldehyde functionality is susceptible to nucleophilic attack and can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones. It can also participate in various carbon-carbon bond-forming reactions like the Wittig, aldol, and Grignard reactions.

  • Nitrile Group (-CN): The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. It can also react with organometallic reagents.

  • Aromatic Ring: The difluorinated benzene ring is activated towards nucleophilic aromatic substitution, with the positions ortho and para to the fluorine atoms being the most likely sites of attack. The electron-withdrawing nature of the formyl and nitrile groups further influences the regioselectivity of such reactions.

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be envisioned starting from the readily available 2,4-difluorobenzonitrile. The key transformation is the introduction of a formyl group at the 3-position. A common method for such a transformation is ortho-lithiation followed by reaction with a formylating agent.

G A 2,4-Difluorobenzonitrile C Ortho-lithiated Intermediate A->C Deprotonation B Lithium Diisopropylamide (LDA) in THF, -78 °C E Tetrahedral Intermediate C->E Nucleophilic Attack D N,N-Dimethylformamide (DMF) G This compound E->G Hydrolysis F Aqueous Workup (e.g., NH4Cl)

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols that can be adapted for the determination of the thermodynamic and kinetic properties of this compound.

Determination of Melting Point (Thermodynamic)
  • Apparatus: Digital melting point apparatus or Thiele tube with a calibrated thermometer.

  • Procedure:

    • A small, dry sample of crystalline this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a rate of 10-15 °C/min initially, and then the rate is reduced to 1-2 °C/min as the estimated melting point is approached.

    • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

    • The procedure is repeated two more times, and the average value is reported.

Determination of Boiling Point (Thermodynamic)
  • Apparatus: Siwoloboff method apparatus (small test tube, capillary tube, thermometer, heating bath).

  • Procedure:

    • A small amount of liquid this compound (if melted) is placed in a small test tube.

    • A capillary tube, sealed at one end, is placed open-end down into the liquid.

    • The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • The heating is discontinued, and the bath is allowed to cool slowly.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Reaction Kinetics (Kinetic)

The kinetics of a reaction involving this compound, for instance, its oxidation to 2,4-difluoro-3-cyanobenzoic acid, can be studied using UV-Vis spectrophotometry.

  • Instrumentation: A temperature-controlled UV-Vis spectrophotometer.

  • Protocol:

    • Prepare stock solutions of this compound and the oxidizing agent (e.g., potassium permanganate) in a suitable solvent (e.g., acetonitrile/water).

    • Determine the wavelength of maximum absorbance (λ_max) for the reactant or product that will be monitored.

    • Equilibrate the reactant solutions and the spectrophotometer cell holder to the desired reaction temperature.

    • Initiate the reaction by mixing known concentrations of the reactants directly in the cuvette.

    • Immediately begin recording the absorbance at λ_max at regular time intervals.

    • Continue data collection until the reaction is complete (i.e., the absorbance becomes constant).

    • The rate of reaction can be determined from the change in absorbance over time. By varying the initial concentrations of the reactants, the rate law and rate constant can be determined.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Prepare Stock Solutions (Reactant, Oxidant) B Determine λ_max A->B C Set Spectrophotometer Temperature B->C D Mix Reactants in Cuvette C->D E Record Absorbance vs. Time D->E F Plot Absorbance vs. Time E->F G Determine Initial Rates F->G H Determine Rate Law and Rate Constant G->H

Caption: Workflow for kinetic analysis using UV-Vis spectrophotometry.

Relevance in Drug Development

While no specific biological activity for this compound has been reported, its structural features are present in compounds with known pharmacological effects. Fluorinated benzonitriles are key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors and central nervous system drugs. The difluoro substitution pattern can influence the electronic properties and conformation of the molecule, potentially leading to enhanced target binding and improved pharmacokinetic profiles.

The formyl group serves as a versatile precursor for the construction of various heterocyclic scaffolds, which are prevalent in many drug classes. For instance, it can be used to synthesize substituted quinolines, pyrimidines, or other nitrogen-containing ring systems that often exhibit biological activity.

Given its structure, this compound is a promising starting material for library synthesis in drug discovery campaigns aimed at identifying novel bioactive molecules.

Conclusion

This compound is a chemical entity with significant potential in synthetic and medicinal chemistry. Although a comprehensive experimental dataset of its thermodynamic and kinetic properties is currently lacking, this guide provides a solid foundation for researchers by consolidating available information, offering data on related compounds for comparative analysis, and presenting detailed protocols for future experimental work. The proposed synthetic pathway and discussion of its potential relevance in drug development are intended to stimulate further investigation into this promising molecule.

Disclaimer

The information provided in this document is intended for research and development purposes only. The predicted properties and proposed experimental protocols should be used as a guide and are not a substitute for rigorous experimental validation. All laboratory work should be conducted with appropriate safety precautions.

References

Methodological & Application

Application Notes and Protocols for 2,4-Difluoro-3-formylbenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-3-formylbenzonitrile is a trifunctional aromatic building block with significant potential in medicinal chemistry. The presence of a nitrile group, a formyl (aldehyde) group, and a difluorinated phenyl ring offers multiple avenues for synthetic diversification and the introduction of desirable pharmacophoric features. The 2,4-difluorophenyl moiety is a common substituent in a variety of approved drugs and clinical candidates, where it can enhance metabolic stability, binding affinity, and membrane permeability. While direct public-domain examples of drug candidates synthesized from this compound are limited, its structural alerts point towards its utility as a key intermediate in the synthesis of targeted therapies, particularly kinase inhibitors.

The aldehyde functionality serves as a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of heterocyclic rings such as pyridines, pyrimidines, and imidazoles. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups like tetrazoles or amidines. This document provides hypothetical, yet scientifically grounded, application notes and protocols to guide researchers in utilizing this compound for the discovery of novel therapeutic agents.

Data Presentation: The 2,4-Difluorophenyl Moiety in Approved and Investigational Drugs

The 2,4-difluorophenyl group is a key component in numerous bioactive molecules. The following table summarizes the quantitative data for several drugs and clinical candidates that feature this important structural motif, illustrating its contribution to potent biological activity.

Compound NameDrug Target(s)Key Indication(s)IC50 / Potency
Diflunisal [1]Cyclooxygenase (COX)Analgesic, Anti-inflammatory~5-10 times more potent than aspirin in anti-inflammatory models[1]
Voriconazole [2]Fungal CYP51Fungal Infections20-fold more potent against Candida albicans than fluconazole[2]
Pemigatinib [3]FGFR1, FGFR2, FGFR3CholangiocarcinomaFGFR1: 0.4 nM, FGFR2: 0.5 nM, FGFR3: 1.2 nM
Nirogacestat [4]Gamma-secretaseDesmoid tumorsPotent gamma-secretase inhibitor
Oteseconazole [5]Fungal CYP51Recurrent vulvovaginal candidiasisPotent and selective inhibitor of fungal CYP51[5]

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

This protocol describes a plausible two-step synthesis of this compound starting from the commercially available 2,4-difluorobenzonitrile. The first step involves a directed ortho-metalation followed by formylation.

Step 1: Directed ortho-Metalation and Formylation of 2,4-Difluorobenzonitrile

  • Materials:

    • 2,4-Difluorobenzonitrile

    • Anhydrous tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

    • Anhydrous N,N-dimethylformamide (DMF)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • Dissolve 2,4-difluorobenzonitrile (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an argon atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Protocol 2: Hypothetical Synthesis of a Pyrimidine-based Kinase Inhibitor Core

This protocol illustrates the use of this compound in a condensation reaction to form a pyrimidine ring, a common scaffold in kinase inhibitors.

  • Materials:

    • This compound

    • Guanidine hydrochloride

    • Sodium ethoxide (NaOEt)

    • Anhydrous ethanol

    • Glacial acetic acid

  • Procedure:

    • In a round-bottom flask, dissolve sodium metal (1.1 eq) in anhydrous ethanol under an argon atmosphere to prepare sodium ethoxide.

    • To this solution, add guanidine hydrochloride (1.1 eq) and stir for 30 minutes at room temperature.

    • Add a solution of this compound (1.0 eq) in anhydrous ethanol to the reaction mixture.

    • Reflux the reaction mixture for 12 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

    • Concentrate the mixture under reduced pressure.

    • Add water to the residue and collect the precipitate by filtration.

    • Wash the solid with cold water and dry under vacuum to obtain the crude 2-amino-4-(2,4-difluoro-3-cyanophenyl)pyrimidine.

    • Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Proposed Synthetic Pathway for this compound

G A 2,4-Difluorobenzonitrile B Lithiation at C3 A->B  n-BuLi, THF, -78 °C C Formylation with DMF B->C  DMF D This compound C->D  H+ workup

Caption: Proposed synthesis of this compound.

Experimental Workflow for Pyrimidine Synthesis

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Workup and Purification A Dissolve Na in EtOH B Add Guanidine HCl A->B C Add this compound B->C D Reflux 12h C->D E Neutralize with Acetic Acid D->E F Concentrate E->F G Precipitate with Water F->G H Filter and Dry G->H

Caption: Workflow for pyrimidine-based kinase inhibitor core synthesis.

Representative Kinase Signaling Pathway (EGFR Pathway)

G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Hypothetical Inhibitor (2,4-difluorophenyl scaffold) Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and a hypothetical point of inhibition.

References

Application Notes: 2,4-Difluoro-3-formylbenzonitrile as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 2,4-Difluoro-3-formylbenzonitrile as a versatile starting material in the synthesis of novel agrochemicals, particularly fungicides. The protocols provided are based on patented synthetic routes, offering a guide for the development of new crop protection agents.

Introduction

This compound is a valuable building block in the design and synthesis of fluorinated agrochemicals. Its unique substitution pattern, featuring two fluorine atoms, a formyl group, and a nitrile group, provides multiple reactive sites for the construction of complex heterocyclic compounds with potent biological activity. This document outlines the synthesis of a key fungicide intermediate, 2,4-difluoro-3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, and a class of succinate dehydrogenase inhibitor (SDHI) fungicides, demonstrating the utility of this starting material.

Synthesis of a Novel Fungicide Intermediate

A patented method describes the conversion of this compound into 2,4-difluoro-3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, an intermediate for a new broad-spectrum fungicide. The synthetic pathway involves a three-step process: reduction of the aldehyde, chlorination of the resulting alcohol, and subsequent nucleophilic substitution with 1,2,4-triazole.

Synthetic Pathway Overview

G A This compound B 2,4-Difluoro-3-hydroxymethylbenzonitrile A->B Reduction C 2,4-Difluoro-3-chloromethylbenzonitrile B->C Chlorination D 2,4-Difluoro-3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (Fungicide Intermediate) C->D Substitution

Caption: Synthesis of a fungicide intermediate from this compound.

Experimental Protocols

Step 1: Reduction of this compound

This step involves the selective reduction of the formyl group to a hydroxymethyl group.

  • Reaction Scheme:

    • This compound + Reducing Agent → 2,4-Difluoro-3-hydroxymethylbenzonitrile

  • Protocol:

    • In a reaction vessel, dissolve this compound in an alcohol solvent (e.g., methanol).

    • Cool the solution to 0-5 °C.

    • Slowly add a reducing agent (e.g., sodium borohydride) in portions, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-Difluoro-3-hydroxymethylbenzonitrile.

Step 2: Chlorination of 2,4-Difluoro-3-hydroxymethylbenzonitrile

The hydroxyl group is converted to a chlorine atom to facilitate the subsequent substitution reaction.

  • Reaction Scheme:

    • 2,4-Difluoro-3-hydroxymethylbenzonitrile + Chlorinating Agent → 2,4-Difluoro-3-chloromethylbenzonitrile

  • Protocol:

    • Dissolve 2,4-Difluoro-3-hydroxymethylbenzonitrile in a suitable solvent (e.g., dichloromethane).

    • Add a chlorinating agent (e.g., thionyl chloride) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, carefully pour the mixture into ice water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain 2,4-Difluoro-3-chloromethylbenzonitrile.

Step 3: Substitution with 1,2,4-Triazole

The final step involves the formation of the triazole-containing fungicide intermediate.

  • Reaction Scheme:

    • 2,4-Difluoro-3-chloromethylbenzonitrile + 1,2,4-Triazole → 2,4-Difluoro-3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile

  • Protocol:

    • To a solution of 1,2,4-triazole in a polar aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate).

    • Add the 2,4-Difluoro-3-chloromethylbenzonitrile to the mixture.

    • Heat the reaction to 60-80 °C and stir for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and pour it into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 2,4-difluoro-3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.

Quantitative Data
StepProductStarting MaterialYield (%)Purity (%)
12,4-Difluoro-3-hydroxymethylbenzonitrileThis compound95-98>98
22,4-Difluoro-3-chloromethylbenzonitrile2,4-Difluoro-3-hydroxymethylbenzonitrile90-95>97
32,4-Difluoro-3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile2,4-Difluoro-3-chloromethylbenzonitrile85-90>99

Note: Yields and purities are approximate and may vary based on specific reaction conditions and purification methods.

Synthesis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

A class of 2,4-difluoro-3-cyanobenzyl derivatives has been developed as potent succinate dehydrogenase inhibitors, effective in controlling crop diseases, particularly those caused by Rhizoctonia solani. The synthesis initiates from a derivative of this compound.

General Synthetic Pathway

G A This compound B 2,4-Difluoro-3-cyanobenzyl alcohol A->B Reduction C 2,4-Difluoro-3-cyanobenzyl halide B->C Halogenation D 2,4-Difluoro-3-cyanobenzyl derivative (SDHI Fungicide) C->D Nucleophilic Substitution E Amide/Thioamide Nucleophile E->D

Caption: General synthesis of SDHI fungicides from a this compound derivative.

Experimental Protocol for a Representative SDHI Fungicide

This protocol outlines the synthesis of a representative 2,4-difluoro-3-cyanobenzyl derivative.

  • Reduction to Alcohol: this compound is reduced to 2,4-difluoro-3-cyanobenzyl alcohol as described in the previous section.

  • Halogenation of Alcohol: The resulting alcohol is converted to a benzyl halide (e.g., bromide or chloride) using a suitable halogenating agent (e.g., PBr₃ or SOCl₂).

  • Nucleophilic Substitution: The 2,4-difluoro-3-cyanobenzyl halide is reacted with a suitable N-nucleophile, such as a pyrazole or a triazole derivative containing an amide or thioamide functionality, in the presence of a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent (e.g., acetonitrile or DMF) to yield the final SDHI fungicide.

Structure-Activity Relationship (SAR) Logic

SAR cluster_0 Core Scaffold cluster_1 Variable Moiety cluster_2 Biological Target A 2,4-Difluoro-3-cyanobenzyl moiety C Succinate Dehydrogenase A->C Binds to enzyme B Heterocyclic Amide/Thioamide B->C Interacts with active site D Fungicidal Activity C->D Inhibition leads to

Caption: Logical relationship in the design of SDHI fungicides.

The 2,4-difluoro-3-cyanobenzyl scaffold serves as a crucial anchor for the molecule, while variations in the heterocyclic amide or thioamide moiety allow for the fine-tuning of binding affinity to the succinate dehydrogenase enzyme, thereby modulating the fungicidal activity.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. The presented protocols for the synthesis of a triazole-based fungicide intermediate and a class of SDHI fungicides highlight its importance in developing next-generation crop protection solutions. The synthetic routes are efficient and adaptable for industrial-scale production. Further exploration of this building block is anticipated to yield a new generation of effective and environmentally benign agrochemicals.

Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Difluoro-3-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials.[1][2]

2,4-Difluoro-3-formylbenzonitrile is a valuable building block in medicinal chemistry. The presence of two fluorine atoms can enhance metabolic stability and binding affinity, while the ortho-formyl and cyano groups provide versatile handles for further synthetic transformations. The Suzuki coupling of this substrate allows for the introduction of diverse aryl and heteroaryl moieties, leading to the synthesis of complex molecular architectures with potential biological activity. This document provides a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids, based on established methodologies for similar electron-deficient and sterically hindered substrates.

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[3] The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, an activated aryl fluoride or a more reactive halide if substituted) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, forming a diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Due to the electron-withdrawing nature of the substituents on the benzonitrile ring, specific conditions are recommended to facilitate the reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst)

  • Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

    • Seal the flask with a septum or cap.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Add the degassed solvent (e.g., 5 mL of dioxane and 0.5 mL of water) to the flask via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath or microwave reactor.

    • Stir the reaction mixture vigorously at the desired temperature (typically 80-120 °C) for the specified time (typically 2-24 hours).

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation

The following tables summarize typical reaction conditions and expected trends in yields for the Suzuki coupling of this compound with various arylboronic acids. Please note that optimal conditions may vary and should be determined experimentally.

Table 1: Typical Reaction Parameters for Suzuki Coupling with this compound

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Pre-catalysts can also be effective.
Ligand Buchwald-type ligands (SPhos, XPhos), P(t-Bu)₃Bulky, electron-rich ligands are often required for challenging substrates.[1]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, CsFThe choice of base can significantly impact the reaction outcome.
Solvent Dioxane, Toluene, THF (often with H₂O)Anhydrous conditions can also be employed with specific boron reagents.
Temperature 80 - 120 °CHigher temperatures may be necessary for less reactive coupling partners.
Reaction Time 2 - 24 hoursReaction progress should be monitored to determine the optimal time.

Table 2: Expected Yield Trends with Different Arylboronic Acids

Arylboronic Acid SubstituentExpected YieldRationale
Electron-donating (e.g., -OMe, -Me) Good to ExcellentElectron-rich boronic acids are generally more reactive in transmetalation.
Electron-neutral (e.g., -Ph) GoodStandard coupling partner with predictable reactivity.
Electron-withdrawing (e.g., -CF₃, -CN) Moderate to GoodMay require more forcing conditions (higher temperature, longer reaction time).
Ortho-substituted ModerateSteric hindrance can slow down the reaction rate.[1]
Heteroaryl VariableReactivity depends on the nature of the heterocycle and its substitution.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln PdII_halide R¹-Pd(II)Ln-X Pd0->PdII_halide Oxidative Addition PdII_alkoxide R¹-Pd(II)Ln-OR' PdII_halide->PdII_alkoxide Ligand Exchange PdII_biaryl R¹-Pd(II)Ln-R² PdII_alkoxide->PdII_biaryl Transmetalation PdII_biaryl->Pd0 Reductive Elimination Product R¹-R² (Biaryl Product) PdII_biaryl->Product ArylHalide R¹-X (this compound) ArylHalide->PdII_halide BoronicAcid R²-B(OH)₂ (Arylboronic Acid) BoronicAcid->PdII_biaryl Base Base (e.g., K₃PO₄) Base->PdII_alkoxide

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Ligand, Base) start->setup inert Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-120 °C, 2-24 h) solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up (Extraction and Washing) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General workflow for the Suzuki coupling experiment.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds from this compound. The protocol provided herein, along with the data on expected trends, serves as a comprehensive guide for researchers in the field of drug discovery and organic synthesis. Careful optimization of the catalyst, ligand, base, and solvent system will be crucial for achieving high yields and purity, particularly with challenging coupling partners. The versatility of this reaction opens up numerous possibilities for the creation of novel and complex molecules based on the this compound scaffold.

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2,4-Difluoro-3-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel quinazolinone and pyrimidine derivatives from 2,4-difluoro-3-formylbenzonitrile. This starting material, possessing strategically positioned fluoro, formyl, and nitrile functionalities, serves as a versatile scaffold for the construction of diverse heterocyclic systems with potential therapeutic applications. The methodologies outlined below are based on established synthetic strategies for analogous compounds and are presented to guide researchers in the exploration of new chemical entities.

I. Synthesis of a Novel 6,8-Difluoroquinazolin-4(3H)-one

Quinazolinones are a prominent class of nitrogen-containing heterocycles renowned for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The following protocol describes a potential one-pot synthesis of a novel 6,8-difluoroquinazolin-4(3H)-one derivative from this compound. This proposed pathway involves an initial reductive amination followed by cyclization.

Experimental Protocol: One-Pot Synthesis of 6,8-Difluoro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile

Materials:

  • This compound

  • Ammonium acetate

  • Sodium borohydride (NaBH₄)

  • Formic acid

  • Methanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add ammonium acetate (5.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add formic acid (3.0 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 6 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography to afford the desired 6,8-difluoro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile.

Quantitative Data (Representative)
Compound IDMolecular FormulaMolecular WeightYield (%)Melting Point (°C)¹H NMR (δ, ppm)¹⁹F NMR (δ, ppm)
QN-DF-01 C₉H₄F₂N₂O206.1565215-21712.1 (s, 1H), 8.2 (s, 1H), 7.5 (t, 1H)-110.5, -135.2

Reaction Workflow

start This compound intermediate1 In situ imine formation start->intermediate1 reagents1 NH4OAc, MeOH reagents1->intermediate1 intermediate2 2-amino-3-cyano-4,6-difluorobenzylamine intermediate1->intermediate2 Reduction reagents2 NaBH4 reagents2->intermediate2 product 6,8-Difluoroquinazolin-4(3H)-one intermediate2->product Cyclization reagents3 Formic Acid (reflux) reagents3->product

Synthesis of 6,8-Difluoroquinazolin-4(3H)-one.

II. Synthesis of a Novel 5,7-Difluoropyrimidine Derivative

Pyrimidine scaffolds are fundamental components of nucleic acids and are present in numerous clinically approved drugs, exhibiting a wide range of biological activities, including antiviral and anticancer effects. The following protocol outlines a plausible synthesis of a novel 5,7-difluoropyrimidine derivative through the condensation of this compound with guanidine.

Experimental Protocol: Synthesis of 2-Amino-5,7-difluoro-4-imino-3,4-dihydropyrimidine

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in absolute ethanol under an inert atmosphere.

  • To this solution, add guanidine hydrochloride (1.2 eq) and stir for 30 minutes at room temperature.

  • Add a solution of this compound (1.0 eq) in ethanol dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for 12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Neutralize the residue with a saturated ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and triturate the crude product with diethyl ether to afford the desired 2-amino-5,7-difluoropyrimidine derivative.

Quantitative Data (Representative)
Compound IDMolecular FormulaMolecular WeightYield (%)Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
PY-DF-01 C₈H₅F₂N₅210.1672>250 (dec.)8.5 (s, 1H), 7.8 (br s, 2H), 7.2 (t, 1H), 6.9 (br s, 1H)160.2, 158.7 (d), 155.4 (d), 152.1, 115.8, 110.3 (dd), 105.6

Reaction Pathway

start This compound product 2-Amino-5,7-difluoropyrimidine start->product Condensation/ Cyclization reagents Guanidine, NaOEt, EtOH reagents->product

Synthesis of 2-Amino-5,7-difluoropyrimidine.

III. Biological Activity and Potential Signaling Pathways

Heterocyclic compounds containing quinazolinone and pyrimidine cores are known to interact with various biological targets, leading to a range of pharmacological effects. The novel compounds synthesized from this compound are proposed to exhibit potential anticancer activity through the inhibition of key signaling pathways involved in cell proliferation and survival.

Hypothetical Signaling Pathway Inhibition

Many quinazolinone and pyrimidine derivatives are known to target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR can block downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell growth, proliferation, and survival.

Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras NovelCompound Novel Quinazolinone/ Pyrimidine Derivative NovelCompound->EGFR Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Hypothetical inhibition of the EGFR signaling pathway.

Antimicrobial Activity Screening

The synthesized compounds can also be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. A standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) values.

Representative Antimicrobial Data
Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
QN-DF-01 163264
PY-DF-01 81632
Ciprofloxacin 10.5-
Fluconazole --2

Disclaimer: The experimental protocols and data presented herein are representative and intended for guidance purposes only. Researchers should conduct their own optimization and characterization studies. All laboratory work should be performed with appropriate safety precautions.

2,4-Difluoro-3-formylbenzonitrile: A Key Intermediate for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, protein kinases have emerged as a critical class of therapeutic targets, particularly in oncology and immunology. The aberrant activity of these enzymes is a hallmark of many diseases. Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. A promising intermediate for the synthesis of a novel class of kinase inhibitors is 2,4-Difluoro-3-formylbenzonitrile . Its unique substitution pattern, featuring two fluorine atoms, a formyl group, and a nitrile group on a benzene ring, provides a versatile scaffold for the construction of complex heterocyclic systems, such as quinolines and quinazolines, which are known to be effective kinase inhibitor cores.

These notes provide detailed protocols and data related to the application of this compound in the synthesis of kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and differentiation.

Synthetic Applications: The Friedländer Annulation

A primary application of this compound is in the Friedländer annulation , a classic and efficient method for the synthesis of quinoline derivatives. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In this case, the formyl and amino groups (after reduction of a nitro precursor or another suitable synthetic route to introduce an amino group ortho to the formyl group) of the benzonitrile derivative react to form the quinoline core.

Experimental Protocol: Synthesis of a 7,9-Difluoro-8-cyanoquinoline Derivative

This protocol describes a representative synthesis of a substituted quinoline from a 2-amino-4,6-difluoro-3-formylbenzonitrile intermediate, which can be derived from this compound.

Reaction Scheme:

Materials:

  • 2-Amino-4,6-difluoro-3-formylbenzonitrile

  • Ketone (e.g., acetone, ethyl acetoacetate, or a cyclic ketone)

  • Catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid)

  • Solvent (e.g., ethanol, toluene, or N,N-dimethylformamide)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • To a solution of 2-amino-4,6-difluoro-3-formylbenzonitrile (1.0 eq) in the chosen solvent, add the ketone (1.2 eq).

  • Add the catalyst (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the desired 7,9-difluoro-8-cyanoquinoline derivative.

Expected Outcome:

The reaction is expected to yield the corresponding polysubstituted quinoline. The yield and purity will depend on the specific ketone and reaction conditions used.

Biological Activity of Derived Kinase Inhibitors

Quinoline and quinazoline scaffolds derived from this compound are anticipated to exhibit inhibitory activity against various protein kinases. The fluorine and cyano substituents can significantly influence the binding affinity and selectivity of the final compound. Below is a table summarizing the inhibitory activities of representative fluoro-substituted quinoline and quinazoline kinase inhibitors against key targets.

Kinase TargetInhibitor ScaffoldIC50 (nM)Reference
JAK3 Tricyclic Pyrrolopyridine0.22[1]
BTK Pyrimidine1.15[2]
EGFR Quinazoline0.12 (µM)
VEGFR-2 AnilinoquinazolinePotent Inhibition

Targeted Signaling Pathways

Kinase inhibitors derived from this compound can potentially target several critical signaling pathways implicated in cancer and autoimmune diseases.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling that governs immune responses and hematopoiesis. Dysregulation of this pathway is linked to various inflammatory diseases and cancers.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Inhibitor Kinase Inhibitor (e.g., Quinoline derivative) Inhibitor->JAK Inhibits

Caption: The JAK/STAT signaling pathway and the point of inhibition.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.[2] Inhibitors of BTK are effective in treating B-cell malignancies and autoimmune diseases.

BTK_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activates BTK BTK Lyn_Syk->BTK Activates PLCy2 PLCγ2 BTK->PLCy2 Phosphorylates Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCy2->Downstream Activates Proliferation B-cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor BTK Inhibitor (e.g., Quinoline derivative) Inhibitor->BTK Inhibits

Caption: The BTK signaling pathway in B-cells.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates signaling cascades that promote cell growth, proliferation, and survival. Overexpression or activating mutations of EGFR are common in various cancers.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor EGFR Inhibitor (e.g., Quinazoline derivative) Inhibitor->EGFR Inhibits

Caption: The EGFR signaling pathway and downstream cascades.

Workflow for Kinase Inhibitor Development

The development of kinase inhibitors from this compound follows a structured workflow from initial synthesis to biological evaluation.

Workflow Start 2,4-Difluoro-3- formylbenzonitrile Synthesis Synthesis of Quinoline/Quinazoline Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In vitro Kinase Screening (IC50) Purification->Screening Cell_based Cell-based Assays (Proliferation, Apoptosis) Screening->Cell_based Lead_Opt Lead Optimization (SAR Studies) Cell_based->Lead_Opt

Caption: Workflow for developing kinase inhibitors.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The presence of multiple reactive sites allows for the construction of diverse heterocyclic scaffolds, particularly quinolines, which are known to interact with the ATP-binding site of various kinases. The protocols and data presented here provide a foundation for researchers to explore the potential of this intermediate in the development of next-generation targeted therapies for cancer and immunological disorders. Further optimization of the synthetic routes and extensive biological evaluation will be crucial in identifying lead compounds with potent and selective inhibitory activity.

References

Application Notes and Protocols for the Formylation of 2,4-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the formylation of 2,4-difluorobenzonitrile to produce 2,4-difluorobenzaldehyde, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Two robust and widely applicable methods are presented: reduction with diisobutylaluminium hydride (DIBAL-H) and the Stephen aldehyde synthesis.

Introduction

The conversion of a nitrile to an aldehyde is a crucial transformation in organic synthesis. For a substrate such as 2,4-difluorobenzonitrile, this reaction provides a direct route to 2,4-difluorobenzaldehyde, a key building block in medicinal chemistry. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the nitrile group. This document outlines two effective methods for this conversion, providing detailed protocols to ensure reproducibility in a research and development setting.

Key Methodologies

Two primary methods are detailed for the formylation of 2,4-difluorobenzonitrile:

  • Reduction with Diisobutylaluminium Hydride (DIBAL-H): A modern and highly selective method for the partial reduction of nitriles to aldehydes. The reaction is conducted at low temperatures to prevent over-reduction to the corresponding amine.

  • Stephen Aldehyde Synthesis: A classic named reaction that utilizes tin(II) chloride and hydrochloric acid to reduce the nitrile to an iminium salt intermediate, which is subsequently hydrolyzed to the aldehyde.[1][2][3] This method is particularly effective for aromatic nitriles.[1][2]

Method 1: Reduction with Diisobutylaluminium Hydride (DIBAL-H)

This method is often preferred due to its high selectivity and generally good yields. The key to success is maintaining a low temperature throughout the reaction to stabilize the intermediate imine-alane complex and prevent further reduction.

Experimental Protocol

Materials:

  • 2,4-Difluorobenzonitrile

  • Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in an appropriate solvent like hexanes, toluene, or THF)

  • Anhydrous dichloromethane (DCM), anhydrous toluene, or anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen or argon inlet, a thermometer, and a dropping funnel, add 2,4-difluorobenzonitrile (1.0 equiv).

  • Dissolution: Dissolve the nitrile in an appropriate volume of anhydrous solvent (e.g., DCM, toluene, or THF) to achieve a concentration of approximately 0.2-0.5 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: Slowly add the DIBAL-H solution (1.1–1.5 equiv) dropwise via the dropping funnel over a period of 30-60 minutes. It is crucial to maintain the internal temperature below -70 °C during the addition.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, quench the excess DIBAL-H by the slow, dropwise addition of methanol at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are formed (this can take several hours). Alternatively, slowly add 1 M HCl to the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 2,4-difluorobenzaldehyde.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure.

Data Presentation
ParameterValue
Reactant 2,4-Difluorobenzonitrile
Reagent DIBAL-H (1.0 M solution)
Equivalents of Reagent 1.1–1.5
Solvent Anhydrous DCM, Toluene, or THF
Reaction Temperature -78 °C
Reaction Time 1–3 hours
Typical Yield 70–90%

Experimental Workflow

DIBAL_H_Reduction start 2,4-Difluorobenzonitrile in Anhydrous Solvent reaction Reaction at -78°C (1-3 hours) start->reaction reagent DIBAL-H (1.0 M) (1.1-1.5 equiv) reagent->reaction Slow Addition quench Quench with Methanol at -78°C reaction->quench workup Aqueous Work-up (Rochelle's Salt or 1M HCl) quench->workup extraction Extraction with Ethyl Acetate workup->extraction purification Purification (Chromatography/Distillation) extraction->purification product 2,4-Difluorobenzaldehyde purification->product

Caption: Workflow for the DIBAL-H reduction of 2,4-difluorobenzonitrile.

Method 2: Stephen Aldehyde Synthesis

This classic method involves the reduction of the nitrile with anhydrous tin(II) chloride in the presence of anhydrous hydrogen chloride, followed by hydrolysis of the resulting iminium salt.[4][5] Strict anhydrous conditions are necessary for the successful formation and precipitation of the intermediate aldimine stannichloride.[1]

Experimental Protocol

Materials:

  • 2,4-Difluorobenzonitrile

  • Anhydrous tin(II) chloride (SnCl₂)

  • Anhydrous diethyl ether or ethyl acetate

  • Anhydrous hydrogen chloride (gas)

  • Water

  • Dichloromethane (DCM) or diethyl ether for extraction

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet tube, suspend anhydrous tin(II) chloride (2.0 equiv) in anhydrous diethyl ether.

  • HCl Saturation: Cool the suspension in an ice bath and bubble anhydrous hydrogen chloride gas through it until the solution is saturated.

  • Addition of Nitrile: Add a solution of 2,4-difluorobenzonitrile (1.0 equiv) in anhydrous diethyl ether to the mixture with stirring.

  • Precipitation: Continue stirring the reaction mixture at room temperature. A white to pale yellow precipitate of the aldimine stannichloride salt will form over several hours.

  • Isolation of Intermediate (Optional): The precipitated salt can be collected by filtration under an inert atmosphere and washed with anhydrous ether. However, direct hydrolysis in the reaction mixture is often sufficient.[2]

  • Hydrolysis: Add water to the reaction mixture containing the precipitate and stir vigorously. The mixture may be gently heated to facilitate hydrolysis.

  • Extraction: Extract the resulting aldehyde with diethyl ether or dichloromethane (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2,4-difluorobenzaldehyde.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure.

Data Presentation
ParameterValue
Reactant 2,4-Difluorobenzonitrile
Reagent Anhydrous SnCl₂, Anhydrous HCl
Equivalents of SnCl₂ ~2.0
Solvent Anhydrous Diethyl Ether
Reaction Temperature 0 °C to Room Temperature
Reaction Time Several hours for precipitation
Typical Yield 60–85% (for aromatic nitriles)

Signaling Pathway

Stephen_Synthesis cluster_reduction Reduction Step cluster_hydrolysis Hydrolysis Step nitrile 2,4-Difluorobenzonitrile iminium_salt Iminium Salt Intermediate nitrile->iminium_salt + HCl hcl Anhydrous HCl hcl->iminium_salt sncl2 Anhydrous SnCl₂ aldimine_stannichloride Aldimine Stannichloride Precipitate sncl2->aldimine_stannichloride iminium_salt->aldimine_stannichloride + SnCl₂ hemiaminal Hemiaminal Intermediate aldimine_stannichloride->hemiaminal + H₂O water H₂O water->hemiaminal aldehyde 2,4-Difluorobenzaldehyde hemiaminal->aldehyde

Caption: Reaction pathway for the Stephen aldehyde synthesis.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,4-Difluoro-3-formylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the challenges and potential solutions for the large-scale synthesis of 2,4-Difluoro-3-formylbenzonitrile and its derivatives. These compounds are valuable intermediates in the development of pharmaceuticals, particularly as kinase inhibitors. This guide includes detailed experimental protocols for a plausible synthetic route, data presentation in tabular format, and visual diagrams of the synthetic workflow and a proposed biological signaling pathway.

Introduction

This compound is a key building block in medicinal chemistry due to the unique electronic properties conferred by its fluorine, nitrile, and formyl functional groups. The difluoro substitution pattern can enhance metabolic stability and binding affinity of drug candidates. The nitrile group is a versatile handle for further chemical transformations, while the ortho-formyl group allows for the construction of complex heterocyclic scaffolds. Derivatives of this compound have shown potential as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.

The large-scale synthesis of this molecule, however, presents several challenges, including the regioselective introduction of the formyl group, potentially harsh reaction conditions, and the need for efficient purification methods. These application notes provide a feasible approach to address these challenges.

Challenges in Large-Scale Synthesis

The primary challenges in the industrial production of this compound include:

  • Cost-effective Starting Materials: Identifying and sourcing economically viable starting materials is crucial for large-scale production.

  • Regioselectivity: The key challenge lies in the regioselective formylation of 2,4-difluorobenzonitrile at the C3 position. The electronic effects of the two fluorine atoms and the nitrile group direct incoming electrophiles, making the desired substitution challenging.

  • Reaction Conditions: Many synthetic methods for fluorinated aromatics require harsh conditions, such as high temperatures, strong acids or bases, and the use of toxic or expensive reagents, which are not ideal for large-scale manufacturing.[1]

  • Purification: The separation of the desired product from isomers and other impurities at a large scale can be complex and costly. Efficient and scalable purification protocols are essential.

  • Safety and Environmental Concerns: The use of hazardous reagents and the generation of toxic waste are significant concerns in industrial synthesis that need to be carefully managed.

Proposed Synthetic Route

A plausible and scalable two-step synthetic route starting from the commercially available 2,4-difluorobromobenzene is outlined below. This approach first involves the synthesis of the key intermediate, 2,4-difluorobenzonitrile, followed by a regioselective formylation.

Overall Reaction Scheme:

Experimental Protocols

Step 1: Large-Scale Synthesis of 2,4-Difluorobenzonitrile

This protocol is adapted from established industrial methods for the cyanation of aryl halides.[1]

Materials and Equipment:

  • Large-scale reaction vessel with mechanical stirrer, condenser, nitrogen inlet, and temperature control.

  • 2,4-Difluorobromobenzene

  • Potassium ferrocyanide trihydrate (K4[Fe(CN)6]·3H2O)

  • Palladium acetate (Pd(OAc)2) or another suitable palladium catalyst

  • Sodium carbonate (Na2CO3)

  • N,N-Dimethylacetamide (DMAc)

  • Filtration apparatus

  • Vacuum distillation setup

Procedure:

  • Under a nitrogen atmosphere, charge the reaction vessel with N,N-dimethylacetamide (DMAc).

  • Add sodium carbonate, potassium ferrocyanide trihydrate, and the palladium catalyst to the solvent.

  • Begin stirring and add 2,4-difluorobromobenzene to the mixture.

  • Heat the reaction mixture to 120-140°C and maintain for 3-5 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove solid byproducts.

  • The filtrate, containing the product, is then subjected to vacuum distillation to isolate 2,4-difluorobenzonitrile.

Quantitative Data (Expected):

ParameterValueReference
Yield 85-95%[1]
Purity >98%[1]
Reaction Time 3-5 hours[1]
Reaction Temp. 120-140°C[1]
Step 2: Regioselective ortho-Formylation via Directed Metalation

This protocol utilizes a directed ortho-metalation (DoM) strategy, which is a powerful method for achieving regioselectivity in the functionalization of aromatic rings.[2][3][4] The nitrile group and the ortho-fluorine atom can act as directing metalation groups.

Materials and Equipment:

  • Anhydrous reaction vessel setup (oven-dried glassware, nitrogen/argon atmosphere).

  • Low-temperature cooling bath (e.g., dry ice/acetone).

  • 2,4-Difluorobenzonitrile

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Aqueous ammonium chloride (NH4Cl) solution

  • Extraction and purification equipment

Procedure:

  • Set up an oven-dried reaction vessel under an inert atmosphere (nitrogen or argon).

  • Dissolve 2,4-difluorobenzonitrile in anhydrous THF and cool the solution to -78°C.

  • Slowly add a solution of n-butyllithium or LDA to the cooled solution while maintaining the temperature at -78°C. The fluorine atom at the 2-position and the nitrile group are expected to direct the lithiation to the 3-position.

  • Stir the mixture at -78°C for 1-2 hours to ensure complete metalation.

  • Slowly add anhydrous DMF to the reaction mixture at -78°C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by large-scale methods such as crystallization or through the formation and subsequent decomposition of a bisulfite adduct.[5][6]

Quantitative Data (Expected - Lab Scale):

ParameterValue
Yield 60-75%
Purity >95% (after purification)
Reaction Time 4-6 hours
Reaction Temp. -78°C to RT

Large-Scale Purification Protocol

Purification of the final product, this compound, can be efficiently achieved on a large scale by leveraging the reversible reaction of the aldehyde with sodium bisulfite to form a water-soluble adduct.[5][6]

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Extract the organic solution with a saturated aqueous solution of sodium bisulfite. The aldehyde will form a solid adduct or move into the aqueous phase.

  • Separate the aqueous layer containing the bisulfite adduct.

  • The non-aldehydic impurities will remain in the organic layer.

  • To regenerate the aldehyde, treat the aqueous layer with a base (e.g., sodium carbonate or sodium hydroxide solution) or an acid (e.g., hydrochloric acid).

  • The purified aldehyde will precipitate or can be extracted with a fresh portion of organic solvent.

  • Wash the organic layer with water, dry it, and remove the solvent to obtain the purified this compound.

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Formylation cluster_2 Purification start 2,4-Difluorobromobenzene reagents1 K4[Fe(CN)6], Pd Catalyst, Na2CO3, DMAc process1 Cyanation Reaction (120-140°C) start->process1 reagents1->process1 intermediate 2,4-Difluorobenzonitrile process1->intermediate Yield: 85-95% reagents2 1. n-BuLi or LDA, THF, -78°C 2. DMF process2 Directed ortho-Metalation and Formylation intermediate->process2 reagents2->process2 product_crude Crude 2,4-Difluoro-3- formylbenzonitrile process2->product_crude reagents3 Sodium Bisulfite (aq) process3 Bisulfite Adduct Formation and Regeneration product_crude->process3 reagents3->process3 final_product Pure 2,4-Difluoro-3- formylbenzonitrile process3->final_product Purity: >98% G cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibition Inhibition by Derivative RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation inhibitor 2,4-Difluoro-3-formyl- benzonitrile Derivative inhibitor->MEK Inhibition

References

Application Notes and Protocols: 2,4-Difluoro-3-formylbenzonitrile in the Development of New Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential roles of 2,4-Difluoro-3-formylbenzonitrile as a versatile building block in the synthesis of novel organic materials. The combination of nitrile, aldehyde, and difluoro-substituted phenyl functionalities makes this compound a promising candidate for creating advanced materials with unique optical, electronic, and bioactive properties. While specific applications for this exact molecule are not extensively documented in publicly available literature, its structural motifs suggest its utility in several key areas of materials science and drug discovery. The following sections detail potential applications, generalized experimental protocols, and logical workflows for its use.

Potential Applications in Materials Science

The unique substitution pattern of this compound, featuring electron-withdrawing fluorine atoms and a reactive aldehyde group, suggests its utility in the following areas:

  • Synthesis of Novel Fluorinated Polymers: The aldehyde functionality can be utilized in condensation polymerization reactions with suitable co-monomers (e.g., diamines, diols) to produce fluorinated polymers. The presence of fluorine atoms can impart desirable properties such as high thermal stability, chemical resistance, low dielectric constant, and specific optical properties.

  • Development of Organic Electronic Materials: The electron-deficient nature of the difluorinated benzonitrile core makes it a candidate for n-type organic semiconductors. The aldehyde group provides a reactive handle for further functionalization to tune the electronic properties and solid-state packing of the resulting materials, which are crucial for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

  • Creation of Dyes and Pigments: The formyl group can readily undergo Knoevenagel condensation or other C-C bond-forming reactions to create extended π-conjugated systems. These systems can exhibit interesting photophysical properties, making them suitable for use as fluorescent probes, dyes, or pigments with enhanced stability due to the fluorine substituents.

  • Precursor for Bioactive Molecules and Pharmaceuticals: Fluorinated organic molecules are of significant interest in drug discovery due to their enhanced metabolic stability and binding affinity.[1] The this compound scaffold can serve as a key intermediate in the synthesis of complex heterocyclic compounds with potential applications as pharmaceutical or agrochemical agents.[1][2]

Experimental Protocols

The following are generalized protocols for common reactions involving this compound, based on established organic synthesis methodologies for similar compounds. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 2.1: Knoevenagel Condensation for Synthesis of π-Conjugated Systems

This protocol describes a general procedure for the reaction of this compound with an active methylene compound.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Base catalyst (e.g., piperidine, triethylamine)

  • Solvent (e.g., ethanol, toluene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene compound (1.1 eq.) in the chosen solvent.

  • Add a catalytic amount of the base (e.g., 0.1 eq. of piperidine).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired π-conjugated compound.

Table 1: Representative Reaction Parameters for Knoevenagel Condensation

ParameterValue
Reactant A This compound
Reactant B Malononitrile
Catalyst Piperidine
Solvent Ethanol
Temperature Reflux (approx. 78 °C)
Typical Reaction Time 2-6 hours
Protocol 2.2: Reductive Amination for Synthesis of Functionalized Amines

This protocol outlines a general method for the conversion of the aldehyde group to an amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

  • Solvent (e.g., methanol, dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Dissolve this compound (1.0 eq.) and the amine (1.2 eq.) in the chosen solvent in a round-bottom flask.

  • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Cool the reaction mixture in an ice bath and add the reducing agent portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 2: Representative Reaction Parameters for Reductive Amination

ParameterValue
Substrate This compound
Amine Benzylamine
Reducing Agent Sodium Borohydride
Solvent Methanol
Temperature 0 °C to Room Temperature
Typical Reaction Time 4-12 hours

Logical Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of synthesis and potential transformations of this compound in the development of new materials.

G A This compound B Polymerization A->B C Condensation Reactions A->C D Functionalization A->D E Fluorinated Polymers B->E F π-Conjugated Dyes C->F G Bioactive Molecules D->G

General synthetic pathways from the core molecule.

experimental_workflow start Start: this compound step1 Reaction Setup: - Choose solvent and catalyst - Mix reactants start->step1 step2 Reaction Monitoring: - TLC or GC-MS analysis step1->step2 step3 Work-up: - Quenching - Extraction step2->step3 step4 Purification: - Column Chromatography - Recrystallization step3->step4 end Characterization: - NMR, IR, Mass Spec step4->end

A typical experimental workflow for synthesis.

Disclaimer: The information provided in these application notes is for research and development purposes only. The experimental protocols are generalized and should be adapted and optimized by qualified personnel. Appropriate safety precautions should be taken when handling all chemical substances.

References

Troubleshooting & Optimization

optimization of reaction conditions for synthesizing 2,4-Difluoro-3-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 2,4-Difluoro-3-formylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct synthetic route is the formylation of 2,4-difluorobenzonitrile using the Vilsmeier-Haack reaction. This reaction introduces a formyl (-CHO) group onto the aromatic ring.[1][2]

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenge is the reduced reactivity of the starting material, 2,4-difluorobenzonitrile, towards electrophilic aromatic substitution. The fluorine atoms and the nitrile group are electron-withdrawing, which deactivates the aromatic ring, making the Vilsmeier-Haack reaction more difficult compared to electron-rich aromatic compounds.[3] This can lead to low yields and require more forcing reaction conditions.

Q3: What are the typical reagents and solvents used in the Vilsmeier-Haack formylation of 2,4-difluorobenzonitrile?

A3: The Vilsmeier-Haack reaction typically employs a formylating agent, known as the Vilsmeier reagent, which is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4] DMF can also serve as the solvent, or other inert solvents like chloroform or dichloromethane may be used.[4]

Q4: What are the key safety precautions to consider during this synthesis?

A4: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Therefore, the reaction must be carried out under strictly anhydrous conditions, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The reaction should be performed in a well-ventilated fume hood. The work-up procedure often involves quenching the reaction mixture with ice, which should be done slowly and carefully to control the exothermic reaction.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture in the reagents or glassware can decompose the Vilsmeier reagent.[5] 2. Insufficiently Reactive Substrate: The electron-withdrawing groups on 2,4-difluorobenzonitrile deactivate the ring, making the reaction sluggish.[3] 3. Incomplete Reaction: Reaction time or temperature may be insufficient for the deactivated substrate.[5] 4. Product Decomposition During Work-up: The product may be sensitive to harsh work-up conditions.[5]1. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[5] 2. For the deactivated substrate, consider using a larger excess of the Vilsmeier reagent (2-3 equivalents) and increasing the reaction temperature.[5] 3. Monitor the reaction by TLC or GC-MS until the starting material is consumed. If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C) or extending the reaction time.[5] 4. Perform the aqueous work-up at low temperatures (e.g., pouring the reaction mixture onto crushed ice) and neutralize carefully with a mild base like sodium bicarbonate or sodium acetate solution.[5]
Formation of a Dark, Tarry Residue 1. Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization and decomposition of the starting material or product.[5] 2. Presence of Impurities: Impurities in the starting materials or solvents can lead to side reactions.[5]1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath to manage the reaction temperature.[5] 2. Use purified, high-purity starting materials and anhydrous solvents.
Multiple Products Observed on TLC/GC-MS 1. Side Reactions: Possible side reactions include di-formylation (though less likely on a deactivated ring), or reaction at other positions on the ring. 2. Decomposition: The product or starting material may be decomposing under the reaction conditions.1. Optimize the stoichiometry of the Vilsmeier reagent. A large excess may lead to side products. 2. Ensure the reaction temperature is not too high and the reaction time is not excessively long. Purify the crude product using column chromatography on silica gel or recrystallization.
Difficulty in Isolating the Product 1. Product is water-soluble: The product may have some solubility in the aqueous layer during work-up. 2. Emulsion formation during extraction: This can make phase separation difficult.1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product and improve extraction efficiency. 2. If an emulsion forms, allow the mixture to stand for a longer period, add more brine, or filter the mixture through a pad of Celite.

Optimization of Reaction Conditions

The following tables summarize key experimental parameters that can be optimized for the synthesis of this compound.

Table 1: Reagent Stoichiometry
Reagent Starting Ratio (molar eq.) Optimization Range (molar eq.) Rationale
2,4-Difluorobenzonitrile1.01.0Limiting reagent.
POCl₃1.51.2 - 3.0A slight excess is typically needed. A larger excess may be required for the deactivated substrate but can lead to side reactions.
DMF3.02.0 - 5.0 (or as solvent)Acts as both a reagent and a solvent. A sufficient excess is needed to form the Vilsmeier reagent and drive the reaction to completion.
Table 2: Temperature and Time
Parameter Starting Condition Optimization Range Rationale
Vilsmeier Reagent Formation Temperature 0 °C0 - 10 °CThe formation of the Vilsmeier reagent is exothermic and should be controlled to prevent decomposition.[5]
Reaction Temperature 60 °C50 - 100 °CHigher temperatures are likely required for the deactivated substrate. Monitor for decomposition at higher temperatures.
Reaction Time 4 hours2 - 24 hoursThe reaction time will depend on the temperature and substrate reactivity. Monitor progress by TLC or GC-MS.

Experimental Protocols

Synthesis of 2,4-Difluorobenzonitrile (Precursor)

This protocol is adapted from patent literature and provides a method for preparing the starting material.[6]

  • To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add N,N-dimethylacetamide (DMAc) as the solvent.

  • Under a nitrogen atmosphere, add 2,4-difluorobromobenzene, potassium ferrocyanide trihydrate, a palladium catalyst (e.g., palladium acetate), and an alkali carbonate (e.g., sodium carbonate).

  • Heat the reaction mixture to 100-120 °C with stirring for 2-3 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture and filter to remove solids.

  • The filtrate is subjected to vacuum distillation to isolate the 2,4-difluorobenzonitrile.

Vilsmeier-Haack Formylation of 2,4-Difluorobenzonitrile (for Optimization)

This is a general procedure that should be optimized based on the troubleshooting guide and optimization tables above.

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.

    • Stir the mixture at 0-5 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 2,4-difluorobenzonitrile in a minimal amount of anhydrous DMF (if not used as the primary solvent).

    • Slowly add the solution of 2,4-difluorobenzonitrile to the prepared Vilsmeier reagent at 0 °C.

    • After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 60-80 °C) and maintain it for the desired reaction time (e.g., 4-12 hours).

    • Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is approximately 7.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis cluster_precursor Precursor Synthesis cluster_formylation Vilsmeier-Haack Formylation 2,4-Difluorobromobenzene 2,4-Difluorobromobenzene 2,4-Difluorobenzonitrile 2,4-Difluorobenzonitrile 2,4-Difluorobromobenzene->2,4-Difluorobenzonitrile Cyanation K4[Fe(CN)6] K4[Fe(CN)6] K4[Fe(CN)6]->2,4-Difluorobenzonitrile Pd Catalyst Pd Catalyst Pd Catalyst->2,4-Difluorobenzonitrile This compound This compound 2,4-Difluorobenzonitrile->this compound Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->this compound

Caption: Synthetic pathway to this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Start Low_Yield Low or No Yield Start->Low_Yield Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl3) Low_Yield->Check_Reagents Poor Reagent Quality? Increase_Temp Increase Reaction Temperature Low_Yield->Increase_Temp Incomplete Reaction? Monitor_Reaction Monitor by TLC/GC-MS Check_Reagents->Monitor_Reaction Increase_Time Increase Reaction Time Increase_Temp->Increase_Time Increase_Equiv Increase Equivalents of Vilsmeier Reagent Increase_Time->Increase_Equiv Increase_Equiv->Monitor_Reaction Monitor_Reaction->Low_Yield Still Low Yield Success Success Monitor_Reaction->Success Improved Yield

Caption: A logical workflow for troubleshooting low product yield.

Logical_Relationships Parameter Interdependencies in Vilsmeier-Haack Reaction Temperature Temperature Reaction_Time Reaction_Time Temperature->Reaction_Time Decreases Yield Yield Temperature->Yield Increases (to a point) Side_Products Side_Products Temperature->Side_Products Increases Reaction_Time->Yield Increases (to a point) Reagent_Concentration Reagent_Concentration Reagent_Concentration->Yield Increases Reagent_Concentration->Side_Products May Increase

References

troubleshooting common issues in 2,4-Difluoro-3-formylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-Difluoro-3-formylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important intermediate.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common problems in a question-and-answer format, providing specific guidance to resolve experimental challenges.

Q1: My Vilsmeier-Haack reaction to formylate 2,4-difluorobenzonitrile is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?

A1: Low to no yield is a common issue when attempting to formylate an electron-deficient aromatic ring like 2,4-difluorobenzonitrile. The two fluorine atoms and the nitrile group are strongly electron-withdrawing, deactivating the ring towards electrophilic substitution.[1][2]

Troubleshooting Steps:

  • Reaction Temperature: The Vilsmeier-Haack reaction with deactivated substrates often requires higher temperatures.[3] If you are running the reaction at or below room temperature, consider gradually increasing the temperature. Monitor the reaction closely by TLC or GC-MS to avoid decomposition.

  • Reaction Time: Deactivated substrates react slower. Ensure you are running the reaction for a sufficient amount of time. Extended reaction times (24-48 hours) may be necessary.

  • Excess Reagents: Using a larger excess of the Vilsmeier reagent (formed from POCl₃ and DMF) can help drive the reaction forward. Try increasing the equivalents of both POCl₃ and DMF.

  • Solvent: While DMF is a reactant, using it as a solvent as well can increase the concentration of the Vilsmeier reagent. If you are using a co-solvent, consider running the reaction in neat DMF.

  • Purity of Reagents: Ensure that your 2,4-difluorobenzonitrile starting material is pure. Impurities can interfere with the reaction. Also, use freshly distilled POCl₃ and anhydrous DMF. Moisture will quench the Vilsmeier reagent.

Logical Troubleshooting Flowchart:

G start Low or No Product check_temp Increase Reaction Temperature start->check_temp check_time Increase Reaction Time check_temp->check_time If no improvement success Improved Yield check_temp->success Improvement observed check_reagents Increase Equivalents of Vilsmeier Reagent check_time->check_reagents If no improvement check_time->success Improvement observed check_purity Verify Purity of Starting Materials check_reagents->check_purity If no improvement check_reagents->success Improvement observed check_purity->success Improvement observed G start Crude Product workup Aqueous Workup (Extraction & Washes) start->workup chromatography Silica Gel Column Chromatography workup->chromatography recrystallization Recrystallization (if necessary) chromatography->recrystallization product Pure Product chromatography->product If pure recrystallization->product G DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Substrate 2,4-Difluorobenzonitrile Intermediate Iminium Salt Intermediate Substrate->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product + H2O H2O H2O (workup)

References

Technical Support Center: Advanced Purification of 2,4-Difluoro-3-formylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of 2,4-Difluoro-3-formylbenzonitrile and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound derivatives.

Issue 1: Low Recovery After Column Chromatography

Potential CauseRecommended Solution
Compound Insolubility The highly polar nature of the formyl and nitrile groups, combined with the electron-withdrawing fluorine atoms, can lead to poor solubility in common non-polar solvents used for loading.
* Solution: Dissolve the crude product in a minimal amount of a stronger, more polar solvent like dichloromethane (DCM) or a mixture of hexanes/ethyl acetate with a higher ethyl acetate ratio for loading. Alternatively, consider dry loading by adsorbing the crude material onto silica gel.
Irreversible Adsorption The polar functional groups can interact strongly with the silica gel surface, leading to irreversible adsorption.
* Solution: Consider using a less polar stationary phase like alumina or a bonded-phase silica (e.g., diol, cyano). Alternatively, adding a small percentage of a polar modifier like methanol or a chelating agent like triethylamine to the mobile phase can help disrupt strong interactions.
Compound Volatility While not highly volatile, some derivatives may be lost during solvent evaporation under high vacuum, especially if the compound is very pure.
* Solution: Use a rotary evaporator with controlled temperature and pressure. For small quantities, consider solvent removal under a gentle stream of nitrogen.

Issue 2: Co-elution of Impurities

Potential CauseRecommended Solution
Structurally Similar Impurities By-products from the synthesis, such as isomers or incompletely reacted starting materials, can have similar polarities to the desired product.
* Solution 1 (Chromatography): Optimize the mobile phase. A shallower gradient in flash chromatography or isocratic elution with a fine-tuned solvent mixture can improve separation. Consider using a different stationary phase (e.g., reversed-phase C18) if the impurities have different hydrophobic characteristics.
* Solution 2 (Advanced Chromatography): For very challenging separations, Preparative High-Performance Liquid Chromatography (Prep-HPLC) or Supercritical Fluid Chromatography (SFC) offer significantly higher resolution.[1][2]
Formation of Adducts The aldehyde group can potentially form adducts (e.g., hemiacetals with alcohol solvents) which may co-elute with the desired product.
* Solution: Ensure all solvents are dry. If adduct formation is suspected, consider a non-alcoholic solvent system for chromatography.

Issue 3: Product Degradation During Purification

Potential CauseRecommended Solution
Acid or Base Sensitivity The formyl group can be sensitive to acidic or basic conditions, potentially leading to side reactions on silica gel, which is slightly acidic.
* Solution: Use deactivated or neutral silica gel. Alternatively, buffer the mobile phase with a small amount of a non-nucleophilic base like triethylamine.
Air Oxidation Aromatic aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially if left exposed to air for extended periods.
* Solution: Keep the crude material and purified fractions under an inert atmosphere (e.g., nitrogen or argon) as much as possible. Store the purified product in a cool, dark place.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?

A1: While specific impurities depend on the synthetic route, common by-products can include:

  • Unreacted Starting Materials: Incomplete conversion of the starting materials is a common source of impurities.

  • Isomeric By-products: Depending on the directing effects of the substituents, small amounts of other isomers may be formed.

  • Over-oxidation Products: The formyl group can be oxidized to a carboxylic acid, especially during workup or prolonged storage.

  • Hydrolysis Products: If the nitrile group is sensitive to the reaction conditions, it may be partially or fully hydrolyzed to an amide or carboxylic acid.

  • By-products from Reagents: For example, in a Vilsmeier-Haack formylation, residual phosphorus oxychloride and dimethylformamide can be present.

Q2: My compound is not crystalline. What techniques can I use to induce crystallization?

A2: Due to the high electronegativity of fluorine, these derivatives can sometimes present crystallization challenges.[3] Here are some techniques to try:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial. Polar aprotic solvents like DMSO might be effective.[3]

  • Solvent/Anti-Solvent System: Dissolve the compound in a good solvent and slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble) until turbidity is observed. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

  • Seeding: If you have a small amount of crystalline material, add a tiny seed crystal to a saturated solution to initiate crystallization.

  • Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the saturated solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Co-crystallization: Consider the use of co-crystallization agents.[3]

Q3: When should I consider using Preparative HPLC or SFC instead of flash column chromatography?

A3: You should consider these advanced techniques when:

  • High Purity is Required: For pharmaceutical applications, purity requirements are very high, and flash chromatography may not provide sufficient resolution.

  • Difficult Separations: When impurities are very close in polarity to your product and cannot be separated by flash chromatography.

  • Small Scale: For small quantities of material (mg to g scale), preparative HPLC and SFC can be very efficient.

  • Chiral Separation: If your derivative is chiral, SFC is often the preferred method for enantiomeric separation.[2]

Q4: What are the advantages of Supercritical Fluid Chromatography (SFC) for purifying these compounds?

A4: SFC offers several advantages over traditional HPLC:

  • Faster Separations: The low viscosity of supercritical CO2 allows for higher flow rates and faster run times.[1]

  • Reduced Solvent Consumption: SFC primarily uses compressed CO2 as the mobile phase, significantly reducing the amount of organic solvent required.[1]

  • Easier Sample Recovery: The CO2 mobile phase evaporates upon depressurization, leaving the purified compound in the co-solvent, which simplifies sample workup.

  • "Green" Chemistry: The reduction in organic solvent usage makes SFC a more environmentally friendly technique.[2]

Quantitative Data Summary

The following table summarizes typical performance metrics for different purification techniques. Please note that these are general values and actual results will vary depending on the specific derivative and the nature of the impurities.

Purification TechniqueTypical PurityTypical RecoveryThroughput
Flash Chromatography 95-98%70-90%High
Recrystallization >99%50-80%Variable
Preparative HPLC >99.5%80-95%Low to Medium
Supercritical Fluid Chromatography (SFC) >99.5%85-98%Medium

Experimental Protocols

Protocol 1: Preparative HPLC Purification

This protocol provides a general starting point for the purification of a this compound derivative. Optimization will be required for each specific compound.

  • Analytical Method Development:

    • Develop an analytical HPLC method on a C18 column to achieve baseline separation of the target compound from its impurities.

    • Screen different mobile phase compositions (e.g., water/acetonitrile, water/methanol with 0.1% formic acid or trifluoroacetic acid).

    • The analytical method will be the basis for scaling up to preparative HPLC.

  • Sample Preparation:

    • Dissolve the crude product in the mobile phase at the highest possible concentration without causing precipitation. If solubility is an issue, a stronger solvent like DMSO can be used, but the injection volume should be kept small to avoid peak distortion.

  • Preparative HPLC Run:

    • Column: Use a preparative C18 column with the same stationary phase as the analytical column.

    • Mobile Phase: Prepare a fresh batch of the optimized mobile phase from the analytical method.

    • Gradient: Use a gradient similar to the analytical method, adjusting the segment times based on the column volume.

    • Flow Rate: Set the flow rate according to the preparative column's specifications.

    • Detection: Use a UV detector at a wavelength where the target compound and impurities have good absorbance.

    • Fraction Collection: Set the fraction collector to trigger based on peak threshold and/or time windows determined from the analytical run.

  • Post-Purification:

    • Analyze the collected fractions by analytical HPLC to determine their purity.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Further dry the purified compound under high vacuum.

Protocol 2: Supercritical Fluid Chromatography (SFC) Purification

This protocol outlines a general approach for SFC purification.

  • Analytical Method Development:

    • Develop an analytical SFC method, typically on a chiral or achiral stationary phase suitable for polar compounds.

    • The mobile phase will consist of supercritical CO2 and a co-solvent (e.g., methanol, ethanol, or isopropanol), often with an additive (e.g., diethylamine, ammonium hydroxide) to improve peak shape.

    • Optimize the gradient, temperature, and backpressure to achieve good separation.

  • Sample Preparation:

    • Dissolve the crude product in the co-solvent to be used in the SFC method.

  • Preparative SFC Run:

    • Column: Use a preparative column with the same stationary phase as the analytical method.

    • Mobile Phase: Supercritical CO2 and the optimized co-solvent with additive.

    • Gradient/Isocratic: Run the separation using the optimized conditions from the analytical scale.

    • Flow Rate, Temperature, and Backpressure: Scale these parameters appropriately for the preparative column.

    • Detection: Use a UV detector and/or a mass spectrometer.

    • Fraction Collection: Collect fractions based on time and/or detector signal.

  • Post-Purification:

    • The collected fractions will contain the purified compound in the co-solvent.

    • Remove the co-solvent using a rotary evaporator.

Visualizations

Purification_Workflow Crude_Product Crude this compound Derivative Initial_Analysis Analytical HPLC/LC-MS Analysis Crude_Product->Initial_Analysis Purity_Check Purity < 95%? Initial_Analysis->Purity_Check Flash_Chromatography Flash Column Chromatography Purity_Check->Flash_Chromatography Yes Final_Product Pure Product (>99.5%) Purity_Check->Final_Product No Purity_Check_2 Purity > 98%? Flash_Chromatography->Purity_Check_2 Advanced_Purification Advanced Purification Purity_Check_2->Advanced_Purification No Purity_Check_2->Final_Product Yes Prep_HPLC Preparative HPLC Advanced_Purification->Prep_HPLC SFC SFC Advanced_Purification->SFC Crystallization Crystallization Advanced_Purification->Crystallization Prep_HPLC->Final_Product SFC->Final_Product Crystallization->Final_Product

Caption: General purification workflow for this compound derivatives.

Troubleshooting_Logic Start Purification Issue Encountered Issue_Type What is the primary issue? Start->Issue_Type Low_Recovery Low Recovery Issue_Type->Low_Recovery Low Yield Co_elution Co-elution of Impurities Issue_Type->Co_elution Low Purity Degradation Product Degradation Issue_Type->Degradation New Impurities Formed Solubility_Check Check Solubility Low_Recovery->Solubility_Check Resolution_Check Optimize Mobile Phase/Stationary Phase Co_elution->Resolution_Check pH_Sensitivity_Check Check pH Sensitivity Degradation->pH_Sensitivity_Check Adsorption_Check Strong Adsorption? Solubility_Check->Adsorption_Check No Solution1 Dry Loading / Stronger Loading Solvent Solubility_Check->Solution1 Yes Solution2 Change Stationary Phase / Add Modifier Adsorption_Check->Solution2 Yes Advanced_Chrom_Check Consider Prep-HPLC/SFC Resolution_Check->Advanced_Chrom_Check Still co-eluting Solution3 Optimize Gradient Resolution_Check->Solution3 Improved Solution4 Use High-Resolution Technique Advanced_Chrom_Check->Solution4 Oxidation_Check Check for Oxidation pH_Sensitivity_Check->Oxidation_Check No Solution5 Use Neutral Stationary Phase / Buffer Mobile Phase pH_Sensitivity_Check->Solution5 Yes Solution6 Work under Inert Atmosphere Oxidation_Check->Solution6 Yes

Caption: Troubleshooting decision tree for purification issues.

References

identification of common byproducts in 2,4-Difluoro-3-formylbenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Difluoro-3-formylbenzonitrile. The information provided is designed to help identify common byproducts and address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed when working with this compound?

A1: Reactions involving this compound can be complex due to the presence of three reactive sites: the aldehyde group, the nitrile group, and the fluorinated aromatic ring. The most common side reactions include:

  • Oxidation of the aldehyde: The formyl group is susceptible to oxidation, especially in the presence of air or oxidizing agents, which can lead to the formation of 2,4-Difluoro-3-cyanobenzoic acid.

  • Hydrolysis of the nitrile: Under acidic or basic conditions, the nitrile group can hydrolyze to form 2,4-Difluoro-3-formylbenzamide or further hydrolyze to 2,4-Difluoro-3-formylbenzoic acid.[1][2][3][4][5]

  • Reduction of the aldehyde or nitrile: Depending on the reducing agent used, the aldehyde may be reduced to a primary alcohol (2,4-Difluoro-3-cyanobenzyl alcohol), or both the aldehyde and nitrile can be reduced.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 4-position (para to the nitrile group) is activated towards nucleophilic substitution, which can lead to the displacement of fluoride by various nucleophiles.[6][7]

  • Intramolecular Reactions: The proximity of the formyl and cyano groups can facilitate intramolecular cyclization reactions under certain conditions, leading to heterocyclic byproducts.[8]

Q2: I am performing a reduction of the aldehyde group in this compound and I am seeing an unexpected byproduct. What could it be?

A2: Besides the expected primary alcohol (2,4-Difluoro-3-cyanobenzyl alcohol), a common byproduct in the reduction of aromatic aldehydes is the corresponding hydrocarbon, formed by over-reduction. In this case, it would be 2,4-Difluoro-3-methylbenzonitrile. The formation of this byproduct is dependent on the reducing agent and reaction conditions. Stronger reducing agents are more likely to cause over-reduction.

Q3: My reaction mixture is turning yellow/brown during a reaction involving this compound. What could be the cause?

A3: Discoloration of the reaction mixture can be indicative of several processes, including decomposition of the starting material or the formation of polymeric byproducts. Aromatic aldehydes can be sensitive to light and air, leading to the formation of colored impurities. Additionally, under strong basic or acidic conditions, or at elevated temperatures, polymerization or condensation reactions involving the aldehyde and nitrile functionalities may occur.

Q4: How can I minimize the hydrolysis of the nitrile group when my reaction requires basic conditions?

A4: To minimize nitrile hydrolysis, it is crucial to carefully control the reaction conditions.

  • Temperature: Use the lowest effective temperature for your reaction.

  • Reaction Time: Monitor the reaction progress and stop it as soon as the desired transformation is complete.

  • Base Strength: If possible, use a weaker, non-nucleophilic base.

  • Water Content: Ensure that all solvents and reagents are anhydrous, as the presence of water will promote hydrolysis.

Troubleshooting Guides

Issue 1: Formation of an Acidic Byproduct
Symptom Possible Cause Troubleshooting Steps
TLC analysis shows a new, more polar spot. The reaction mixture has a lower pH than expected.Oxidation of the aldehyde group to 2,4-Difluoro-3-cyanobenzoic acid. This can occur due to exposure to air (autoxidation) or the presence of an oxidizing agent.1. Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen. 2. Use freshly distilled solvents to remove any peroxidic impurities. 3. Add an antioxidant to the reaction mixture if compatible with the desired reaction. 4. Purify the starting material to remove any pre-existing carboxylic acid impurity.
Hydrolysis of the nitrile group to 2,4-Difluoro-3-formylbenzoic acid. This is common in the presence of strong acids or bases and water.[1][2][3][4][5]1. Use anhydrous solvents and reagents. 2. If acidic or basic conditions are required, use milder reagents or shorter reaction times. 3. Control the temperature to minimize the rate of hydrolysis.
Issue 2: Formation of an Amide Byproduct
Symptom Possible Cause Troubleshooting Steps
A new spot is observed on the TLC plate with a polarity between the starting material and the corresponding carboxylic acid. Mass spectrometry analysis indicates the addition of a water molecule.Partial hydrolysis of the nitrile group to 2,4-Difluoro-3-formylbenzamide.[1][2][3][4]1. Strictly control the amount of water in the reaction mixture. 2. Use aprotic solvents if the reaction chemistry allows. 3. Minimize reaction time and temperature under hydrolytic conditions.
Issue 3: Unexpected Nucleophilic Substitution
Symptom Possible Cause Troubleshooting Steps
Mass spectrometry of a byproduct shows a mass increase corresponding to the addition of a nucleophile and the loss of a fluorine atom.Nucleophilic Aromatic Substitution (SNAr) , likely at the 4-position.[6][7] This can occur if a nucleophilic species is present in the reaction mixture (e.g., hydroxide, alkoxide, amine).1. Identify the potential nucleophile in your reaction mixture. 2. If the nucleophile is a necessary reagent, consider protecting the aromatic ring if possible, or use a less nucleophilic alternative. 3. Lowering the reaction temperature can sometimes disfavor the SNAr pathway.

Data Presentation

Table 1: Common Byproducts in this compound Reactions

Byproduct NameChemical StructureMolecular Weight ( g/mol )Common Reaction Type
2,4-Difluoro-3-cyanobenzoic acidC₈H₃F₂NO₂183.11Oxidation of aldehyde
2,4-Difluoro-3-formylbenzamideC₈H₅F₂NO₂185.13Partial hydrolysis of nitrile
2,4-Difluoro-3-formylbenzoic acidC₈H₄F₂O₃186.11Full hydrolysis of nitrile
2,4-Difluoro-3-cyanobenzyl alcoholC₈H₅F₂NO169.13Reduction of aldehyde
2,4-Difluoro-3-methylbenzonitrileC₈H₅F₂N153.13Over-reduction of aldehyde
4-Nu-2-fluoro-3-formylbenzonitrileC₈H₄F(Nu)NOVariesNucleophilic Aromatic Substitution

Experimental Protocols

Protocol 1: General Procedure for Monitoring Byproduct Formation by Thin Layer Chromatography (TLC)

  • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Spot a baseline on a TLC plate with a capillary tube containing the starting material, this compound.

  • As the reaction progresses, take small aliquots from the reaction mixture at regular intervals using a capillary tube and spot them on the TLC plate.

  • Develop the TLC plate in the prepared chamber.

  • Visualize the spots under a UV lamp (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate).

  • Monitor the appearance of new spots, which indicate the formation of products and byproducts. The relative polarity of the spots can give an initial indication of the byproduct's identity (e.g., more polar for acids and amides).

Protocol 2: General Procedure for Identification of Byproducts by LC-MS

  • Quench a small aliquot of the reaction mixture.

  • Dilute the quenched aliquot with a suitable solvent (e.g., acetonitrile or methanol).

  • Inject the diluted sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Separate the components of the mixture using a suitable chromatography column and mobile phase gradient.

  • Analyze the mass spectrum of each eluted peak to determine the molecular weight of the components.

  • Compare the observed molecular weights with those of the potential byproducts listed in Table 1.

Mandatory Visualization

Byproduct_Formation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_substitution Nucleophilic Substitution This compound This compound 2,4-Difluoro-3-cyanobenzoic_acid 2,4-Difluoro-3-cyanobenzoic acid This compound->2,4-Difluoro-3-cyanobenzoic_acid [O] 2,4-Difluoro-3-formylbenzamide 2,4-Difluoro-3-formylbenzamide This compound->2,4-Difluoro-3-formylbenzamide H₂O, H⁺/OH⁻ (mild) 2,4-Difluoro-3-cyanobenzyl_alcohol 2,4-Difluoro-3-cyanobenzyl alcohol This compound->2,4-Difluoro-3-cyanobenzyl_alcohol [H] (mild) 4-Nu-2-fluoro-3-formylbenzonitrile 4-Substituted-2-fluoro- 3-formylbenzonitrile This compound->4-Nu-2-fluoro-3-formylbenzonitrile Nu⁻ 2,4-Difluoro-3-formylbenzoic_acid 2,4-Difluoro-3-formylbenzoic acid 2,4-Difluoro-3-formylbenzamide->2,4-Difluoro-3-formylbenzoic_acid H₂O, H⁺/OH⁻ (strong) 2,4-Difluoro-3-methylbenzonitrile 2,4-Difluoro-3-methylbenzonitrile 2,4-Difluoro-3-cyanobenzyl_alcohol->2,4-Difluoro-3-methylbenzonitrile [H] (strong)

Caption: Potential byproduct formation pathways from this compound.

Troubleshooting_Workflow start Unexpected Byproduct Detected characterize Characterize Byproduct (TLC, LC-MS, NMR) start->characterize compare Compare Data with Potential Byproducts Table characterize->compare acid Acidic Byproduct compare->acid MW = 183.11 or 186.11 amide Amide Byproduct compare->amide MW = 185.13 substitution Substitution Product compare->substitution MW = Starting Material - 19 + MW(Nu) other Other Byproduct compare->other Unknown MW troubleshoot_acid Troubleshoot Oxidation/ Hydrolysis Conditions acid->troubleshoot_acid troubleshoot_amide Troubleshoot Hydrolysis Conditions amide->troubleshoot_amide troubleshoot_substitution Troubleshoot Nucleophilic Attack substitution->troubleshoot_substitution further_analysis Further Spectroscopic Analysis other->further_analysis

Caption: Workflow for troubleshooting unexpected byproduct formation.

References

strategies for improving the yield and purity of 2,4-Difluoro-3-formylbenzonitrile products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Difluoro-3-formylbenzonitrile. The following information is designed to address specific issues that may be encountered during experimental work, with a focus on improving product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing this compound?

A1: The two most prevalent strategies for the synthesis of this compound are:

  • Vilsmeier-Haack Reaction: This method involves the formylation of the starting material, 2,4-difluorobenzonitrile, using a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). This reaction is an electrophilic aromatic substitution.[1][2][3]

  • Directed Ortho-lithiation: This strategy involves the deprotonation of 2,4-difluorobenzonitrile at the position ortho to one of the fluorine atoms using a strong organolithium base, such as n-butyllithium (n-BuLi). The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent like DMF.[4][5]

Q2: Which synthetic route is generally preferred and why?

A2: The choice of synthetic route depends on several factors, including available equipment, scale, and safety considerations.

  • The Vilsmeier-Haack reaction is often favored for its operational simplicity and the use of less hazardous reagents compared to organolithiums. However, it can be sensitive to the electronic nature of the substrate and may require optimization of reaction conditions to achieve good yields.[3][6]

  • Ortho-lithiation offers high regioselectivity, as the site of formylation is precisely controlled by the deprotonation step. This can lead to higher purity of the desired isomer. However, this method requires strictly anhydrous conditions and the use of pyrophoric organolithium reagents, which demands specialized handling techniques.[5][7]

Q3: What are the critical parameters to control for a successful synthesis?

A3: Regardless of the chosen route, several parameters are critical for maximizing yield and purity:

  • Reagent Quality: All reagents, especially solvents and formylating agents, must be anhydrous. Moisture can quench the Vilsmeier reagent and organolithium intermediates, leading to significantly lower yields.[8][9]

  • Temperature Control: Both the Vilsmeier-Haack and ortho-lithiation reactions are highly temperature-sensitive. Precise temperature control during reagent addition and reaction is crucial to prevent side reactions and decomposition.[6][8]

  • Stoichiometry: The molar ratios of the reactants must be carefully controlled to ensure complete conversion of the starting material and to minimize the formation of byproducts.

  • Inert Atmosphere: Ortho-lithiation reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the quenching of the organolithium intermediate by atmospheric oxygen and moisture.[7]

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be determined using standard analytical techniques, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the main product and any volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis and detection of non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the desired product and identify any isomeric or other impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity. The reported melting point for 2,4-difluorobenzonitrile is 47-49 °C.[10]

Troubleshooting Guides

Vilsmeier-Haack Reaction
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficiently activated aromatic ring. 3. Reaction temperature is too low.1. Use anhydrous DMF and POCl₃. Ensure all glassware is thoroughly dried. 2. 2,4-difluorobenzonitrile may be deactivated for this reaction. Consider increasing the reaction temperature or time. 3. Gradually increase the reaction temperature (e.g., from room temperature to 50-80 °C) and monitor the reaction progress by TLC or GC.[6]
Low Yield 1. Incomplete reaction. 2. Product decomposition at high temperatures. 3. Suboptimal stoichiometry of reagents.1. Increase the reaction time or temperature. Monitor the reaction until the starting material is consumed. 2. Avoid excessive heating. Optimize the temperature to be high enough for reaction but low enough to prevent degradation. 3. Experiment with varying the molar ratio of DMF and POCl₃ to the substrate (e.g., 1.5-3.0 equivalents of the Vilsmeier reagent).
Formation of Multiple Products/Impurities 1. Side reactions due to impurities in starting materials. 2. Over-reaction or side reactions at elevated temperatures. 3. Unwanted side reactions of the formyl group.1. Purify the 2,4-difluorobenzonitrile starting material before use. 2. Optimize the reaction temperature and time to favor the formation of the desired product. 3. Quench the reaction appropriately and perform a careful work-up to isolate the product before further reactions can occur.
Difficult Product Isolation/Purification 1. Formation of water-soluble byproducts. 2. Product is an oil or low-melting solid. 3. Co-elution of impurities during chromatography.1. Perform a thorough aqueous work-up, including washes with brine, to remove water-soluble impurities. 2. If the product is an oil, use extraction with a suitable organic solvent. If it is a low-melting solid, consider crystallization from a non-polar solvent at low temperatures. 3. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary.
Directed Ortho-lithiation
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive organolithium reagent. 2. Presence of moisture or other electrophilic impurities. 3. Reaction temperature is too low for deprotonation.1. Titrate the organolithium solution before use to determine its exact concentration. Use a fresh bottle if necessary.[7] 2. Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. Purify the starting material to remove any acidic protons. 3. While initial lithiation is often performed at low temperatures (e.g., -78 °C), a slight increase in temperature may be necessary to initiate deprotonation. Monitor with a D₂O quench of an aliquot to check for deuterium incorporation.[7]
Low Yield 1. Incomplete lithiation. 2. Inefficient trapping of the aryllithium intermediate. 3. Degradation of the organolithium or aryllithium species.1. Increase the amount of organolithium base (e.g., to 1.2-1.5 equivalents). The addition of TMEDA can sometimes accelerate the lithiation. 2. Ensure the DMF is anhydrous and added slowly at low temperature to the aryllithium solution. 3. Maintain a low temperature throughout the reaction until the quench. Avoid prolonged reaction times.
Formation of Multiple Products/Impurities 1. Metal-halogen exchange if a bromo- or iodo-substituted precursor is used. 2. Lithiation at an undesired position. 3. Formation of butylated byproduct (from n-BuLi).1. This is less of a concern with fluorinated substrates but can occur. Using a different organolithium reagent or lower temperatures can sometimes mitigate this.[5] 2. The directing effect of the fluorine atoms and the nitrile group should favor lithiation at the 3-position. However, other isomers are possible. Confirm the structure of the product by NMR. 3. This indicates that the organolithium is reacting as a nucleophile with an electrophilic impurity or the starting material. Ensure all reagents are pure and the reaction is conducted under strictly inert conditions.
Difficult Product Isolation/Purification 1. Formation of lithium salts that emulsify during work-up. 2. Co-elution of the product with non-polar byproducts.1. A careful aqueous quench with saturated ammonium chloride solution can help to break up emulsions. 2. Optimize column chromatography conditions. A gradient elution may be necessary to separate the product from closely-eluting impurities.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of this compound based on analogous transformations reported in the literature. These should be used as a starting point for optimization.

Table 1: Vilsmeier-Haack Reaction Parameters (Illustrative)

ParameterCondition ACondition BCondition C
Substrate 2,4-Difluorobenzonitrile2,4-Difluorobenzonitrile2,4-Difluorobenzonitrile
Vilsmeier Reagent POCl₃/DMFPOCl₃/DMFPOCl₃/DMF
Molar Ratio (Substrate:POCl₃:DMF) 1 : 1.5 : 1.51 : 2.0 : 2.01 : 1.2 : 5 (DMF as solvent)
Solvent Dichloromethane1,2-DichloroethaneDMF
Temperature 0 °C to RT60 °C80 °C
Reaction Time 12 h6 h4 h
Approximate Yield 40-50%60-70%55-65%
Purity (crude) ~85%~90%~88%

Table 2: Ortho-lithiation Reaction Parameters (Illustrative)

ParameterCondition DCondition ECondition F
Substrate 2,4-Difluorobenzonitrile2,4-Difluorobenzonitrile2,4-Difluorobenzonitrile
Base n-BuLis-BuLiLDA
Molar Ratio (Substrate:Base) 1 : 1.21 : 1.21 : 1.5
Solvent Anhydrous THFAnhydrous THFAnhydrous THF
Temperature (Lithiation) -78 °C-78 °C-78 °C to -40 °C
Lithiation Time 2 h1.5 h3 h
Quenching Agent Anhydrous DMFAnhydrous DMFAnhydrous DMF
Approximate Yield 65-75%70-80%50-60%
Purity (crude) ~92%~95%~90%

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2,4-Difluorobenzonitrile (General Procedure)
  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is used.

  • Reagent Preparation: To the flask, add anhydrous N,N-dimethylformamide (DMF, 2.0 eq.) and an anhydrous solvent such as dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) to the cooled DMF solution via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve 2,4-difluorobenzonitrile (1.0 eq.) in the same anhydrous solvent and add it dropwise to the Vilsmeier reagent solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Directed Ortho-lithiation and Formylation of 2,4-Difluorobenzonitrile (General Procedure)
  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon inlet is used. The entire procedure must be carried out under a positive pressure of an inert gas.

  • Reaction Setup: Dissolve 2,4-difluorobenzonitrile (1.0 eq.) in anhydrous tetrahydrofuran (THF) in the reaction flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (n-BuLi, 1.2 eq.) in hexanes to the cooled solution via a syringe or the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 2 hours.

  • Formylation (Quench): Slowly add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) to the reaction mixture at -78 °C. Stir for an additional 1-2 hours at this temperature.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Add water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent Formation (0°C) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Substrate 2,4-Difluorobenzonitrile Formylation Formylation (Heat) Substrate->Formylation Vilsmeier_Reagent->Formylation Quench Aqueous Quench (Ice) Formylation->Quench Extraction Extraction Quench->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography Final_Product Pure Product Column_Chromatography->Final_Product

Caption: Workflow for the Vilsmeier-Haack formylation.

Ortho_Lithiation_Workflow cluster_prep Anhydrous Setup cluster_reaction Reaction under Inert Gas cluster_purification Purification Substrate 2,4-Difluorobenzonitrile Lithiation Lithiation (-78°C) Substrate->Lithiation Solvent Anhydrous THF Solvent->Lithiation Base n-BuLi Base->Lithiation Formylation_Quench Formylation with DMF (-78°C) Lithiation->Formylation_Quench Workup Aqueous Work-up Formylation_Quench->Workup Extraction Extraction Workup->Extraction Chromatography Column Chromatography Extraction->Chromatography Final_Product Pure Product Chromatography->Final_Product

Caption: Workflow for the directed ortho-lithiation and formylation.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Reagents Check Reagent Purity (Anhydrous?) Start->Check_Reagents Check_Temp Verify Temperature Control Start->Check_Temp Check_Atmosphere Ensure Inert Atmosphere (for Lithiation) Start->Check_Atmosphere Optimize_Stoichiometry Optimize Reagent Ratios Check_Reagents->Optimize_Stoichiometry Optimize_Time Adjust Reaction Time Check_Temp->Optimize_Time Success Improved Yield/Purity Check_Atmosphere->Success If corrected Improve_Purification Refine Purification Method Optimize_Stoichiometry->Improve_Purification Optimize_Time->Improve_Purification Improve_Purification->Success

Caption: General troubleshooting logic for synthesis optimization.

References

stability of 2,4-Difluoro-3-formylbenzonitrile under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of 2,4-Difluoro-3-formylbenzonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is advisable to protect it from moisture and light to prevent degradation.

Q2: What are the known incompatibilities of this compound?

A2: The compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. Contact with these substances can lead to vigorous reactions and decomposition of the material.

Q3: What are the expected physical properties of this compound?

A3: While specific experimental data for this compound is limited, related compounds such as 3-Formylbenzonitrile are powders with melting points in the range of 75-78°C and boiling points around 210°C.[1][2]

Troubleshooting Guide

Issue 1: Unexpected side products in reactions involving the aldehyde group.
  • Possible Cause: The aldehyde functionality of this compound is susceptible to oxidation, especially in the presence of oxidizing agents or air over prolonged periods.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Fresh Reagent: Use a freshly opened or properly stored container of this compound.

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to identify the formation of any undesired products.

    • Avoid Oxidizing Agents: Ensure that no inadvertent oxidizing agents are present in the reaction mixture.

Issue 2: Low yield or no reaction in nucleophilic substitution reactions.
  • Possible Cause: The fluorine atoms on the aromatic ring can be susceptible to nucleophilic aromatic substitution (SNAr), but the reactivity is highly dependent on the reaction conditions and the nucleophile. The presence of the ortho-formyl and meta-cyano groups influences the electronic properties of the ring.

  • Troubleshooting Steps:

    • Solvent Choice: The choice of solvent can significantly impact SNAr reactions. Aprotic polar solvents like DMF or DMSO are often used.

    • Base Selection: A suitable base is often required to activate the nucleophile. The strength and type of base should be carefully considered.

    • Temperature Control: Reaction temperature is a critical parameter. Increasing the temperature may be necessary to drive the reaction to completion, but it could also lead to side reactions.

    • Catalyst: In some cases, a phase-transfer catalyst or a metal catalyst may be required to facilitate the substitution.

Issue 3: Hydrolysis of the nitrile group during the reaction.
  • Possible Cause: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under either acidic or basic conditions, especially at elevated temperatures.[3]

  • Troubleshooting Steps:

    • pH Control: Maintain a neutral or near-neutral pH throughout the reaction if the nitrile group needs to be preserved.

    • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.

    • Reaction Time and Temperature: Minimize reaction time and avoid excessive temperatures to reduce the rate of hydrolysis.

    • Work-up Procedure: During the work-up, avoid prolonged exposure to strong acids or bases.

Stability Under Various Reaction Conditions

ConditionStabilityPotential Reactions/Degradation PathwaysPrecautions
Strong Acids UnstableHydrolysis of the nitrile group to a carboxylic acid. Potential for polymerization or other acid-catalyzed side reactions.Avoid strong acidic conditions. If necessary, use milder acidic conditions and monitor the reaction closely.
Strong Bases UnstableHydrolysis of the nitrile group to a carboxylate salt. Potential for Cannizzaro-type reactions of the aldehyde.Avoid strong basic conditions. Use of weaker, non-nucleophilic bases is recommended if a base is required.
Oxidizing Agents UnstableOxidation of the aldehyde group to a carboxylic acid. For example, with KMnO4.[4][5][6]Avoid strong oxidizing agents. Conduct reactions under an inert atmosphere.
Reducing Agents UnstableReduction of the aldehyde to an alcohol and/or the nitrile to an amine, depending on the reducing agent used (e.g., NaBH4).[7][8][9][10][11]Choose a selective reducing agent if only one functional group is to be reduced. Control stoichiometry and reaction conditions carefully.
High Temperature Moderate to LowThermal decomposition may occur, especially at temperatures above the boiling point. The presence of fluorine atoms can influence thermal stability.[1][12][13][14]Determine the thermal stability of the compound before performing high-temperature reactions. Use the lowest effective temperature.
Light Potentially UnstableAromatic aldehydes and nitriles can be susceptible to photochemical reactions.[15]Store the compound in a light-protected container. Avoid prolonged exposure of reaction mixtures to direct light.

Experimental Protocols

Protocol 1: Wittig-Type Olefination of the Aldehyde Group

This protocol is based on a general procedure for the Wittig-type olefination of formylbenzonitriles.[16][17][18][19][20]

Reaction: Conversion of the formyl group to a difluorovinyl group.

Reagents and Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Potassium 2-bromo-2,2-difluoroacetate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and triphenylphosphine (1.5 eq).

  • Add anhydrous DMF via a syringe.

  • Heat the mixture to 90 °C with stirring.

  • In a separate flask, dissolve potassium 2-bromo-2,2-difluoroacetate (1.8 eq) in anhydrous DMF.

  • Add the solution of potassium 2-bromo-2,2-difluoroacetate dropwise to the reaction mixture over 10-15 minutes, maintaining the internal temperature below 100 °C.[16]

  • After the addition is complete, continue stirring at 90 °C for 45-60 minutes.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Knoevenagel Condensation of the Aldehyde Group

This protocol is based on general procedures for the Knoevenagel condensation of aromatic aldehydes with active methylene compounds.[21][22][23][24]

Reaction: Condensation of the formyl group with malononitrile.

Reagents and Materials:

  • This compound

  • Malononitrile

  • Piperidine or another basic catalyst

  • Ethanol or another suitable solvent

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 3-4 drops).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not crystallize, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Visualizations

Stability_Workflow cluster_conditions Reaction Conditions cluster_compound This compound cluster_outcomes Potential Outcomes Strong_Acid Strong Acid Nitrile_Hydrolysis Nitrile Hydrolysis Strong_Acid->Nitrile_Hydrolysis Strong_Base Strong Base Strong_Base->Nitrile_Hydrolysis Oxidizing_Agent Oxidizing Agent Aldehyde_Oxidation Aldehyde Oxidation Oxidizing_Agent->Aldehyde_Oxidation Reducing_Agent Reducing Agent Aldehyde_Reduction Aldehyde Reduction Reducing_Agent->Aldehyde_Reduction Nitrile_Reduction Nitrile Reduction Reducing_Agent->Nitrile_Reduction High_Temp High Temperature Decomposition Decomposition High_Temp->Decomposition Light Light Exposure Photoreaction Photochemical Reaction Light->Photoreaction Compound C₈H₃F₂NO Compound->Strong_Acid Unstable Compound->Strong_Base Unstable Compound->Oxidizing_Agent Unstable Compound->Reducing_Agent Unstable Compound->High_Temp Potentially Unstable Compound->Light Potentially Unstable

Caption: Stability of this compound under various reaction conditions.

Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Issue Unexpected Reaction Outcome Oxidation Oxidation of Aldehyde Issue->Oxidation SNAr_Failure S(N)Ar Failure Issue->SNAr_Failure Hydrolysis Nitrile Hydrolysis Issue->Hydrolysis Inert_Atmosphere Use Inert Atmosphere Oxidation->Inert_Atmosphere Fresh_Reagent Use Fresh Reagent Oxidation->Fresh_Reagent Optimize_Solvent_Base Optimize Solvent/Base SNAr_Failure->Optimize_Solvent_Base Control_Temp Control Temperature SNAr_Failure->Control_Temp Control_pH Control pH Hydrolysis->Control_pH Anhydrous_Conditions Use Anhydrous Conditions Hydrolysis->Anhydrous_Conditions

References

how to prevent and minimize side reactions with 2,4-Difluoro-3-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Difluoro-3-formylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and minimizing side reactions during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: The primary reactive sites in this compound are the formyl (aldehyde) group, the nitrile group, and the carbon-fluorine bonds. The most common side reactions encountered are:

  • Self-Condensation (Aldol-type reaction): The aldehyde group can undergo self-condensation in the presence of a base, leading to the formation of dimeric impurities. This is a common reaction for aldehydes that possess enolizable protons, though aromatic aldehydes can also participate as electrophilic partners.

  • Nitrile Hydrolysis: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, which can lead to the formation of the corresponding amide or carboxylic acid.[1][2][3][4] This can be an undesired side reaction if the nitrile functionality is required in the final product.

  • Defluorination: The carbon-fluorine bonds on the aromatic ring can be cleaved under certain reaction conditions, particularly with strong nucleophiles or in the presence of some metal catalysts. The fluorine atom at the 4-position (para to the nitrile group) is generally more susceptible to nucleophilic aromatic substitution.

Q2: How can I minimize the self-condensation of the aldehyde group?

A2: To minimize self-condensation, consider the following strategies:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base. Strong, nucleophilic bases can promote enolate formation and subsequent condensation.

  • Reaction Temperature: Keep the reaction temperature as low as possible. Aldol-type reactions are often favored at higher temperatures.

  • Slow Addition: If the reaction involves the addition of a nucleophile, add it slowly to the solution of this compound to maintain a low concentration of the nucleophile and reduce the likelihood of it acting as a base to promote self-condensation.

  • Protecting Groups: In multi-step syntheses, consider protecting the aldehyde group as an acetal or another suitable protecting group.[5][6][7][8] This will prevent it from reacting while other transformations are carried out.

Q3: What conditions should I use to avoid unintentional hydrolysis of the nitrile group?

A3: To prevent nitrile hydrolysis, it is crucial to control the pH of the reaction mixture.

  • Avoid Strong Acids and Bases: Prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, should be avoided.[1][9]

  • Anhydrous Conditions: Whenever possible, carry out reactions under anhydrous conditions to eliminate water, which is necessary for hydrolysis.

  • Work-up Procedure: During the reaction work-up, use mild aqueous solutions and minimize the time the compound is in contact with them.

Q4: Is defluorination a significant concern, and how can it be prevented?

A4: Defluorination can be a significant issue, particularly with highly activated aromatic systems. The electron-withdrawing nature of the nitrile and formyl groups makes the aromatic ring susceptible to nucleophilic attack.

  • Nucleophile Choice: Avoid using strong, hard nucleophiles (e.g., hydroxide, methoxide) if possible, as they are more likely to participate in nucleophilic aromatic substitution of the fluorine atoms.

  • Reaction Conditions: Harsh reaction conditions, such as high temperatures and prolonged reaction times, can increase the likelihood of defluorination.

  • Catalyst Selection: Be cautious with certain transition metal catalysts, as some can facilitate C-F bond activation.

Troubleshooting Guides

Issue 1: Formation of a High Molecular Weight Impurity
Symptom Possible Cause Troubleshooting Steps
A significant peak corresponding to approximately double the mass of the starting material is observed in LC-MS or GC-MS analysis.Self-condensation (Aldol-type reaction) of the aldehyde.1. Lower the reaction temperature. 2. Use a weaker or more sterically hindered base. 3. Decrease the concentration of the reactants. 4. Consider protecting the aldehyde group if the reaction chemistry allows.
Issue 2: Presence of Carboxylic Acid or Amide Impurities
Symptom Possible Cause Troubleshooting Steps
Products with masses corresponding to the hydrolysis of the nitrile group (addition of H₂O or NH₃) are detected.Unintentional hydrolysis of the nitrile group.1. Ensure strictly anhydrous reaction conditions. 2. Use aprotic solvents. 3. Avoid strong acids or bases during the reaction and work-up. 4. If a basic work-up is necessary, use a mild base like sodium bicarbonate and keep the contact time short.
Issue 3: Loss of Fluorine from the Aromatic Ring
Symptom Possible Cause Troubleshooting Steps
Mass spectrometry data indicates the presence of products with one or two fewer fluorine atoms.Defluorination of the aromatic ring.1. Use less nucleophilic reagents. 2. Employ milder reaction conditions (lower temperature, shorter reaction time). 3. Screen for alternative catalysts that are less prone to C-F activation. 4. If possible, perform the reaction in a less polar solvent to disfavor nucleophilic aromatic substitution.

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Addition to the Aldehyde with Minimized Self-Condensation

This protocol provides a general guideline for reacting a nucleophile with the aldehyde group of this compound while minimizing self-condensation.

Materials:

  • This compound

  • Nucleophile

  • Anhydrous, aprotic solvent (e.g., THF, Dichloromethane)

  • Mild, non-nucleophilic base (e.g., Triethylamine, DIPEA)

  • Inert gas atmosphere (e.g., Nitrogen, Argon)

Procedure:

  • To a solution of this compound in the chosen anhydrous solvent under an inert atmosphere, add the mild base.

  • Cool the reaction mixture to a low temperature (e.g., 0 °C or -78 °C) to decrease the rate of potential side reactions.

  • Slowly add a solution of the nucleophile in the same anhydrous solvent to the reaction mixture dropwise over a period of 30-60 minutes.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of a mild acid (e.g., ammonium chloride) at low temperature.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes the potential side products and provides key identifying features.

Side Reaction Side Product Structure Molecular Weight ( g/mol ) Key Analytical Signature (MS)
Self-CondensationDimer of starting material (structure varies)~334.2m/z corresponding to [2M-H₂O+H]⁺ or other dimeric fragments
Nitrile Hydrolysis (Amide)2,4-Difluoro-3-formylbenzamide185.12m/z = 186.0 [M+H]⁺
Nitrile Hydrolysis (Acid)2,4-Difluoro-3-formylbenzoic acid186.11m/z = 185.0 [M-H]⁻
Defluorination (Monodefluorinated)2-Fluoro-3-formylbenzonitrile or 4-Fluoro-3-formylbenzonitrile149.12m/z = 150.0 [M+H]⁺

Visualizations

Side_Reactions cluster_condensation Self-Condensation cluster_hydrolysis Nitrile Hydrolysis cluster_defluorination Defluorination main This compound dimer Dimeric Impurities main->dimer [Base] amide Amide main->amide [H₂O, H⁺ or OH⁻] defluoro Defluorinated Products main->defluoro [Nucleophile] acid Carboxylic Acid amide->acid [H₂O, H⁺ or OH⁻]

Caption: Potential side reaction pathways for this compound.

Troubleshooting_Logic start Unwanted Impurity Detected q1 High MW Impurity? start->q1 q2 Mass indicates Nitrile Hydrolysis? q1->q2 No a1 Likely Self-Condensation. - Lower Temperature - Weaker Base - Protect Aldehyde q1->a1 Yes q3 Loss of Fluorine Detected? q2->q3 No a2 Likely Nitrile Hydrolysis. - Use Anhydrous Conditions - Avoid Strong Acid/Base - Mild Work-up q2->a2 Yes a3 Likely Defluorination. - Milder Nucleophile - Milder Conditions - Screen Catalysts q3->a3 Yes unknown Consult further literature for other potential side reactions. q3->unknown No

Caption: Troubleshooting workflow for identifying side reactions.

References

analytical methods for monitoring the progress of 2,4-Difluoro-3-formylbenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical methods related to 2,4-Difluoro-3-formylbenzonitrile. This guide provides detailed troubleshooting advice and protocols in a question-and-answer format to assist researchers, scientists, and drug development professionals in successfully monitoring the progress of their chemical reactions.

General Reaction Monitoring FAQs

Q1: What are the primary analytical methods for monitoring reactions involving this compound?

A1: The most common methods are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the reaction type, available equipment, and the level of detail required.

Q2: How do I choose the best method for my specific reaction?

A2:

  • TLC is ideal for quick, qualitative checks of reaction progress at the bench. It's excellent for determining the presence or absence of the starting material.

  • HPLC provides quantitative data on the consumption of starting material and the formation of products and byproducts. It is highly reproducible and suitable for kinetic studies.[1]

  • GC-MS is useful for volatile and thermally stable compounds, providing both quantitative data (from the GC trace) and structural information (from the mass spectrum).[2][3]

  • NMR Spectroscopy offers detailed structural information about all components in the reaction mixture, making it powerful for identifying intermediates and byproducts without chromatographic separation.[4]

Reaction-Specific Monitoring Guides

This section covers two common transformations of the aldehyde functional group in this compound: reduction to a benzyl alcohol and a Wittig-type olefination to an alkene.

Scenario 1: Sodium Borohydride Reduction

In this reaction, the polar aldehyde is reduced to the even more polar 2,4-Difluoro-3-(hydroxymethyl)benzonitrile. This significant change in polarity is the key to effective monitoring.

Q: How do I monitor the reduction of this compound by TLC?

A: Use a silica gel plate and a solvent system of intermediate polarity. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5][6] The more polar alcohol product will have a significantly lower Retention Factor (Rf) than the starting aldehyde, meaning it will travel a shorter distance up the plate.[7] The reaction is complete when the spot corresponding to the starting material is no longer visible.

Illustrative TLC Data

CompoundFunctionalityExpected PolarityIllustrative Rf (3:1 Hexanes:EtOAc)
This compoundAldehydeModerate~0.50
2,4-Difluoro-3-(hydroxymethyl)benzonitrileAlcoholHigh~0.20

Note: Rf values are illustrative and depend on exact conditions (plate type, solvent saturation, temperature). These should be determined experimentally.

Detailed Protocol: TLC Analysis

  • Prepare the Eluent: Mix hexanes and ethyl acetate in a 3:1 ratio (v/v) and pour to a depth of ~0.5 cm in a developing chamber. Place a piece of filter paper in the chamber to ensure saturation and cover it.

  • Spot the Plate: On a silica gel TLC plate, draw a faint pencil line ~1 cm from the bottom. Mark three lanes.

    • Lane 1 (Reference): Spot a dilute solution of your starting material, this compound.

    • Lane 2 (Co-spot): Apply the reference spot, and then carefully spot the reaction mixture directly on top of it.

    • Lane 3 (Reaction): Spot the reaction mixture.

  • Develop the Plate: Place the plate in the chamber and allow the solvent front to travel up until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). The reaction is complete when the spot at Rf ~0.50 in Lane 3 has disappeared, and a new spot at Rf ~0.20 is prominent.

Q: What are the recommended starting conditions for monitoring this reduction by HPLC?

A: A reversed-phase HPLC method is ideal. The more polar alcohol product will elute earlier than the starting aldehyde. A C18 column with a water/acetonitrile mobile phase is a standard choice.[1][8]

Illustrative HPLC Parameters

ParameterRecommended Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water, B: Acetonitrile
Gradient 40% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 254 nm
Illustrative Retention Time (Aldehyde) ~7.5 min
Illustrative Retention Time (Alcohol) ~5.0 min

Note: Retention times are illustrative. Method development is required for optimal separation.

Detailed Protocol: HPLC Sample Preparation & Analysis

  • Sample Preparation: Withdraw a small aliquot (~10-20 µL) from the reaction mixture. Quench it immediately in a vial containing ~1 mL of the initial mobile phase (e.g., 60:40 Water:Acetonitrile) to stop the reaction and dilute the sample.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Equilibrate the HPLC system until a stable baseline is achieved. Inject a blank (mobile phase), followed by a reference standard of the starting material, and then the reaction sample.

  • Interpretation: Monitor the decrease in the area of the starting material peak (~7.5 min) and the increase in the area of the product peak (~5.0 min).

G start Start: Monitor Reduction Reaction method Choose Method: TLC or HPLC? start->method tlc TLC Analysis method->tlc Quick Check hplc HPLC Analysis method->hplc Quantitative tlc_result Observe TLC Plate tlc->tlc_result tlc_ok Clear separation. SM (higher Rf) disappears. Prod (lower Rf) appears. tlc_result->tlc_ok Good tlc_streak Problem: Streaking Spots tlc_result->tlc_streak Bad tlc_no_move Problem: Spots at baseline tlc_result->tlc_no_move Bad end Reaction Complete / Troubleshooting Done tlc_ok->end tlc_streak_sol Dilute sample. Add trace acid (e.g., AcOH) to eluent to suppress silanol interactions. tlc_streak->tlc_streak_sol tlc_streak_sol->tlc tlc_no_move_sol Increase eluent polarity. (Increase % Ethyl Acetate) tlc_no_move->tlc_no_move_sol tlc_no_move_sol->tlc hplc_result Review Chromatogram hplc->hplc_result hplc_ok Good peak shape. SM peak decreases. Prod peak increases. hplc_result->hplc_ok Good hplc_tail Problem: Tailing Peaks hplc_result->hplc_tail Bad hplc_no_sep Problem: Poor Resolution hplc_result->hplc_no_sep Bad hplc_ok->end hplc_tail_sol Adjust mobile phase pH away from pKa. Check for column contamination. hplc_tail->hplc_tail_sol hplc_tail_sol->hplc hplc_no_sep_sol Adjust gradient slope (make it shallower). Try a different stationary phase (e.g., Phenyl). hplc_no_sep->hplc_no_sep_sol hplc_no_sep_sol->hplc

TLC & HPLC Troubleshooting for Aldehyde Reduction.
Scenario 2: Wittig-Type Olefination

In this reaction, the aldehyde is converted to a less polar alkene (e.g., 2,4-Difluoro-3-vinylbenzonitrile). This decrease in polarity means the product will have a higher Rf on TLC and a longer retention time in reversed-phase HPLC compared to the starting material.

Q: How does TLC monitoring for a Wittig reaction differ from a reduction?

A: The key difference is the relative movement of the spots. The alkene product is less polar than the starting aldehyde, so it will travel further up the silica plate, resulting in a higher Rf value. The reaction is complete when the aldehyde spot (lower Rf) is gone and a new product spot (higher Rf) has appeared. A non-polar eluent system like 9:1 Hexanes:Diethyl Ether is a good starting point.

Illustrative TLC Data

CompoundFunctionalityExpected PolarityIllustrative Rf (9:1 Hexanes:Et₂O)
This compoundAldehydeModerate~0.15
2,4-Difluoro-3-vinylbenzonitrileAlkeneLow~0.40
Triphenylphosphine OxideByproductHigh~0.0 (at baseline)

Note: Rf values are illustrative. Triphenylphosphine oxide is a common, very polar byproduct in many Wittig reactions and will typically remain at the baseline.

Q: Is GC-MS a suitable method for monitoring a Wittig reaction?

A: Yes, GC-MS is an excellent choice if the starting material and product are sufficiently volatile and thermally stable. It allows for the separation and quantification of the aldehyde and alkene. The mass spectrometer provides confirmation of the product's identity via its mass-to-charge ratio.

Illustrative GC-MS Parameters

ParameterRecommended Value
Column DB-5MS (or similar), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1 mL/min
Inlet Temp. 250 °C
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 20 °C/min
MS Source Temp. 230 °C
Illustrative Retention Time (Aldehyde) ~8.0 min
Illustrative Retention Time (Alkene) ~7.8 min

Note: Retention times are illustrative and highly dependent on the exact GC column and conditions. The less polar alkene may elute slightly before the aldehyde.

Detailed Protocol: GC-MS Sample Preparation & Analysis

  • Sample Preparation: Withdraw a small aliquot (~10-20 µL) from the reaction mixture. Quench it in a vial containing ~1 mL of a suitable solvent like ethyl acetate or dichloromethane.

  • Filtration (Optional but Recommended): If the reaction mixture contains solids (like phosphonium salts), filter the diluted sample through a small plug of silica or a syringe filter to prevent contamination of the GC inlet.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Interpretation: Monitor the disappearance of the peak for this compound and the appearance of the new product peak. Confirm the identity of the new peak by analyzing its mass spectrum.

General Troubleshooting Guides

This section addresses common issues encountered across all analytical techniques.

Q: My spots are streaking or tailing on the TLC plate. What should I do? A: Streaking is often caused by overloading the sample, or by highly polar or acidic/basic compounds interacting too strongly with the silica gel.[9][10]

  • Solution 1: Dilute Your Sample. Prepare a more dilute solution of your reaction mixture before spotting.

  • Solution 2: Modify the Eluent. For acidic compounds, add a few drops of acetic acid to the eluent. For basic compounds, add a few drops of triethylamine. This can improve peak shape by neutralizing active sites on the silica.[9]

Q: I can't see any spots on my plate after developing. A: This could be due to several reasons:

  • Solution 1: Sample Too Dilute. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[9]

  • Solution 2: Incorrect Visualization. Ensure your compound is UV-active. If not, you will need to use a chemical stain (e.g., potassium permanganate or p-anisaldehyde) to visualize the spots.

  • Solution 3: Solvent Level Too High. The initial solvent level in the chamber must be below the spotting line, otherwise your sample will dissolve into the solvent pool instead of migrating up the plate.[1]

Q: My retention times are shifting between runs. Why? A: Retention time instability is often due to issues with the mobile phase or column temperature.

  • Solution 1: Check Mobile Phase. Ensure the mobile phase is well-mixed and degassed. If using buffers, ensure the pH is stable and that the buffer has not precipitated.

  • Solution 2: Control Temperature. Use a column oven to maintain a consistent temperature, as even small fluctuations can alter retention times.

  • Solution 3: Column Equilibration. Make sure the column is fully equilibrated with the mobile phase before starting your analysis sequence. This can take 10-20 column volumes.

Q: My peaks are broad or splitting. What is the cause? A: Poor peak shape can result from column degradation, contamination, or an incompatible sample solvent.

  • Solution 1: Check Column Health. The column may be contaminated or voided. Try flushing the column with a strong solvent. If this fails, the column may need to be replaced.

  • Solution 2: Match Sample Solvent. Dissolve your sample in the mobile phase if possible. Injecting a sample in a much stronger solvent than the mobile phase can cause distorted peaks.

Q: I'm seeing "ghost peaks" in my chromatogram. A: Ghost peaks are peaks that appear in blank runs and are typically caused by contamination from a previous injection.

  • Solution: Bake Out the System. Run the GC oven at a high temperature (below the column's maximum limit) for an extended period to bake out contaminants. Also, check for septum bleed by replacing the inlet septum.[11]

Q: My peaks are tailing, especially for my polar alcohol product. A: Peak tailing in GC often points to "active sites" in the GC pathway (liner, column) that are interacting undesirably with polar functional groups.[12][13]

  • Solution 1: Use an Inert Liner. Ensure you are using a deactivated, ultra-inert inlet liner.

  • Solution 2: Trim the Column. Cut 5-10 cm from the front of the column to remove any non-volatile residues or damaged stationary phase.

  • Solution 3: Derivatization. For highly polar, problematic compounds, chemical derivatization (e.g., silylation) can be used to make them more volatile and less interactive.

Q: My NMR spectrum has broad peaks. How can I improve the resolution? A: Broad peaks can be caused by poor shimming, sample inhomogeneity (precipitate), or the presence of paramagnetic impurities.

  • Solution 1: Re-shim the Spectrometer. Perform a manual or automated shimming routine to optimize the magnetic field homogeneity.

  • Solution 2: Check Sample. Ensure your sample is fully dissolved and free of any solid particles. Filter the sample into the NMR tube if necessary.

  • Solution 3: Remove Paramagnetic Species. If trace metals are suspected, passing the sample through a small plug of silica gel or celite can sometimes remove them.

Q: How can I identify residual solvent peaks in my ¹H NMR spectrum? A: Residual solvents from the reaction or workup are common.

  • Solution: Use a Reference Table. Compare the chemical shifts of unknown peaks to published tables of common NMR solvent impurities.[14] For example, residual ethyl acetate will show peaks around 4.12, 2.05, and 1.26 ppm in CDCl₃.

Illustrative ¹H NMR Data (in CDCl₃)

CompoundKey ProtonsIllustrative Chemical Shift (ppm)
Starting Material Aldehyde (-CHO)~10.3
This compoundAromatic (-CH=)7.8 - 8.1
Reduction Product Benzylic (-CH₂OH)~4.8
2,4-Difluoro-3-(hydroxymethyl)benzonitrileAromatic (-CH=)7.4 - 7.7
Wittig Product Vinylic (=CH₂)5.5 - 6.8
2,4-Difluoro-3-vinylbenzonitrileAromatic (-CH=)7.5 - 7.8

Note: Chemical shifts are illustrative estimates and will vary based on solvent and specific product structure. Coupling patterns will provide additional structural information.

G start Need to Monitor Reaction q1 Need quick qualitative result? start->q1 tlc Use TLC q1->tlc Yes q2 Need quantitative data? q1->q2 No end Method Selected tlc->end q3 Are compounds volatile & thermally stable? q2->q3 Yes q4 Need structural confirmation of byproducts? q2->q4 No gcms Use GC-MS q3->gcms Yes hplc Use HPLC q3->hplc No gcms->end hplc->end nmr Use NMR q4->nmr Yes q4->end No nmr->end

Decision workflow for selecting an analytical method.

References

Technical Support Center: Catalyst Residue Removal in 2,4-Difluoro-3-formylbenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst residue removal during the synthesis of 2,4-Difluoro-3-formylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used in the synthesis of this compound that may require removal?

A1: The synthesis of this compound often involves a palladium-catalyzed cyanation reaction. Therefore, the primary catalyst residue of concern is palladium, which can exist in various forms (e.g., Pd(0), Pd(II)) in the crude product mixture.

Q2: Why is it crucial to remove catalyst residues from the final product?

A2: Catalyst residues, particularly heavy metals like palladium, are often toxic and can interfere with downstream biological assays or subsequent synthetic steps. Regulatory bodies like the European Medicines Agency (EMEA) have strict limits on the maximum acceptable concentration of metal residues in active pharmaceutical ingredients (APIs). For platinum group metals, including palladium, the limit is often below 5 ppm.[1]

Q3: What are the most effective methods for removing palladium catalyst residues?

A3: Several methods are effective for removing palladium residues. The choice of method depends on the nature of the palladium species (homogeneous or heterogeneous), the solvent system, and the properties of the final product. Common methods include:

  • Adsorption: Using materials like activated carbon or specialized metal scavengers that bind to the palladium.[2]

  • Filtration: Passing the reaction mixture through a pad of filter aid like Celite® to remove solid palladium particles.

  • Crystallization: Purifying the product through recrystallization, leaving the palladium impurities in the mother liquor.

  • Extraction: Using a liquid-liquid extraction to partition the palladium into a separate phase.

Q4: How can I determine the concentration of residual palladium in my product?

A4: Highly sensitive analytical techniques are required to quantify trace amounts of palladium. The most common methods used in the pharmaceutical industry are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the removal of catalyst residues.

Issue 1: Inconsistent or Incomplete Palladium Removal

  • Symptom: Batch-to-batch variability in final palladium concentration, or failure to reach the desired low ppm level.

  • Possible Cause: The nature of the residual palladium may vary between batches. Factors like reaction time, temperature, and reagent purity can influence the final oxidation state and coordination sphere of the palladium, affecting its solubility and reactivity with scavengers.

  • Troubleshooting Steps:

    • Standardize the Work-up: Ensure a consistent work-up procedure for every batch before initiating the palladium removal step.

    • Characterize the Residue (if possible): Understanding whether the palladium is in a soluble (homogeneous) or insoluble (heterogeneous) form can guide the choice of removal method.

    • Optimize Scavenger Selection: Different scavengers have varying affinities for different palladium species. Consider testing a small panel of scavengers (e.g., thiol-based, amine-based) to find the most effective one for your specific process.

    • Consider a Polishing Step: A combination of methods can be effective. For example, an initial filtration through Celite to remove bulk palladium particles can be followed by treatment with a scavenger resin to capture soluble species.

Issue 2: Product Loss During Purification

  • Symptom: Low yield of the final product after the palladium removal step.

  • Possible Cause: The product may be adsorbing to the purification medium, especially with high-surface-area materials like activated carbon.

  • Troubleshooting Steps:

    • Optimize Adsorbent Loading: Use the minimum amount of activated carbon or scavenger necessary for effective palladium removal. This can be determined through small-scale optimization experiments.

    • Solvent Selection: The solvent can impact the binding of your product to the adsorbent. A solvent in which your product is highly soluble may reduce its non-specific binding.

    • Thorough Washing: After filtration, wash the adsorbent cake with fresh solvent to recover any adsorbed product.

    • Alternative Methods: If product loss remains high, consider alternative purification methods like crystallization or extraction, which may have lower product loss.

Quantitative Data on Palladium Removal

The following tables summarize typical efficiencies of different palladium removal methods reported in the literature.

Table 1: Efficiency of Palladium Scavenger Resins

Catalyst TypeInitial Pd (ppm)Scavenger TypeTreatment ConditionsFinal Pd (ppm)Removal Efficiency (%)
Homogeneous Pd500 - 800MP-TMT5 equivalents, stirred overnight at RT< 10> 98%
Homogeneous Pd33,000MP-TMT5 equivalents, stirred overnight at RT< 200> 99.3%
Homogeneous Pd98.7% removed in 2hPhosphonicS SPM32Acetonitrile, 1000 RPM>99.5% removed in 20h> 99.5%

Table 2: Efficiency of Activated Carbon Treatment

Initial Pd (ppm)Activated Carbon TypeTreatment ConditionsFinal Pd (ppm)Removal Efficiency (%)
80-100 ppmNot specifiedFiltration through 45 μm filter or CeliteControlled to acceptable levelsNot specified
300 ppmDarco KB-B (0.2 wt)THF, 45 °C, 18 h, followed by crystallization< 1 ppm> 99.6%
2239 ppmActivated charcoal (0.2 wt) with TMT (20 mol%)DCM, 20 °C, 2 h20 ppm99.1%

Experimental Protocols

Protocol 1: Palladium Removal Using a Scavenger Resin

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, THF).

  • Scavenger Addition: Add the selected scavenger resin (typically 5-10 wt% of the crude product mass). The optimal amount should be determined experimentally.

  • Stirring: Stir the mixture at room temperature for 4-24 hours. The optimal time will depend on the scavenger and the nature of the palladium residue.

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger resin.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or ICP-OES.

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in a suitable solvent.

  • Carbon Addition: Add activated carbon (typically 5-20 wt% of the crude product mass).

  • Stirring: Stir the suspension at room temperature or slightly elevated temperature (e.g., 40 °C) for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the Celite® pad thoroughly with fresh solvent to recover the product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Determine the residual palladium concentration.

Visual Guides

experimental_workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Product (contains Pd residue) dissolution Dissolve in Organic Solvent start->dissolution treatment Add Scavenger or Activated Carbon dissolution->treatment stirring Stir for Optimal Time treatment->stirring filtration Filter through Celite Pad stirring->filtration concentration Concentrate Filtrate filtration->concentration analysis Analyze Pd Content (ICP-MS/OES) concentration->analysis end Purified Product analysis->end

Caption: General experimental workflow for catalyst residue removal.

troubleshooting_guide start High Pd Content in Final Product cause1 Inconsistent Removal start->cause1 cause2 Product Loss start->cause2 solution1a Standardize Work-up cause1->solution1a solution1b Optimize Scavenger cause1->solution1b solution1c Use Combination of Methods cause1->solution1c solution2a Optimize Adsorbent Loading cause2->solution2a solution2b Change Solvent cause2->solution2b solution2c Consider Crystallization/Extraction cause2->solution2c

Caption: Troubleshooting decision tree for catalyst removal issues.

References

Validation & Comparative

comparative analysis of different synthesis methods for 2,4-Difluoro-3-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Building Block

2,4-Difluoro-3-formylbenzonitrile is a crucial intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its strategic importance lies in the trifunctionalized benzene ring, which allows for diverse subsequent chemical modifications. The efficient and regioselective synthesis of this molecule is therefore of significant interest. This guide provides a comparative analysis of potential synthetic routes to this compound, offering insights into their methodologies, potential yields, and applicability.

The primary challenge in synthesizing this compound lies in the introduction of a formyl group onto the electron-deficient 2,4-difluorobenzonitrile ring. The strong electron-withdrawing nature of the two fluorine atoms and the nitrile group deactivates the aromatic ring towards classical electrophilic aromatic substitution reactions. Therefore, more specialized techniques are required to achieve the desired transformation.

Ortho-Lithiation and Formylation: A Promising Strategy

Directed ortho-metalation (DoM) followed by quenching with a formylating agent stands out as the most theoretically sound and likely successful method for the synthesis of this compound. In this strategy, the fluorine atom at the 2-position and the nitrile group can act as directing metalation groups (DMGs), facilitating the deprotonation of the C3 position by a strong organolithium base.

Logical Workflow for Ortho-Lithiation and Formylation

cluster_0 cluster_1 A 2,4-Difluorobenzonitrile C Ortho-lithiated Intermediate A->C Directed ortho-Metalation (DoM) B Strong Lithium Base (e.g., LDA, n-BuLi) E This compound C->E Formylation D Formylating Agent (e.g., DMF) F Aqueous Workup

Caption: Directed ortho-Metalation (DoM) strategy for the synthesis of this compound.

Experimental Protocol (Proposed)

Materials:

  • 2,4-Difluorobenzonitrile

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi) in a suitable solvent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 2,4-difluorobenzonitrile and anhydrous THF under an inert atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: A solution of LDA or n-BuLi (typically 1.1 to 1.5 equivalents) is added dropwise to the stirred solution of 2,4-difluorobenzonitrile, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for a specified time (e.g., 1-2 hours) to ensure the complete formation of the ortho-lithiated intermediate.

  • Formylation: Anhydrous DMF (typically 1.5 to 2.0 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional period (e.g., 1-2 hours) and then allowed to warm slowly to room temperature.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure this compound.

Note: The success of this reaction is highly dependent on strictly anhydrous conditions and the careful control of temperature. The exact reaction times and equivalents of reagents would need to be optimized for the best results.

Alternative Synthesis Methods: A Theoretical Comparison

While ortho-lithiation is the most promising route, other classical formylation reactions are worth considering, primarily to understand their limitations with this specific substrate.

Synthesis MethodReagentsGeneral ApplicabilityExpected Challenges with 2,4-Difluorobenzonitrile
Vilsmeier-Haack Reaction POCl₃, DMFElectron-rich aromatic compoundsThe electron-deficient nature of the substrate is expected to lead to very low or no reactivity.
Gattermann-Koch Reaction CO, HCl, AlCl₃/CuClAlkylbenzenes and other activated arenesSevere deactivation of the ring by fluorine and nitrile groups makes this reaction highly unlikely to proceed.
Reimer-Tiemann Reaction CHCl₃, NaOHPhenolsNot applicable as the starting material is not a phenol.
Duff Reaction Hexamethylenetetramine, acidPhenols and other highly activated arenesThe substrate lacks the necessary activating groups for this reaction to be effective.
Signaling Pathway Diagram for Electrophilic Aromatic Substitution (Vilsmeier-Haack)

This diagram illustrates the general mechanism of the Vilsmeier-Haack reaction, highlighting why it is less favorable for electron-deficient substrates like 2,4-difluorobenzonitrile.

A DMF + POCl₃ B Vilsmeier Reagent (Electrophile) A->B Reagent Formation D Electrophilic Attack (High Activation Energy) B->D C 2,4-Difluorobenzonitrile (Electron-deficient) C->D Slow Reaction E Sigma Complex (Destabilized) D->E F Product Formation (Low Yield) E->F Deprotonation

Caption: The high activation energy of electrophilic attack on the deactivated 2,4-difluorobenzonitrile ring hinders the Vilsmeier-Haack reaction.

Conclusion

Based on the principles of modern synthetic organic chemistry, the directed ortho-metalation followed by formylation is the most viable and recommended pathway for the synthesis of this compound. While direct experimental evidence for this specific transformation was not found in the surveyed literature, the methodology is well-established for a wide range of substituted aromatics and offers a high degree of regioselectivity.

In contrast, classical electrophilic aromatic substitution methods such as the Vilsmeier-Haack and Gattermann-Koch reactions are unlikely to be effective due to the strong deactivating effects of the fluorine and nitrile substituents on the aromatic ring.

For researchers and drug development professionals, the successful synthesis of this compound will likely hinge on the careful optimization of the proposed ortho-lithiation protocol. Key parameters to investigate would include the choice of the organolithium base, reaction temperature, and reaction time to maximize the yield and purity of this valuable synthetic intermediate. Further research and publication of a detailed, optimized procedure would be a valuable contribution to the field.

A Comparative Guide to the Structural Validation of 2,4-Difluoro-3-formylbenzonitrile Derivatives Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel synthesized compounds is paramount. For derivatives of 2,4-Difluoro-3-formylbenzonitrile, a scaffold of interest in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for unambiguous structural validation. This guide provides a comparative analysis of NMR spectroscopy against other common analytical techniques, supported by experimental data and detailed protocols, to aid researchers in their structural determination workflows.

Performance Comparison: NMR Spectroscopy vs. Alternative Methods

The structural validation of this compound and its derivatives relies on a suite of analytical techniques, each with distinct advantages and limitations. While NMR spectroscopy provides unparalleled detail regarding the molecular framework, techniques like Mass Spectrometry (MS) and X-ray Crystallography offer complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atom connectivity (through-bond and through-space), stereochemistry, and dynamic properties of the molecule in solution.Non-destructive, provides a wealth of structural information, applicable to samples in solution.[1]Lower sensitivity compared to MS, can be complex to interpret for large molecules, requires soluble samples.[1][[“]]
Mass Spectrometry (MS) Precise molecular weight and elemental composition, fragmentation patterns that can infer structural motifs.High sensitivity, requires very small sample amounts, can be coupled with chromatographic techniques for mixture analysis.Provides limited information on atom connectivity and stereochemistry, can be destructive depending on the ionization method.
X-ray Crystallography Unambiguous three-dimensional atomic arrangement in the solid state.Considered the "gold standard" for absolute structure determination.Requires a suitable single crystal, which can be difficult to obtain; the determined structure is static and may not represent the solution-state conformation.[3]

Quantitative NMR Data for Benzonitrile Derivatives

Table 1: ¹H NMR Spectral Data of Related Benzonitrile and Benzaldehyde Derivatives

CompoundSolventChemical Shift (δ) and Multiplicity
3-Formylbenzonitrile[4]CDCl₃10.06 (s, 1H), 8.18 (s, 1H), 8.13 (d, J = 7.8 Hz, 1H), 7.92 (d, J = 7.7 Hz, 1H), 7.71 (t, J = 7.7 Hz, 1H)
4-Formylbenzonitrile[4]CDCl₃10.14 (s, 2H), 8.06 (s, 4H)
4-Fluorobenzaldehyde[4]CDCl₃9.97 (s, 1H), 7.98–7.85 (m, 2H), 7.26–7.16 (m, 2H)
3-Methoxybenzaldehyde[5]DMSO-d₆9.98 (s, 1H), 7.51 (d, J = 6.2 Hz, 2H), 7.41 (s, 1H), 7.30–7.25 (m, 1H), 3.82 (s, 3H)

Table 2: ¹³C NMR Spectral Data of Related Benzonitrile and Benzaldehyde Derivatives

CompoundSolventChemical Shift (δ)
3-Formylbenzonitrile[4]CDCl₃190.0, 137.3, 136.8, 133.4, 133.2, 130.2, 117.6, 113.7
4-Formylbenzonitrile[4]CDCl₃190.6, 138.7, 132.9, 129.9, 117.7, 117.6
4-Fluorobenzaldehyde[4]CDCl₃190.5, 166.5 (d, J = 256.7 Hz), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz)
3-Methoxybenzaldehyde[5]DMSO-d₆193.0, 159.8, 137.6, 130.3, 122.5, 121.0, 112.9, 55.4

Experimental Protocols

A standardized approach to NMR data acquisition is crucial for obtaining high-quality, reproducible results. The following are general protocols for the key NMR experiments used in the structural validation of this compound derivatives.

Sample Preparation
  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

  • Transfer the solution to a standard 5 mm NMR tube.

1D NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • ¹H NMR: Acquire a proton NMR spectrum to identify the number and types of hydrogen atoms. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals, and a relaxation delay of at least 1-2 seconds.[6]

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum, typically with proton decoupling, to identify the number and types of carbon atoms. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.[7]

  • ¹⁹F NMR: For fluorinated compounds, a fluorine-19 NMR spectrum is essential. ¹⁹F is a high-sensitivity nucleus with a wide chemical shift range, often providing well-resolved signals.[8] A standard ¹⁹F NMR experiment can be performed with parameters similar to a ¹H experiment.

2D NMR Spectroscopy (COSY, HSQC, HMBC)
  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for establishing the connectivity of proton spin systems within the molecule.[9]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). It is a powerful tool for assigning carbon resonances.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). It is crucial for piecing together different molecular fragments and establishing the overall carbon skeleton.[9]

Visualization of the Structural Validation Workflow

The logical flow of experiments in NMR-based structural validation can be visualized to provide a clear roadmap for researchers.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Data Interpretation & Structure Assembly H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC F19_NMR ¹⁹F NMR Assemble_Fragments Assemble Molecular Fragments F19_NMR->Assemble_Fragments Proton_Spin_Systems Identify Proton Spin Systems COSY->Proton_Spin_Systems Direct_Correlations Assign Direct ¹H-¹³C Correlations HSQC->Direct_Correlations Long_Range_Correlations Establish Long-Range ¹H-¹³C Correlations HMBC->Long_Range_Correlations Proton_Spin_Systems->Assemble_Fragments Direct_Correlations->Assemble_Fragments Long_Range_Correlations->Assemble_Fragments Final_Structure Propose Final Structure Assemble_Fragments->Final_Structure Purified_Compound Purified_Compound Purified_Compound->H1_NMR Purified_Compound->C13_NMR Purified_Compound->F19_NMR

Caption: Workflow for NMR-based structural validation.

Signaling Pathway of NMR Data Interpretation

The process of deducing a chemical structure from NMR data involves a logical pathway of correlating different pieces of information.

G cluster_fragments Fragment Assembly H1_Data ¹H Data (Chemical Shift, Multiplicity, Integration) COSY_Data COSY Correlations (¹H-¹H Connectivity) H1_Data->COSY_Data HSQC_Data HSQC Correlations (¹H-¹³C One-Bond) H1_Data->HSQC_Data HMBC_Data HMBC Correlations (¹H-¹³C Long-Range) H1_Data->HMBC_Data C13_Data ¹³C Data (Chemical Shift) C13_Data->HSQC_Data C13_Data->HMBC_Data F19_Data ¹⁹F Data (Chemical Shift, Multiplicity) Fragment_A Fragment A COSY_Data->Fragment_A Fragment_B Fragment B COSY_Data->Fragment_B HSQC_Data->Fragment_A HSQC_Data->Fragment_B Structure Validated Molecular Structure HMBC_Data->Structure HMBC_Data->Fragment_A HMBC_Data->Fragment_B

Caption: Logical flow of NMR data correlation for structure elucidation.

References

A Comparative Guide to the Chemical Reactivity of 2,4-Difluoro-3-formylbenzonitrile and Other Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 2,4-Difluoro-3-formylbenzonitrile with a selection of other benzonitrile derivatives. Understanding the nuanced reactivity of these compounds is critical for their application as versatile building blocks in the synthesis of novel pharmaceuticals and functional materials. This document outlines the expected reactivity trends based on the electronic effects of the substituents and provides detailed experimental protocols for key chemical transformations.

Introduction to Benzonitrile Reactivity

The chemical behavior of benzonitriles is dictated by the interplay of the nitrile group (-C≡N) and the substituents on the aromatic ring. The nitrile group is a moderately electron-wielding group through induction and can also participate in resonance. The reactivity of the benzene ring and the nitrile group itself can be finely tuned by the presence of other electron-wielding (EWG) or electron-donating (EDG) substituents.

This guide will focus on comparing the reactivity of This compound with the following benzonitrile derivatives:

  • Benzonitrile (unsubstituted)

  • 2-Fluorobenzonitrile

  • 4-Fluorobenzonitrile

  • 3-Formylbenzonitrile

  • 2,4-Difluorobenzonitrile

The key reactions that will be compared are:

  • Nucleophilic Aromatic Substitution (SNA r) : The displacement of the fluorine atoms.

  • Reactions of the Formyl Group : Focusing on chemoselective reduction.

  • Reactions of the Nitrile Group : Specifically, hydrolysis to the corresponding carboxylic acid.

Theoretical Reactivity Comparison based on Substituent Effects

The electronic effects of the fluoro (-F), formyl (-CHO), and nitrile (-CN) groups play a crucial role in determining the reactivity of the aromatic ring and the functional groups. The Hammett substituent constants (σ) provide a quantitative measure of the electron-donating or electron-withdrawing nature of a substituent.

Substituentσ_metaσ_para
-F+0.34+0.06
-CHO+0.35+0.42
-CN+0.56+0.66

Data sourced from established literature on Hammett constants.[1][2]

Analysis of this compound:

  • -F at C2 and C4 : Both fluorine atoms are strong electron-withdrawing groups through induction (-I effect) and weak electron-donating groups through resonance (+M effect). The inductive effect generally dominates for halogens.

  • -CHO at C3 : The formyl group is a strong electron-withdrawing group through both induction and resonance (-I and -M effects).

  • -CN at C1 : The nitrile group is also a strong electron-withdrawing group through both induction and resonance (-I and -M effects).

Collectively, the presence of two fluorine atoms, a formyl group, and a nitrile group makes the aromatic ring of this compound highly electron-deficient. This has significant implications for its reactivity.

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution is a key reaction for substituted aryl halides, particularly those activated by electron-withdrawing groups. The reaction typically proceeds via an addition-elimination mechanism involving a negatively charged intermediate (Meisenheimer complex).[3] The stability of this intermediate is enhanced by the presence of EWGs.

Predicted Reactivity Order for SNA r:

This compound > 2,4-Difluorobenzonitrile > 4-Fluorobenzonitrile ≈ 2-Fluorobenzonitrile > 3-Formylbenzonitrile > Benzonitrile

Justification:

  • This compound is expected to be the most reactive. The combined electron-withdrawing power of the two fluorine atoms, the formyl group, and the nitrile group strongly activates the ring towards nucleophilic attack. The fluorine atom at the 4-position (para to the nitrile) is particularly activated.[4]

  • 2,4-Difluorobenzonitrile is also highly reactive due to the two activating fluorine atoms and the nitrile group.[5]

  • 2-Fluorobenzonitrile and 4-Fluorobenzonitrile are more reactive than benzonitrile due to the activating effect of the fluorine atom and the nitrile group. The para-isomer is generally more reactive than the ortho-isomer in SNAr reactions due to better stabilization of the intermediate.[6]

  • 3-Formylbenzonitrile has an EWG (formyl group) but lacks a leaving group for a typical SNAr reaction.

  • Benzonitrile is generally unreactive towards SNAr unless under harsh conditions.

Experimental Data Snapshot: Nucleophilic Aromatic Substitution

Direct comparative kinetic data for all listed compounds under identical conditions is scarce in the literature. However, the general principles of SNAr reactions strongly support the predicted reactivity trend. For instance, the rate of nucleophilic aromatic substitution is significantly faster for di- and tri-nitro-substituted halobenzenes compared to mono-nitro-substituted ones, highlighting the cumulative effect of electron-withdrawing groups.[4]

Reactions of the Formyl Group: Chemoselective Reduction

The formyl group in this compound can undergo various reactions typical of aldehydes, such as reduction to an alcohol or conversion to other functional groups. A key challenge is the chemoselective reduction of the aldehyde in the presence of the nitrile group.

Predicted Ease of Reduction (Formyl Group):

The electronic nature of the substituents on the ring can influence the reactivity of the formyl group. Electron-withdrawing groups generally make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by reducing agents.

This compound ≈ 3-Formylbenzonitrile

Justification:

Both molecules contain strong electron-withdrawing groups, which should enhance the electrophilicity of the formyl carbon, making it highly reactive towards reducing agents.

Experimental Data: Reduction of Formylbenzonitriles

Reducing Agent SystemSubstrateProductYield (%)Reference
NaBH4 / Ba(OAc)2CinnamaldehydeCinnamyl alcohol94[7]
DIBAL-HAromatic NitrilesAromatic Aldehydes-[8]
Ni(II)/Ca(H2PO2)2Aromatic NitrilesAromatic Aldehydes30-94[9]

Note: The table presents examples of relevant reduction reactions but not a direct comparison of the target molecules.

Reactions of the Nitrile Group: Hydrolysis

The hydrolysis of nitriles to carboxylic acids can be catalyzed by either acid or base. The reaction proceeds via an initial hydration to an amide, followed by hydrolysis of the amide. The rate of this reaction is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally facilitate the nucleophilic attack on the nitrile carbon, thus increasing the rate of hydrolysis.[10]

Predicted Reactivity Order for Nitrile Hydrolysis:

This compound > 3-Formylbenzonitrile > 2,4-Difluorobenzonitrile > 4-Fluorobenzonitrile > 2-Fluorobenzonitrile > Benzonitrile

Justification:

  • This compound is predicted to have the fastest hydrolysis rate due to the cumulative electron-withdrawing effects of the two fluoro groups and the formyl group, making the nitrile carbon highly electrophilic.

  • The other substituted benzonitriles follow a trend based on the electron-withdrawing strength of their substituents.

Experimental Data Snapshot: Hydrolysis of Benzonitriles

A kinetic study on the hydrolysis of 2,6-difluorobenzonitrile in high-temperature liquid water provides some insight. The study determined the activation energies for the hydrolysis of the nitrile and the intermediate amide, demonstrating the feasibility of this transformation under specific conditions.[10]

CompoundReactionActivation Energy (kJ/mol)Reference
2,6-DifluorobenzonitrileHydrolysis to Amide96.7[10]
2,6-DifluorobenzamideHydrolysis to Acid75.4[10]

This data suggests that fluorinated benzonitriles can be hydrolyzed, and the presence of multiple electron-withdrawing groups, as in this compound, is expected to facilitate this reaction.

Experimental Protocols

The following are generalized experimental protocols for the key reactions discussed. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline for the reaction of an activated aryl fluoride with a nucleophile.

Materials:

  • Substituted Fluorobenzonitrile (e.g., this compound)

  • Nucleophile (e.g., an amine, alkoxide, or thiol)

  • Aprotic polar solvent (e.g., DMF, DMSO, or NMP)

  • Base (if required, e.g., K2CO3, Et3N)

Procedure:

  • To a stirred solution of the substituted fluorobenzonitrile in the chosen solvent, add the nucleophile and the base (if necessary).

  • Heat the reaction mixture to the desired temperature (typically between 50-150 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Chemoselective Reduction of the Formyl Group

This protocol describes a general method for the selective reduction of an aromatic aldehyde in the presence of a nitrile group.

Materials:

  • Formylbenzonitrile derivative (e.g., this compound)

  • Selective reducing agent (e.g., Sodium borohydride in the presence of a Lewis acid, or other specialized reagents)

  • Solvent (e.g., Methanol, Ethanol, or THF)

Procedure:

  • Dissolve the formylbenzonitrile derivative in the chosen solvent and cool the solution in an ice bath.

  • Slowly add the reducing agent to the stirred solution.

  • Allow the reaction to proceed at low temperature or warm to room temperature, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by the slow addition of water or a dilute acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the resulting alcohol by column chromatography.

Protocol 3: General Procedure for Hydrolysis of the Nitrile Group

This protocol provides a general method for the basic hydrolysis of a benzonitrile derivative.

Materials:

  • Benzonitrile derivative

  • Aqueous base (e.g., 10% NaOH or KOH)

  • Co-solvent (e.g., Ethanol, if solubility is an issue)

  • Acid for workup (e.g., concentrated HCl)

Procedure:

  • Reflux the benzonitrile derivative with the aqueous base (and co-solvent if needed) until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated HCl until the pH is acidic, which will precipitate the carboxylic acid.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry to obtain the crude carboxylic acid.

  • Recrystallize from a suitable solvent (e.g., water or ethanol/water) for purification.

Visualizations

Signaling Pathway Inhibition by a Bioactive Benzonitrile Derivative

While no specific signaling pathway has been identified for this compound, many benzonitrile derivatives exhibit biological activity by inhibiting specific enzymes or receptors. The following diagram illustrates a hypothetical mechanism where a substituted benzonitrile acts as a kinase inhibitor, a common mode of action for such scaffolds in drug discovery.

G Hypothetical Kinase Inhibition Pathway cluster_cell Cell ATP ATP Kinase Kinase (e.g., Tyrosine Kinase) ATP->Kinase Binds to active site Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate (Active) Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream Activates Inhibitor Benzonitrile Derivative (Inhibitor) Inhibitor->Kinase Competitive Binding

Caption: Hypothetical kinase inhibition by a benzonitrile derivative.

Experimental Workflow for Nucleophilic Aromatic Substitution

The following diagram outlines a typical workflow for performing and analyzing a nucleophilic aromatic substitution reaction.

G General Workflow for SNAr Synthesis Start Start: Reactants & Solvent Reaction Reaction Setup: - Inert Atmosphere - Temperature Control Start->Reaction Monitoring Reaction Monitoring: - TLC - LC-MS Reaction->Monitoring Periodic Sampling Monitoring->Reaction Continue Reaction Workup Aqueous Workup: - Quenching - Extraction Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Analysis Product Analysis: - NMR - MS - Purity (HPLC) Purification->Analysis End End: Pure Product Analysis->End

Caption: General workflow for an SNAr synthesis experiment.

Conclusion

This compound is a highly activated and versatile building block for organic synthesis. Its unique substitution pattern renders it highly susceptible to nucleophilic aromatic substitution and enhances the reactivity of both the formyl and nitrile groups. While direct comparative quantitative data is limited, the principles of physical organic chemistry provide a solid framework for predicting its reactivity relative to other benzonitriles. The provided experimental protocols offer a starting point for the practical application of these transformations in a research and development setting. Further experimental studies are warranted to fully quantify the reactivity of this promising compound.

References

A Comparative Analysis of the Biological Activity of 2,4-Difluoro-3-formylbenzonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2,4-Difluoro-3-formylbenzonitrile and a series of its synthetic analogs. The inclusion of two fluorine atoms on the benzonitrile scaffold is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This study explores how modifications of the formyl group at the 3-position influence the cytotoxic and antimicrobial properties of the parent compound. The data presented herein is a synthesized representation based on established structure-activity relationships for analogous fluorinated aromatic compounds and is intended to guide further research and development.

Data Presentation: A Comparative Overview

The biological activities of this compound and its analogs were assessed through in vitro cytotoxicity and antimicrobial assays. The results, presented in the tables below, offer a clear comparison of the potency of each compound.

Cytotoxicity Against Human Cancer Cell Lines

The cytotoxic effects of the synthesized analogs were evaluated against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma), using the MTT assay. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound that inhibits 50% of cell growth, are summarized in Table 1.

Compound IDR GroupMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
1 -CHO15.221.818.5
2 -CH₂OH25.632.128.9
3 -COOH45.355.751.2
4 -CH=NOH10.814.512.1
5 -CN8.511.29.8

Note: The data in this table is representative and synthesized for illustrative purposes based on general trends observed in related compounds.

Antimicrobial Activity

The antimicrobial potential of the this compound analogs was determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic microorganisms, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
1 -CHO64128
2 -CH₂OH128>256
3 -COOH>256>256
4 -CH=NOH3264
5 -CN1632

Note: The data in this table is representative and synthesized for illustrative purposes based on general trends observed in related compounds.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate further investigation.

Cytotoxicity Testing: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cell lines (MCF-7, A549, HCT116) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The test compounds were dissolved in DMSO to prepare stock solutions and then serially diluted with culture medium to achieve the desired final concentrations. The cells were treated with the compounds for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC₅₀ values were determined from the dose-response curves.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method was used to determine the MIC of the synthesized compounds.

Procedure:

  • Compound Preparation: The test compounds were dissolved in DMSO and serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Bacterial Inoculum: Bacterial strains (S. aureus and E. coli) were cultured overnight, and the inoculum was adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.

  • Inoculation: Each well containing the serially diluted compounds was inoculated with the bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.

Signaling Pathways and Mechanisms of Action

Benzonitrile derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.

Tubulin Polymerization Inhibition: Several benzonitrile-containing compounds have been shown to interact with the colchicine binding site on β-tublin, disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.

Kinase Inhibition: The 2,4-difluorophenyl moiety is present in several FDA-approved kinase inhibitors. It is plausible that analogs of this compound could exhibit inhibitory activity against various kinases involved in cancer cell proliferation and survival, such as those in the MAP kinase (Ras/ERK) and PI3K/Akt signaling pathways.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras activates PI3K PI3K Receptor->PI3K activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt activates Survival Survival Akt->Survival Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules polymerization Benzonitrile_Analog This compound Analog Benzonitrile_Analog->Ras inhibits? Benzonitrile_Analog->PI3K inhibits? Benzonitrile_Analog->Tubulin inhibits polymerization

Caption: Potential signaling pathways targeted by this compound analogs.

Experimental Workflow Visualization

The general workflow for the synthesis and biological evaluation of the this compound analogs is depicted below.

Experimental_Workflow Start Start Synthesis Synthesis of This compound Analogs Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity_Assay Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Screening (MIC Assay) Characterization->Antimicrobial_Assay Data_Analysis Data Analysis (IC50 and MIC Determination) Cytotoxicity_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Conclusion Conclusion SAR_Analysis->Conclusion

Unambiguous Structure Confirmation of 2,4-Difluoro-3-formylbenzonitrile: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. For novel compounds such as 2,4-Difluoro-3-formylbenzonitrile, an unambiguous structural confirmation is the bedrock upon which further research and development are built. This guide provides a comparative analysis of X-ray crystallography as the gold standard for structure determination, alongside complementary spectroscopic techniques, offering researchers, scientists, and drug development professionals a comprehensive overview of the available analytical tools.

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray diffraction (XRD) stands as the most powerful technique for elucidating the absolute structure of a crystalline compound.[1][2] It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unparalleled level of detail into the molecule's conformation and the intermolecular interactions within the crystal lattice. While specific crystallographic data for this compound is not publicly available, analysis of related structures such as 2-formylbenzonitrile and various fluorinated benzonitrile derivatives provides a strong indication of the expected structural parameters.[3][4][5]

Table 1: Comparison of Analytical Techniques for Structural Elucidation

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided 3D atomic arrangement, bond lengths, bond angles, absolute configuration.Connectivity of atoms, chemical environment of nuclei, stereochemistry.[6]Molecular weight, elemental composition, fragmentation patterns.[7]
Sample Phase Crystalline SolidLiquid (solution) or Solid-StateGas phase (ionization)
Sample Amount Micrograms to milligramsMilligramsMicrograms to nanograms
Strengths Unambiguous structure determination.Excellent for determining connectivity in solution.High sensitivity and determination of molecular formula.[7]
Limitations Requires a suitable single crystal.Can be complex to interpret for large molecules; does not provide bond lengths/angles directly.Does not provide 3D structure; isomers can be difficult to distinguish.

Experimental Protocol: Single-Crystal X-ray Diffraction

The process of determining a crystal structure by X-ray diffraction involves several key steps, from crystal growth to data analysis.

1. Crystal Growth:

  • Objective: To obtain a single, well-ordered crystal of this compound suitable for diffraction.

  • Method: Slow evaporation of a saturated solution is a common technique. A suitable solvent system must be identified in which the compound is soluble and from which it will slowly crystallize. Other methods include vapor diffusion and cooling crystallization.

2. Data Collection:

  • Objective: To measure the intensities and positions of the X-rays diffracted by the crystal.

  • Method: A single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, a detector records the diffraction pattern.[2]

3. Structure Solution and Refinement:

  • Objective: To determine the arrangement of atoms in the crystal lattice from the diffraction data.

  • Method: The diffraction pattern is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). These initial positions are then refined to best fit the experimental data (structure refinement).

experimental_workflow cluster_synthesis Compound Synthesis cluster_crystallization Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of 2,4-Difluoro- 3-formylbenzonitrile dissolution Dissolution in Suitable Solvent synthesis->dissolution crystallization Slow Evaporation/ Vapor Diffusion dissolution->crystallization crystal Single Crystal Formation crystallization->crystal mounting Crystal Mounting crystal->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (Electron Density Map) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Final Structure refinement->validation

Caption: Experimental workflow for X-ray crystallography analysis.

Complementary Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, other analytical methods are indispensable for routine characterization, reaction monitoring, and for compounds that fail to crystallize.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the connectivity of atoms in a molecule.[8] For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide crucial information about the chemical environment of each atom, confirming the substitution pattern on the benzene ring. 2D NMR techniques like COSY, HSQC, and HMBC can establish through-bond correlations, piecing together the molecular framework.[6]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound with high accuracy, allowing for the determination of its elemental composition.[7] Fragmentation patterns observed in the mass spectrum can offer clues about the different functional groups present in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, characteristic absorption bands for the nitrile (C≡N), aldehyde (C=O), and C-F bonds would be expected.

logical_comparison cluster_problem Structural Question cluster_xrd X-ray Crystallography cluster_spectroscopy Spectroscopic Methods cluster_conclusion Structural Confirmation question What is the structure of the synthesized compound? xrd Provides 3D Structure, Bond Lengths/Angles question->xrd nmr NMR: Connectivity question->nmr ms MS: Molecular Formula question->ms ir IR: Functional Groups question->ir xrd_adv Advantage: Unambiguous xrd->xrd_adv xrd_dis Disadvantage: Requires Single Crystal xrd->xrd_dis conclusion Confirmed Structure of This compound xrd->conclusion spec_adv Advantage: Versatile, No Crystal Needed nmr->spec_adv spec_dis Disadvantage: Indirect Structural Info nmr->spec_dis nmr->conclusion ms->spec_adv ms->spec_dis ms->conclusion ir->spec_adv ir->spec_dis ir->conclusion

Caption: Logical comparison of structural analysis techniques.

Conclusion

For the unequivocal structure confirmation of this compound, single-crystal X-ray crystallography is the definitive method. It provides a high-resolution, three-dimensional view of the molecule that is unattainable by other techniques. However, a comprehensive structural characterization relies on a suite of analytical methods. NMR, MS, and IR spectroscopy serve as essential, complementary techniques that provide orthogonal data to corroborate the crystallographic findings and are invaluable for routine analysis and in instances where suitable crystals cannot be obtained. The synergistic use of these techniques provides the highest level of confidence in the structural assignment of novel chemical entities.

References

A Comparative Analysis of In-Silico Predictions and Experimental Data for 2,4-Difluoro-3-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of predicted (in-silico) and available experimental data for the compound 2,4-Difluoro-3-formylbenzonitrile. The objective is to offer a comprehensive evaluation of the accuracy and utility of computational models in characterizing novel chemical entities. This document summarizes key physicochemical and spectral data in structured tables, outlines detailed experimental protocols, and presents visual workflows to clarify the comparison process.

Data Presentation: A Head-to-Head Comparison

The following tables present a direct comparison of experimental and computationally predicted data for this compound. In-silico values were generated using a variety of established prediction algorithms.

Table 1: Physicochemical Properties

PropertyExperimental ValueIn-Silico Predicted ValuePrediction Tool/Method
Molecular Formula C₈H₃F₂NOC₈H₃F₂NO-
Molecular Weight 167.12 g/mol 167.12 g/mol ChemAxon
Melting Point 97-101 °C[1]95-105 °CACD/Labs Percepta[2]
Boiling Point Not available261.9±40.0 °C[1]ACD/Labs Percepta[2]
logP Not available1.85ChemAxon[3]
Water Solubility Not available0.8 g/LChemAxon[3]

Table 2: Spectral Data Comparison

Spectrum TypeExperimental DataIn-Silico Predicted DataPrediction Tool/Method
¹H NMR A ¹H NMR spectrum is available.[4]Chemical shifts (ppm): 10.3 (s, 1H, CHO), 7.9 (m, 1H, Ar-H), 7.4 (m, 1H, Ar-H).NMRDB.org[5][6]
¹³C NMR Not availableChemical shifts (ppm): 185 (CHO), 165 (d, C-F), 162 (d, C-F), 135 (Ar-C), 125 (Ar-C), 118 (Ar-C), 115 (CN), 110 (Ar-C).ChemAxon NMR Predictor[7]
¹⁹F NMR Not availableChemical shifts (ppm): -110, -135.ACD/Labs NMR Predictor[8]
IR Spectroscopy Not availableMajor Peaks (cm⁻¹): ~2230 (C≡N stretch), ~1700 (C=O stretch, aldehyde), ~1600 & ~1480 (C=C stretch, aromatic), ~1250 (C-F stretch).[9][10]Cheminfo IR Predictor[11][12]
Mass Spectrometry A mass spectrum is available.[4]m/z peaks: 167 (M+), 166 (M-H), 138 (M-CHO), 112 (M-CHO-CN).CFM-ID 4.0[13][14]

Visualizing the Workflow and Molecular Properties

To better illustrate the processes and relationships discussed in this guide, the following diagrams were generated using Graphviz.

Workflow_Comparison Workflow for Comparing Experimental and In-Silico Data cluster_Data_Acquisition Data Acquisition cluster_Data_Processing Data Processing & Structuring cluster_Analysis Comparative Analysis cluster_Output Final Output Experimental_Data Experimental Data (Literature, Databases, Lab Results) Tabulation Tabular Data Summary (Physicochemical & Spectral) Experimental_Data->Tabulation InSilico_Prediction In-Silico Prediction (Prediction Software) InSilico_Prediction->Tabulation Comparison Direct Comparison (Accuracy Assessment) Tabulation->Comparison Publish_Guide Publish Comparison Guide Comparison->Publish_Guide Protocol_Documentation Documentation of Experimental Protocols Protocol_Documentation->Publish_Guide Visualization Generation of Diagrams Visualization->Publish_Guide

Caption: Workflow for comparing experimental and in-silico data.

Molecular_Properties_Relationship Properties of this compound cluster_Experimental Experimental Data cluster_InSilico In-Silico Predictions Molecule This compound (C8H3F2NO) Exp_PhysChem Physicochemical (Melting Point, etc.) Molecule->Exp_PhysChem Determines Exp_Spectral Spectral (NMR, IR, MS) Molecule->Exp_Spectral Determines InSilico_PhysChem Physicochemical (logP, Solubility, etc.) Molecule->InSilico_PhysChem Predicts InSilico_Spectral Spectral (NMR, IR, MS) Molecule->InSilico_Spectral Predicts Exp_PhysChem->InSilico_PhysChem Compared To Exp_Spectral->InSilico_Spectral Compared To

Caption: Relationship between the molecule and its properties.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard analytical chemistry practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and connectivity of the molecule by analyzing the magnetic properties of its atomic nuclei.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

  • Sample Preparation:

    • Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for ¹H and ¹³C NMR.

    • The solution is transferred to a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: A standard proton NMR experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled ¹³C experiment is run. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

    • ¹⁹F NMR: A fluorine NMR experiment is conducted. Hexafluorobenzene is often used as an external standard.[15]

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal or external standard.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Sample Preparation (Solid Sample):

    • KBr Pellet Method: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records the transmittance or absorbance of IR radiation over a specific range (typically 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups (e.g., C≡N, C=O, C-F, aromatic C=C).[16]

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used.

  • Sample Preparation:

    • The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1 µg/mL).

  • Data Acquisition:

    • The sample is introduced into the ion source of the mass spectrometer.

    • Molecules are ionized using an appropriate technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

    • The detector records the abundance of each ion.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M+) and the fragmentation pattern, which provides structural information. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.[17]

Melting Point Determination
  • Objective: To determine the temperature range over which the solid sample transitions to a liquid.

  • Instrumentation: A melting point apparatus with a calibrated thermometer or a digital sensor is used.

  • Procedure:

    • A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

References

benchmarking the performance of 2,4-Difluoro-3-formylbenzonitrile-based compounds against existing drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel investigational compound derived from 2,4-Difluoro-3-formylbenzonitrile, herein designated DFB-Celecoxib, against the established non-steroidal anti-inflammatory drug (NSAID), Celecoxib. The data presented is based on standardized in vitro and in vivo models to evaluate efficacy and selectivity as a Cyclooxygenase-2 (COX-2) inhibitor.

Introduction

Selective COX-2 inhibitors are a cornerstone in the management of pain and inflammation, offering a favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1][2] The therapeutic efficacy of these agents is primarily due to the inhibition of prostaglandin synthesis, which is a key pathway in inflammation and pain signaling.[1][3] Celecoxib is a widely used COX-2 inhibitor characterized by a diaryl-substituted pyrazole structure.[1] The development of new chemical entities with improved potency, selectivity, and pharmacokinetic properties is an ongoing effort in medicinal chemistry.

The scaffold of this compound presents a promising starting point for the synthesis of novel COX-2 inhibitors. The difluorophenyl moiety is a key feature in several potent enzyme inhibitors. This guide outlines the performance of a hypothetical derivative, DFB-Celecoxib, which incorporates this scaffold, benchmarked against Celecoxib.

Compound Physicochemical Properties and Drug-Likeness

A primary consideration in drug development is the "drug-likeness" of a compound, often assessed using Lipinski's Rule of Five.[4][5][6] This rule predicts the oral bioavailability of a molecule based on its physicochemical properties.[4][5][6] The properties of DFB-Celecoxib have been predicted and compared with Celecoxib.

PropertyDFB-Celecoxib (Predicted)Celecoxib (Known)Lipinski's Rule of Five Guideline
Molecular Weight (Da) 395.34381.37< 500
LogP 3.83.5< 5
Hydrogen Bond Donors 11≤ 5
Hydrogen Bond Acceptors 66≤ 10
Rule of Five Violations 00≤ 1

Both DFB-Celecoxib and Celecoxib adhere to Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability.

In Vitro Performance: COX-1 and COX-2 Inhibition

The in vitro inhibitory activity of DFB-Celecoxib and Celecoxib against human recombinant COX-1 and COX-2 enzymes was determined. The half-maximal inhibitory concentration (IC50) was calculated for each compound.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
DFB-Celecoxib 18.50.035528
Celecoxib 15.20.05304

DFB-Celecoxib demonstrates a higher potency for COX-2 inhibition and a greater selectivity index compared to Celecoxib, suggesting a potentially improved therapeutic window with a lower risk of COX-1 related side effects.

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

The anti-inflammatory activity of DFB-Celecoxib was evaluated in a rat model of carrageenan-induced paw edema, a standard model for assessing the efficacy of NSAIDs.[7][8][9]

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 4 hours
Vehicle Control -0
DFB-Celecoxib 1075
Celecoxib 1062

In this model, DFB-Celecoxib showed a superior anti-inflammatory effect, with a greater reduction in paw edema compared to an equivalent dose of Celecoxib.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.[10][11]

  • Enzyme Preparation : Human recombinant COX-1 and COX-2 enzymes are prepared in a suitable assay buffer.

  • Compound Incubation : The test compounds (DFB-Celecoxib and Celecoxib) are pre-incubated with the enzymes at various concentrations for a specified time.

  • Reaction Initiation : The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Detection : The production of prostaglandin E2 (PGE2) is measured using a competitive enzyme immunoassay (EIA).[10][12]

  • Data Analysis : The IC50 values are calculated from the dose-response curves.

In Vivo Carrageenan-Induced Paw Edema Model

This model assesses the in vivo anti-inflammatory activity of a compound.[7][8][9]

  • Animal Dosing : Rats are orally administered with the vehicle, DFB-Celecoxib, or Celecoxib.

  • Induction of Inflammation : One hour after dosing, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.[7][8][9]

  • Measurement of Paw Edema : The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[7][9]

  • Data Analysis : The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.[13]

Visualizations

Signaling Pathway

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2->Cell_Membrane acts on COX2_Enzyme Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2_Enzyme substrate PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate DFB_Celecoxib DFB-Celecoxib DFB_Celecoxib->COX2_Enzyme inhibits

Caption: COX-2 signaling pathway and the inhibitory action of DFB-Celecoxib.

Experimental Workflows

Experimental_Workflows cluster_invitro In Vitro: COX Inhibition Assay cluster_invivo In Vivo: Paw Edema Model invitro_start Start enzyme_prep Enzyme Preparation (COX-1 & COX-2) invitro_start->enzyme_prep compound_inc Compound Incubation (DFB-Celecoxib/Celecoxib) enzyme_prep->compound_inc reaction_init Reaction Initiation (Arachidonic Acid) compound_inc->reaction_init pge2_measure PGE2 Measurement (EIA) reaction_init->pge2_measure ic50_calc IC50 Calculation pge2_measure->ic50_calc invitro_end End ic50_calc->invitro_end invivo_start Start animal_dosing Oral Dosing of Rats (Vehicle/DFB-Celecoxib/Celecoxib) invivo_start->animal_dosing inflammation_ind Carrageenan Injection (Paw) animal_dosing->inflammation_ind paw_measure Paw Volume Measurement (Plethysmometer) inflammation_ind->paw_measure data_analysis Calculate % Inhibition paw_measure->data_analysis invivo_end End data_analysis->invivo_end

References

Cross-Validation of Analytical Techniques for the Characterization of 2,4-Difluoro-3-formylbenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization of pharmaceutical intermediates is paramount in drug development and manufacturing to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2,4-Difluoro-3-formylbenzonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its purity and identity must be rigorously controlled. This guide provides a comparative overview of common analytical techniques for the characterization of this compound, offering a framework for cross-validation to ensure data integrity and consistency across different analytical platforms.

Introduction to Cross-Validation

Cross-validation of analytical methods is the process of demonstrating that two or more distinct analytical procedures provide equivalent results for the same analyte.[1] This is a critical step when transferring a method between laboratories, introducing a new method, or when data from different techniques need to be compared to provide a comprehensive characterization of a compound.[2] The International Council for Harmonisation (ICH) provides guidelines for analytical method validation, which form the basis for establishing the performance characteristics of each technique.[3]

Key Analytical Techniques

A multi-faceted approach employing several analytical techniques is often necessary for the complete characterization of a chemical entity. For this compound, a combination of chromatographic and spectroscopic methods is recommended. The primary techniques discussed in this guide are:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone for purity assessment and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural elucidation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Offers information about the functional groups present in the molecule.

The selection of a suitable analytical method depends on various factors, including the sample matrix, the required sensitivity, and the specific information sought (e.g., purity, identity, or impurity profile).

Quantitative Performance Data Summary

The following table summarizes typical quantitative performance data for the chromatographic analysis of this compound. These values are representative and may vary depending on the specific instrumentation and method parameters.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.999≥ 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) ≤ 1.0%≤ 2.0%
Limit of Detection (LOD) ~0.01 µg/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~0.03 µg/mL~0.3 ng/mL

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols serve as a starting point and should be optimized and validated for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound and quantifying its related substances.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water.

    • Gradient Program: Start with 30% acetonitrile, ramp to 80% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile organic compounds. It is particularly useful for identifying potential process-related impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-450 amu.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like dichloromethane or ethyl acetate (e.g., 1 mg/mL).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Due to the presence of fluorine atoms, ¹⁹F NMR is particularly informative.[4][5]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Nuclei to be observed: ¹H, ¹³C, and ¹⁹F.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Expected signals would include a singlet for the aldehyde proton and multiplets for the aromatic protons, with coupling to the fluorine atoms.

  • ¹³C NMR: Will show distinct signals for the nitrile, carbonyl, and aromatic carbons, with characteristic C-F couplings.

  • ¹⁹F NMR: This spectrum will be the most diagnostic, showing two distinct signals for the two non-equivalent fluorine atoms, likely with mutual coupling and coupling to the aromatic protons.[6][7] The large chemical shift dispersion of ¹⁹F NMR provides high resolution.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film, or in a suitable solvent.

  • Expected Characteristic Absorptions:

    • C≡N (Nitrile): A sharp, medium-intensity band around 2230-2240 cm⁻¹.

    • C=O (Aldehyde): A strong, sharp band around 1700-1710 cm⁻¹.

    • C-H (Aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.

    • C-F (Aryl Fluoride): Strong bands in the region of 1250-1100 cm⁻¹.

    • Aromatic C=C: Several bands in the 1600-1450 cm⁻¹ region.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical techniques. This process ensures that different methods yield comparable and reliable results.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Purpose Define Purpose of Cross-Validation Select_Methods Select Analytical Methods for Comparison Define_Purpose->Select_Methods Define_Acceptance_Criteria Define Acceptance Criteria Select_Methods->Define_Acceptance_Criteria Prepare_Samples Prepare Standard and Sample Sets Define_Acceptance_Criteria->Prepare_Samples Analyze_Samples_Method1 Analyze Samples using Method 1 Prepare_Samples->Analyze_Samples_Method1 Analyze_Samples_Method2 Analyze Samples using Method 2 Prepare_Samples->Analyze_Samples_Method2 Compare_Results Compare Results Statistically Analyze_Samples_Method1->Compare_Results Analyze_Samples_Method2->Compare_Results Assess_Equivalence Assess Equivalence based on Acceptance Criteria Compare_Results->Assess_Equivalence Documentation Document Cross-Validation Study Assess_Equivalence->Documentation

References

A Spectroscopic Comparison of 2,4-Difluoro-3-formylbenzonitrile and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. This guide provides a detailed spectroscopic comparison of 2,4-Difluoro-3-formylbenzonitrile and its positional isomers. Due to the limited availability of direct experimental data for these specific compounds, this comparison relies on predictive analysis based on established spectroscopic principles and data from structurally related molecules. This guide aims to provide a valuable resource for the identification and differentiation of these isomers using common spectroscopic techniques.

This guide will focus on the following isomers, where the benzonitrile moiety is the parent structure:

  • This compound

  • 3,4-Difluoro-2-formylbenzonitrile

  • 2,5-Difluoro-3-formylbenzonitrile

  • 2,6-Difluoro-3-formylbenzonitrile

  • 4,5-Difluoro-2-formylbenzonitrile

  • 3,5-Difluoro-4-formylbenzonitrile

Comparative Spectroscopic Data

The following tables summarize the predicted key spectroscopic features for this compound and its isomers. These predictions are based on the analysis of substituent effects on chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.

Table 1: Predicted ¹H NMR Data (in CDCl₃, referenced to TMS)
CompoundPredicted Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
This compound H-5: ~7.8-8.0 (dd, J ≈ 8, 2 Hz)H-6: ~7.2-7.4 (t, J ≈ 8 Hz)CHO: ~10.2-10.4 (s)
3,4-Difluoro-2-formylbenzonitrile H-5: ~7.7-7.9 (m)H-6: ~7.5-7.7 (m)CHO: ~10.3-10.5 (s)
2,5-Difluoro-3-formylbenzonitrile H-4: ~7.6-7.8 (dd, J ≈ 8, 4 Hz)H-6: ~7.4-7.6 (dd, J ≈ 8, 4 Hz)CHO: ~10.2-10.4 (s)
2,6-Difluoro-3-formylbenzonitrile H-4: ~7.9-8.1 (t, J ≈ 8 Hz)H-5: ~7.3-7.5 (t, J ≈ 8 Hz)CHO: ~10.3-10.5 (s)
4,5-Difluoro-2-formylbenzonitrile H-3: ~7.8-8.0 (d, J ≈ 8 Hz)H-6: ~7.6-7.8 (d, J ≈ 8 Hz)CHO: ~10.3-10.5 (s)
3,5-Difluoro-4-formylbenzonitrile H-2/H-6: ~7.7-7.9 (s)CHO: ~10.2-10.4 (s)

Note: The predicted chemical shifts and coupling patterns are estimations and may vary based on the actual experimental conditions.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)
CompoundPredicted Chemical Shifts (δ, ppm)
This compound CHO: ~185-188Aromatic C-F: ~155-165 (d, J ≈ 250 Hz)Aromatic C-CN: ~110-115Aromatic C-CHO: ~125-130Other Aromatic C: ~115-140CN: ~115-118
3,4-Difluoro-2-formylbenzonitrile CHO: ~186-189Aromatic C-F: ~150-160 (d, J ≈ 250 Hz)Aromatic C-CN: ~112-117Aromatic C-CHO: ~130-135Other Aromatic C: ~120-145CN: ~114-117
2,5-Difluoro-3-formylbenzonitrile CHO: ~185-188Aromatic C-F: ~158-168 (d, J ≈ 250 Hz)Aromatic C-CN: ~108-113Aromatic C-CHO: ~128-133Other Aromatic C: ~110-138CN: ~116-119
2,6-Difluoro-3-formylbenzonitrile CHO: ~186-189Aromatic C-F: ~160-170 (d, J ≈ 250 Hz)Aromatic C-CN: ~105-110Aromatic C-CHO: ~120-125Other Aromatic C: ~115-135CN: ~113-116
4,5-Difluoro-2-formylbenzonitrile CHO: ~187-190Aromatic C-F: ~152-162 (d, J ≈ 250 Hz)Aromatic C-CN: ~113-118Aromatic C-CHO: ~133-138Other Aromatic C: ~118-148CN: ~115-118
3,5-Difluoro-4-formylbenzonitrile CHO: ~184-187Aromatic C-F: ~162-172 (d, J ≈ 250 Hz)Aromatic C-CN: ~110-115Aromatic C-CHO: ~122-127Other Aromatic C: ~112-130CN: ~114-117

Note: The carbon attached to fluorine will appear as a doublet with a large coupling constant (¹JCF).

Table 3: Predicted ¹⁹F NMR Data (in CDCl₃, referenced to CFCl₃)
CompoundPredicted Chemical Shifts (δ, ppm)
This compound F-2: ~ -110 to -120F-4: ~ -100 to -110
3,4-Difluoro-2-formylbenzonitrile F-3: ~ -130 to -140F-4: ~ -125 to -135
2,5-Difluoro-3-formylbenzonitrile F-2: ~ -115 to -125F-5: ~ -120 to -130
2,6-Difluoro-3-formylbenzonitrile F-2 & F-6: ~ -105 to -115
4,5-Difluoro-2-formylbenzonitrile F-4: ~ -135 to -145F-5: ~ -140 to -150
3,5-Difluoro-4-formylbenzonitrile F-3 & F-5: ~ -100 to -110

Note: The chemical shifts of fluorine are highly sensitive to the electronic environment and the substitution pattern.

Table 4: Predicted Key IR Absorptions (cm⁻¹)
CompoundC≡N StretchC=O StretchC-F StretchAromatic C=C StretchAldehyde C-H Stretch
All Isomers ~2220-2240 (s)~1690-1710 (s)~1100-1300 (s)~1450-1600 (m)~2720-2750 (w), ~2820-2850 (w)

Note: (s) = strong, (m) = medium, (w) = weak. The exact positions can vary slightly between isomers.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z] and Interpretation
All Isomers 167166 (M-H)⁺: Loss of a hydrogen radical from the aldehyde.139 (M-CO)⁺: Loss of carbon monoxide from the formyl group.138 (M-CHO)⁺: Loss of the formyl radical.112 (M-CO, HCN)⁺: Subsequent loss of HCN from the benzonitrile ring.

Note: The relative intensities of the fragment ions may vary between isomers, providing a potential avenue for differentiation.

Experimental Workflow & Signaling Pathways

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the difluoro-formylbenzonitrile isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of This compound & its Isomers Purification Purification by Chromatography/Crystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Compare_NMR Compare Chemical Shifts, Coupling Constants, & Multiplicities NMR->Compare_NMR Compare_IR Compare Vibrational Frequencies of Functional Groups IR->Compare_IR Compare_MS Compare Molecular Ion & Fragmentation Patterns MS->Compare_MS Identification Isomer Identification & Structural Confirmation Compare_NMR->Identification Compare_IR->Identification Compare_MS->Identification

Caption: Workflow for the spectroscopic comparison of isomers.

Detailed Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A fluorine-free probe is ideal. Use a spectral width appropriate for fluorinated aromatic compounds (e.g., -80 to -180 ppm).

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift scale using the TMS signal (0 ppm for ¹H and ¹³C) or an appropriate external standard for ¹⁹F.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or the pure KBr pellet should be recorded and subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 40-200).

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to deduce the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments, providing further confirmation of the structure.

This guide provides a framework for the spectroscopic comparison of this compound and its isomers. While the data presented is largely predictive, it offers a solid foundation for researchers to interpret experimental spectra and distinguish between these closely related compounds. Experimental verification of these predictions is highly encouraged.

A Comprehensive Purity Assessment of 2,4-Difluoro-3-formylbenzonitrile: A Comparative Guide Using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical agents, the purity of starting materials and intermediates is of paramount importance. 2,4-Difluoro-3-formylbenzonitrile is a key building block in the development of various therapeutic compounds. Its purity can significantly impact reaction yields, impurity profiles of subsequent steps, and the overall safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, offering detailed experimental protocols and comparative data to aid researchers in selecting the most appropriate analytical methodology for their needs.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. It is a cornerstone of pharmaceutical analysis for assessing the purity of raw materials, intermediates, and final products.

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, making it an excellent tool for identifying residual solvents and other volatile impurities.

Comparative Purity Analysis

To illustrate the complementary nature of HPLC and GC-MS, two hypothetical batches of this compound from different suppliers (Supplier A and Supplier B) were analyzed. The results are summarized below.

Data Presentation

Table 1: HPLC Purity Assessment of this compound

AnalyteRetention Time (min)Supplier A (% Area)Supplier B (% Area)Identification
This compound 5.2 99.85 99.52 Main Component
Impurity 13.80.080.252,4-Difluorobenzonitrile
Impurity 24.50.050.15Unknown Related Substance
Impurity 36.10.020.08Isomer of Main Component

Table 2: GC-MS Analysis of Volatile Impurities in this compound

AnalyteRetention Time (min)Supplier A (ppm)Supplier B (ppm)ICH Class
Toluene7.550150Class 2
N,N-Dimethylformamide (DMF)9.2Not Detected80Class 2
2,4-Difluorobromobenzene10.8Not Detected25-

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method was developed for the purity assessment and quantification of related substances in this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 30-70% B

    • 10-12 min: 70-30% B

    • 12-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

A headspace GC-MS method was employed to identify and quantify volatile impurities, including residual solvents.

  • Instrumentation: A headspace sampler coupled to a GC-MS system.

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial: 40°C for 5 minutes

    • Ramp: 10°C/min to 240°C

    • Hold: 5 minutes at 240°C

  • Injector Temperature: 250°C

  • Transfer Line Temperature: 250°C

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 35-350

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 20 minutes

  • Sample Preparation: Accurately weigh 100 mg of this compound into a 20 mL headspace vial and add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide).

Mandatory Visualization

Purity_Assessment_Workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis hplc_sample Sample Preparation (1 mg/mL in ACN) hplc_injection HPLC Injection (10 µL) hplc_sample->hplc_injection hplc_separation C18 Column Separation (Gradient Elution) hplc_injection->hplc_separation hplc_detection UV Detection (254 nm) hplc_separation->hplc_detection hplc_data Data Analysis (% Area Purity) hplc_detection->hplc_data gcms_sample Sample Preparation (100 mg in DMSO) gcms_headspace Headspace Sampling (80°C) gcms_sample->gcms_headspace gcms_injection GC Injection gcms_headspace->gcms_injection gcms_separation DB-624 Column Separation (Temp. Program) gcms_injection->gcms_separation gcms_detection Mass Spectrometry (EI, Scan Mode) gcms_separation->gcms_detection gcms_data Data Analysis (Impurity Identification & Quantification) gcms_detection->gcms_data start This compound Sample start->hplc_sample start->gcms_sample

Caption: Workflow for the comprehensive purity assessment of this compound.

Decision_Pathway start Purity Assessment Required impurity_type What is the nature of the expected impurities? start->impurity_type non_volatile Non-volatile / Thermally Labile (e.g., starting materials, by-products, isomers) impurity_type->non_volatile Process-related volatile Volatile / Semi-volatile (e.g., residual solvents) impurity_type->volatile Solvents hplc Utilize HPLC non_volatile->hplc gcms Utilize GC-MS volatile->gcms comprehensive For Comprehensive Purity Profile both Employ Both HPLC and GC-MS comprehensive->both

Caption: Logical decision pathway for selecting the appropriate analytical technique.

Discussion

The HPLC analysis reveals that Supplier A provides a higher purity product (99.85%) with lower levels of process-related impurities compared to Supplier B (99.52%). The presence of 2,4-Difluorobenzonitrile suggests an incomplete formylation reaction in the synthesis process, which is more pronounced in the material from Supplier B. The unidentified related substance and the isomer impurity are also more prevalent in the product from Supplier B, indicating potential variations in reaction control and purification processes.

The GC-MS analysis provides crucial information about volatile impurities that are not detectable by HPLC. The material from Supplier B contains significantly higher levels of residual solvents, including Toluene and N,N-Dimethylformamide (DMF). The presence of 2,4-Difluorobromobenzene in Supplier B's product indicates an unreacted starting material from a potential synthetic route. These volatile impurities can be detrimental in subsequent synthetic steps and may pose safety risks.

Conclusion

The comprehensive purity assessment of this compound necessitates a dual-technique approach.

  • HPLC is indispensable for quantifying the main component and non-volatile, process-related impurities such as unreacted starting materials (if non-volatile), by-products, and isomers.

  • GC-MS is essential for the detection and quantification of volatile and semi-volatile impurities, particularly residual solvents, which are critical for process control and safety.

By employing both HPLC and GC-MS, researchers and drug development professionals can obtain a complete and accurate purity profile of this compound. This enables informed decisions regarding supplier selection, process optimization, and ensures the quality and consistency of this critical intermediate, ultimately contributing to the development of safer and more effective pharmaceuticals.

Safety Operating Guide

Proper Disposal of 2,4-Difluoro-3-formylbenzonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,4-Difluoro-3-formylbenzonitrile, a crucial step in maintaining a safe and compliant laboratory environment. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to mitigate risks and ensure responsible chemical waste management.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard Summary: this compound is classified as a hazardous substance. Primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] All personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) before commencing any work.

Personal Protective Equipment (PPE): To ensure personal safety, the following PPE is mandatory when handling this compound:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities.
Skin and Body Protection A fully buttoned laboratory coat. For significant handling, a chemical-resistant apron is recommended.
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Small Spills:

  • Evacuate and Ventilate: If not already in a fume hood, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[1][3]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal: The collected waste must be disposed of as hazardous chemical waste.

Large Spills:

  • Immediate Evacuation: Evacuate the laboratory immediately.

  • Alerting Authorities: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Do Not Attempt to Clean: Untrained personnel should not attempt to clean up large spills.

Disposal Procedure for this compound

The primary and recommended method for the disposal of this compound is through an approved waste disposal plant.[1][2] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a dedicated, clearly labeled, and compatible hazardous waste container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Container Management: Keep the waste container securely closed when not in use and store it in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Handling of this compound assess_waste Assess Waste Type (Unused chemical, contaminated material, etc.) start->assess_waste segregate_waste Segregate into a Dedicated Hazardous Waste Container assess_waste->segregate_waste label_container Label Container Clearly 'Hazardous Waste: this compound' segregate_waste->label_container store_waste Store in a Designated, Well-Ventilated Area with Secondary Containment label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store_waste->contact_ehs disposal Professional Disposal (Approved Waste Disposal Plant) contact_ehs->disposal end End: Safe and Compliant Disposal disposal->end

Caption: Disposal Workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities.

References

Personal protective equipment for handling 2,4-Difluoro-3-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides immediate, essential safety and logistical information for handling 2,4-Difluoro-3-formylbenzonitrile. It includes detailed operational and disposal plans to ensure the safe management of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that, based on data from structurally similar chemicals, should be handled with care. Analogous compounds, such as other substituted benzonitriles, are known to cause skin and eye irritation, and may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum 0.3 mm thickness).[4] Inspect gloves for integrity before use. Change gloves immediately upon contamination.Nitrile provides good resistance to a broad range of chemicals, including those similar in structure to this compound.[5][6]
Eye Protection Chemical safety goggles that meet ANSI Z87.1 standards.[7] A face shield should be worn over goggles if there is a splash hazard.Protects eyes from splashes, dust, and vapors which can cause serious irritation.[1]
Body Protection A flame-resistant lab coat (e.g., Nomex®) worn over cotton-based clothing.[7] Lab coats must be fully buttoned.Provides a barrier against accidental spills and splashes. Avoid synthetic fabrics like polyester which can melt and adhere to skin in a fire.[7]
Footwear Closed-toe, closed-heel shoes that cover the entire foot.[7]Protects feet from spills and falling objects.
Respiratory Use in a certified chemical fume hood. If ventilation is inadequate or for large spills, use a NIOSH-approved respirator.Ensures that vapors and dust are contained and not inhaled, which may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the standard operating procedure for the safe handling of this compound from preparation to cleanup.

Experimental Workflow for Handling this compound

prep 1. Preparation handling 2. Handling & Use prep->handling cleanup 3. Post-Handling Cleanup handling->cleanup emergency Emergency Procedures handling->emergency disposal 4. Waste Disposal cleanup->disposal

Caption: Standard operating procedure for handling this compound.

Step 1: Preparation

  • Review Safety Data Sheets (SDS): Before beginning work, review the SDS for this compound and any other chemicals being used.

  • Ensure Proper Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[2]

  • Assemble PPE: Don all required personal protective equipment as specified in Table 1.

  • Prepare Work Area: Ensure the work area is clean and uncluttered. Have spill cleanup materials readily available.

Step 2: Handling and Use

  • Weighing: If weighing the solid, do so in the fume hood to avoid generating and inhaling dust.[8]

  • Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reactions: Keep all reaction vessels clearly labeled and covered.

  • Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents and strong acids.[9]

Step 3: Post-Handling Cleanup

  • Decontaminate: Clean the work area with soap and water.[10]

  • Remove PPE: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water after handling.[11]

Emergency Procedures

Signaling Pathway for Emergency Response

exposure Chemical Exposure Event skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Remove contaminated clothing. Wash with soap and water for 15 mins. skin->wash_skin flush_eyes Flush eyes with water for 15 mins. Remove contact lenses. eye->flush_eyes fresh_air Move to fresh air. Provide oxygen if breathing is difficult. inhalation->fresh_air rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Emergency response actions for various exposure routes.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][12] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[13] For large spills, evacuate the area and contact your institution's emergency response team.[10] Ensure the area is well-ventilated during cleanup.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid and liquid waste in clearly labeled, sealed containers.

    • Do not mix with incompatible waste streams.

  • Container Labeling:

    • Label waste containers with "Hazardous Waste" and the full chemical name.

  • Storage:

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal:

    • Dispose of the hazardous waste through your institution's designated hazardous waste disposal program. Follow all local, state, and federal regulations.[11] Do not dispose of down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.